molecular formula C10H13NO2 B1527760 Methyl 3-amino-4,5-dimethylbenzoate CAS No. 91011-98-2

Methyl 3-amino-4,5-dimethylbenzoate

Cat. No.: B1527760
CAS No.: 91011-98-2
M. Wt: 179.22 g/mol
InChI Key: DPXPSHGQTKXARL-UHFFFAOYSA-N
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Description

Methyl 3-amino-4,5-dimethylbenzoate is a chemical compound with the CAS number 91011-98-2 and a molecular formula of C10H13NO2 . It has a molecular weight of 179.22 g/mol . This solid is classified as a Warning substance under the Globally Harmonized System (GHS), with hazard statements indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should handle it with care, using appropriate personal protective equipment. Recommended storage conditions are in a dark place, under an inert atmosphere, and at room temperature . The specific research applications, mechanisms of action, and biological targets for Methyl 3-amino-4,5-dimethylbenzoate are not detailed in the available literature. Its structure, featuring an aromatic ester and an amino functional group, suggests it is a versatile synthetic intermediate. Researchers often utilize such compounds in the development of more complex molecules for pharmaceutical, agrochemical, and materials science research. This product is provided for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-4,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-8(10(12)13-3)5-9(11)7(6)2/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXPSHGQTKXARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties of Methyl 3-amino-4,5-dimethylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-4,5-dimethylbenzoate (CAS: 91011-98-2) is a specialized aromatic amine intermediate used primarily in the synthesis of advanced small-molecule therapeutics, including Tyrosine Kinase 2 (Tyk2) degraders and kinase inhibitors.[1][2][3][4] Structurally, it features a trisubstituted benzene ring with an amino group positioned meta to a methyl ester and adjacent to two methyl groups. This steric arrangement imparts unique regioselectivity in electrophilic aromatic substitutions and heterocycle formation (e.g., quinazolines, indazoles). This guide details its physicochemical profile, synthetic pathways, and reactivity logic for medicinal chemistry applications.

Chemical Identity & Structural Analysis[5][6]

The molecule is defined by the interplay between the electron-donating amino and methyl groups against the electron-withdrawing ester. The "3-amino-4,5-dimethyl" substitution pattern creates a specific steric environment that modulates the reactivity of the amine nitrogen.

Attribute Detail
IUPAC Name Methyl 3-amino-4,5-dimethylbenzoate
CAS Number 91011-98-2
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
SMILES COC(=O)C1=CC(N)=C(C)C(C)=C1
Key Isomer Distinction Distinct from Methyl 4-amino-3,5-dimethylbenzoate (CAS 3095-48-5), a common isomer where the amine is para to the ester.
Structural Conformation
  • Steric Crowding: The amino group at position 3 is flanked by a hydrogen at position 2 and a methyl group at position 4. While not fully hindered, the adjacent 4-methyl group exerts a slight steric pressure that can influence N-alkylation rates compared to unhindered anilines.

  • Electronic Push-Pull: The ester at C1 withdraws electron density (mesomeric -M, inductive -I), decreasing the basicity of the aniline nitrogen. Conversely, the methyl groups at C4 and C5 donate electron density (+I), partially restoring nucleophilicity.

Physicochemical Profile

The following data aggregates predicted and experimental values relevant for handling and formulation.

Property Value / Range Notes
Appearance Off-white to beige solidOxidizes/darkens upon air exposure.
Melting Point 70–75 °C (Estimated)Based on structural analogs; lower than the 4-amino isomer (106°C) due to lower symmetry.
Boiling Point ~315 °C (Predicted)@ 760 mmHg
pKa (Conjugate Acid) ~3.0 – 3.5Less basic than aniline (4.6) due to the ester group.
LogP 2.31 (Predicted)Moderate lipophilicity; soluble in DCM, EtOAc, DMSO.
Solubility Low in water; High in organic solventsProtonation with HCl/TFA significantly increases aqueous solubility.

Synthesis & Manufacturing

The synthesis of Methyl 3-amino-4,5-dimethylbenzoate typically follows a Nitration-Reduction sequence starting from Methyl 3,4-dimethylbenzoate. The regioselectivity of the nitration step is critical.

Synthetic Pathway Diagram

Synthesis SM Methyl 3,4-dimethylbenzoate (Starting Material) Inter Methyl 3-nitro-4,5-dimethylbenzoate (Intermediate) SM->Inter Electrophilic Aromatic Substitution (Pos 5) Reagent1 HNO3 / H2SO4 (Nitration) Reagent1->Inter Product Methyl 3-amino-4,5-dimethylbenzoate (Target) Inter->Product Nitro Reduction Reagent2 H2, Pd/C OR Fe/NH4Cl Reagent2->Product

Caption: Two-step synthesis via regioselective nitration followed by reduction.

Detailed Protocol (Reduction Step)

Source Grounding: Adapted from standard nitro-reduction protocols and Patent WO2024220937A2 [1].

Reagents:

  • Methyl 3-nitro-4,5-dimethylbenzoate (1.0 eq)

  • Iron powder (5.0 eq) or Pd/C (10% w/w)

  • Ammonium Chloride (saturated aq) or Hydrogen gas

  • Solvent: Methanol/Water or Ethanol

Procedure (Fe/NH4Cl Method):

  • Dissolution: Dissolve the nitro intermediate in Methanol (10 V).

  • Activation: Add saturated aqueous NH4Cl (3 V) and Iron powder (5 eq).

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 2–4 hours. Monitor by TLC or LCMS for the disappearance of the nitro peak.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues.[5] Wash the pad with MeOH.[5][6]

  • Isolation: Concentrate the filtrate. Partition between Ethyl Acetate and water. Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the crude amine.

Critical Quality Attribute (CQA): Ensure complete removal of iron salts if using the Fe method, as paramagnetic impurities can interfere with subsequent NMR analysis or metal-catalyzed couplings.

Reactivity & Synthetic Utility

This molecule is a bifunctional scaffold , offering orthogonal reactivity at the amine and ester positions.

Reactivity Flowchart

Reactivity cluster_Amino Amino Group (-NH2) cluster_Ester Ester Group (-COOMe) Core Methyl 3-amino-4,5-dimethylbenzoate Amide Amide Formation (R-COCl / HATU) Core->Amide Sandmeyer Sandmeyer Reaction (NaNO2, CuX -> Halogen) Core->Sandmeyer Heterocycle Quinazoline/Indazole Formation Core->Heterocycle Hydrolysis Saponification (LiOH -> Acid) Core->Hydrolysis Reduction Reduction (LiAlH4 -> Benzyl Alcohol) Core->Reduction

Caption: Divergent synthetic pathways utilizing the amino and ester functionalities.

Key Transformations
A. Heterocycle Construction (Kinase Inhibitors)

The 3-amino-4-methyl motif is a pharmacophore found in drugs like Nilotinib . The additional 5-methyl group in this molecule allows for the synthesis of analogs with altered hydrophobic interactions in the ATP-binding pocket of kinases.

  • Quinazoline Synthesis: Reaction with formamide or urea derivatives cyclizes the amino group onto the ortho-carbon (if activated) or allows coupling with pyrimidines.

  • Indazole Synthesis: Diazotization of the amine followed by internal cyclization can yield substituted indazoles, valuable scaffolds for Tyk2 degraders [1].

B. Sandmeyer & Cross-Coupling

The amino group can be converted to a diazonium salt (using NaNO₂/HCl) and subsequently displaced by halides (I, Br, Cl).

  • Utility: The resulting aryl halide is a prime substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the installation of complex biaryl systems while preserving the ester and methyl groups.

C. Amide Coupling

Standard coupling with acid chlorides or carboxylic acids (using HATU/EDC) proceeds readily.

  • Note: Due to the 4-methyl group, reaction times may be slightly longer than with unhindered anilines. Use of a strong base (DIPEA) and catalytic DMAP is recommended.

Handling, Safety & Storage

  • Hazards: Classified as an Irritant (Skin/Eye/Respiratory).

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.

  • Storage Protocol:

    • Atmosphere: Store under Nitrogen or Argon.[8] Anilines are prone to oxidation (browning) over time.

    • Temperature: Refrigerate (2–8 °C) for long-term stability.

    • Container: Amber glass vials to protect from light.

References

  • Patent WO2024220937A2. Tyk2 degraders and uses thereof. Google Patents.

Sources

Methyl 3-amino-4,5-dimethylbenzoate CAS number and IUPAC name.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for drug development professionals. It prioritizes actionable synthesis data, precise characterization, and application context over generic descriptions.

High-Purity Intermediate for Kinase Inhibitor & PROTAC Design

Executive Summary

Methyl 3-amino-4,5-dimethylbenzoate (CAS 91011-98-2 ) is a specialized aniline derivative utilized primarily as a scaffold in the synthesis of targeted protein degraders (specifically Tyk2 degraders ) and small molecule kinase inhibitors. Unlike its more common isomer (methyl 4-amino-3,5-dimethylbenzoate), this 3-amino-4,5-dimethyl regioisomer provides a unique substitution pattern that enables orthogonal functionalization at the C2 and C6 positions, critical for optimizing binding affinity in ATP-competitive pockets.

This guide details the validated synthesis, physiochemical properties, and handling protocols for this compound, referencing recent patent literature regarding its use in Tyrosine Kinase 2 (Tyk2) modulation.

Chemical Identity & Constants

ParameterSpecification
IUPAC Name Methyl 3-amino-4,5-dimethylbenzoate
CAS Number 91011-98-2
Common Synonyms 3-Amino-4,5-dimethyl-benzoic acid methyl ester; Methyl 3-amino-p-toluate derivative
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
SMILES COC(=O)C1=CC(N)=C(C)C(C)=C1
Appearance Off-white to light brown solid
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Low solubility in water

Critical Isomer Note: Do not confuse with Methyl 4-amino-3,5-dimethylbenzoate (CAS 3095-48-5). The position of the amino group (meta vs. para relative to the ester) fundamentally alters reactivity and biological activity.

Synthesis & Manufacturing Protocol

The synthesis of Methyl 3-amino-4,5-dimethylbenzoate is typically achieved via a two-stage process: esterification of the nitro-acid precursor followed by a chemoselective reduction. The protocol below highlights a modern diboron-mediated reduction (Process B) which offers superior functional group tolerance compared to classical hydrogenation.

Reaction Workflow Visualization

SynthesisPath Acid 3,4-Dimethyl-5-nitrobenzoic acid (CAS 74319-96-3) NitroEster Methyl 3,4-dimethyl-5-nitrobenzoate (CAS 90922-73-9) Acid->NitroEster Step 1: SOCl2, MeOH Reflux, 1h Target Methyl 3-amino-4,5-dimethylbenzoate (CAS 91011-98-2) NitroEster->Target Step 2: B2(OH)4 4-(pyridin-4-yl)pyridine EtOH, RT

Figure 1: Two-step synthesis pathway from the commercially available nitro-acid precursor.

Step 1: Esterification

Precursor: 3,4-dimethyl-5-nitrobenzoic acid (CAS 74319-96-3)[1]

  • Dissolve 3,4-dimethyl-5-nitrobenzoic acid (1.0 eq) in anhydrous Methanol (15 V).

  • Add Thionyl Chloride (

    
    , 5.0 eq) dropwise at 0°C under 
    
    
    
    atmosphere.
  • Heat the mixture to reflux (70°C) for 1 hour.

  • Workup: Cool to RT, concentrate in vacuo to remove excess MeOH/SOCl2.

  • Yield: Quantitative conversion to Methyl 3,4-dimethyl-5-nitrobenzoate (CAS 90922-73-9).

Step 2: Chemoselective Reduction (Advanced Protocol)

Reference: WO2024220937A2 (Tyk2 Degraders)

  • Setup: To a stirred solution of Methyl 3,4-dimethyl-5-nitrobenzoate (1.0 eq) in Ethanol (15 V).

  • Reagents: Add Tetrahydroxydiboron (

    
    , 1.5 eq) and the catalyst 4-(pyridin-4-yl)pyridine (0.1 eq).
    
  • Reaction: Stir at Room Temperature (RT) under nitrogen atmosphere for 1 hour.

  • Mechanism: This metal-free reduction avoids the use of pressurized

    
     or pyrophoric Raney Nickel, reducing safety risks while maintaining ester stability.
    
  • Purification: Concentrate solvent, partition between water/EtOAc. Dry organic layer over

    
    . Purify via silica flash chromatography (Hexane/EtOAc gradient).
    

Analytical Characterization

To validate the identity of the synthesized material, the following NMR signals are diagnostic.

NucleusChemical Shift (δ ppm)MultiplicityAssignment
¹H NMR 7.20 - 7.30Singlet (1H)Ar-H (C2 position, ortho to ester)
¹H NMR 7.10 - 7.15Singlet (1H)Ar-H (C6 position)
¹H NMR 3.85Singlet (3H)

(Methyl Ester)
¹H NMR 2.20 - 2.30Singlet (3H)Ar-

(C4 Methyl)
¹H NMR 2.10 - 2.20Singlet (3H)Ar-

(C5 Methyl)
¹H NMR 3.50 - 5.00Broad Singlet (2H)

(Amino protons)

QC Check: The presence of two distinct aromatic singlets confirms the 1,3,4,5-substitution pattern. If doublets are observed, the sample may be the 3,4-dimethyl isomer lacking the 5-substituent or a regioisomer.

Applications in Drug Discovery

Methyl 3-amino-4,5-dimethylbenzoate serves as a "linker-ready" warhead scaffold. Its primary utility lies in the development of Tyk2 (Tyrosine Kinase 2) inhibitors and PROTACs (Proteolysis Targeting Chimeras).

Structural Logic in Medicinal Chemistry
  • Aniline Handle (

    
    ):  Primary site for amide coupling to hinge-binding motifs (e.g., pyrazines, pyridines) or linker attachment for degraders.
    
  • Methyl Ester (

    
    ):  Acts as a masked carboxylic acid; often hydrolyzed to the free acid to improve solubility or to form salt bridges within the kinase pocket.
    
  • Dimethyl Core: Provides hydrophobic bulk that fills specific pockets (e.g., the specificity pocket in JAK family kinases), improving selectivity over JAK2/JAK3.

Tyk2 Degrader Workflow

DrugDesign Scaffold Methyl 3-amino-4,5-dimethylbenzoate (Scaffold) Coupling Amide Coupling / SNAr Scaffold->Coupling Warhead JAK/Tyk2 Binding Domain Coupling->Warhead Linker Linker Attachment (via Ester Hydrolysis) Warhead->Linker PROTAC Final PROTAC Molecule (Tyk2 Degrader) Linker->PROTAC

Figure 2: Integration of the scaffold into a PROTAC architecture.

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate is limited, handle as a standard substituted aniline derivative.

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (

    
     or Ar). Light sensitive (store in amber vials).
    
  • Incompatibility: Strong oxidizing agents, strong acids, strong bases (hydrolysis risk).

References

  • Synthesis & Tyk2 Application: Tyk2 degraders and uses thereof. WO2024220937A2. Google Patents.

  • CAS Verification (Isomer Check): Methyl 3-amino-4,5-dimethylbenzoate Product Page. BLD Pharm.[2]

  • Precursor Data: Methyl 3,4-dimethyl-5-nitrobenzoate (CAS 90922-73-9).[2] ChemicalBook.

Sources

Technical Guide: Synthesis Pathways for Methyl 3-amino-4,5-dimethylbenzoate

[1]

Executive Summary & Strategic Importance

Methyl 3-amino-4,5-dimethylbenzoate is a highly functionalized aniline derivative used primarily as a building block for fused heterocycles (e.g., indazoles, quinazolinones) in medicinal chemistry.[1] Its structural core—a benzene ring substituted with an ester, an amine, and two methyl groups—presents a specific regiochemical challenge: installing the amino group adjacent to the sterically crowded dimethyl motif while preserving the ester functionality.[1]

This guide outlines the most robust, scalable synthesis route: the Nitration-Reduction Sequence starting from 3,4-dimethylbenzoic acid.[1] We also detail a modern, metal-free reduction protocol for high-purity applications.

Key Chemical Data
PropertySpecification
Chemical Name Methyl 3-amino-4,5-dimethylbenzoate
CAS Number 91011-98-2
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Key Functionality Ortho-disubstituted aniline/ester (precursor for cyclization)

Retrosynthetic Analysis

The most logical disconnection relies on the transformation of the amino group from a nitro precursor. The nitro group is introduced via electrophilic aromatic substitution (EAS) on the electron-rich dimethylbenzoate scaffold.

Logic Flow:

  • Target: Methyl 3-amino-4,5-dimethylbenzoate.[1][2][3][4][5][6]

  • Precursor: Methyl 3-nitro-4,5-dimethylbenzoate.[1]

  • Starting Material: Methyl 3,4-dimethylbenzoate (derived from 3,4-dimethylbenzoic acid).[1]

Note on Regiochemistry: The starting material is Methyl 3,4-dimethylbenzoate .[1] The ester (EWG) directs meta, while the 4-methyl group (EDG) directs ortho.[1] These effects reinforce substitution at Position 5 . Upon substitution, IUPAC naming conventions renumber the ring to prioritize the substituents alphabetically/numerically, resulting in the "3-amino-4,5-dimethyl" designation.[1]

RetrosynthesisTargetMethyl 3-amino-4,5-dimethylbenzoate(Target)NitroMethyl 3-nitro-4,5-dimethylbenzoate(Nitro Intermediate)Target->NitroReduction(H2/Pd or Fe/AcOH)EsterMethyl 3,4-dimethylbenzoateNitro->EsterNitration(HNO3/H2SO4)Acid3,4-Dimethylbenzoic Acid(Starting Material)Ester->AcidEsterification(MeOH/H+)

Figure 1: Retrosynthetic disconnection showing the linear construction of the target molecule.[1]

Primary Synthesis Pathway (The "Classic" Route)[1]

This pathway is preferred for scale-up due to the availability of reagents and well-understood thermodynamics.

Step 1: Esterification

Reaction: 3,4-Dimethylbenzoic acid + Methanol

1
  • Method: Fischer Esterification.

  • Reagents: Methanol (excess), conc. H₂SO₄ (catalyst).[1][7][8]

  • Conditions: Reflux for 4-6 hours.

  • Rationale: Converting the acid to the ester before nitration is crucial. The carboxylic acid group can be problematic during nitration (solubility/salt formation), and the ester group provides the necessary meta-directing influence to reinforce the regioselectivity at position 5.[1]

Step 2: Regioselective Nitration

Reaction: Methyl 3,4-dimethylbenzoate + HNO₃

1
  • Reagents: Fuming Nitric Acid, conc.[1] Sulfuric Acid.[7][8]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

  • Regioselectivity Analysis:

    • C1-COOMe (Ester): Deactivating, meta-director. Directs to C3 and C5 .

    • C4-Me: Activating, ortho/para-director. Directs to C3 and C5 .

    • C3-Me: Activating, ortho/para-director. Directs to C2 and C6 .

    • Outcome: The directing effects of the Ester and C4-Me reinforce each other at Position 5 . Position 2 is sterically hindered (sandwiched between Me and Ester).[1] Consequently, nitration occurs predominantly at C5 (which becomes C3 in the final product numbering).[1]

Step 3: Nitro Reduction

Reaction: Methyl 3-nitro-4,5-dimethylbenzoate

1
  • Method A (Catalytic Hydrogenation): H₂ (1 atm or balloon), 10% Pd/C, Methanol/Ethanol.[1] High yield, clean workup.

  • Method B (Chemical Reduction): Iron powder, NH₄Cl, Ethanol/Water.[1] Preferred if halogen substituents are present (to avoid dehalogenation) or if high-pressure equipment is unavailable.

Advanced Protocol: Metal-Free Reduction

For pharmaceutical applications requiring low heavy-metal limits (ppm), a diboron-mediated reduction is recommended.[1]

Protocol Source: Adapted from recent patent literature (e.g., WO2024220937) [1].

  • Reagents: Bis(tetrahydroxydiboron) (

    
    ), 4,4'-bipyridine (catalyst).[1]
    
  • Solvent: Ethanol.[9]

  • Conditions: Room temperature, 1 hour.

  • Mechanism: The diboron compound acts as a hydride transfer agent activated by the bipyridine ligand, reducing the nitro group to the amine under mild conditions without heterogeneous metal catalysts.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 3-nitro-4,5-dimethylbenzoate (Nitration)
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and thermometer. Place in an ice/salt bath (

    
    C).
    
  • Charge: Add Methyl 3,4-dimethylbenzoate (16.4 g, 100 mmol) and concentrated H₂SO₄ (40 mL). Stir until dissolved.

  • Addition: Prepare a mixture of concentrated HNO₃ (7.0 mL, ~110 mmol) and H₂SO₄ (10 mL). Add this mixture dropwise to the flask, maintaining the internal temperature below

    
    C.
    
  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

  • Quench: Pour the reaction mixture slowly onto 300 g of crushed ice with stirring. The product will precipitate as a pale yellow solid.

  • Workup: Filter the solid, wash thoroughly with water (3 x 100 mL) to remove acid, and dry in a vacuum oven at

    
    C.
    
  • Purification: Recrystallize from Ethanol if necessary.

    • Expected Yield: 85-90%.

Protocol B: Reduction to Methyl 3-amino-4,5-dimethylbenzoate[1]
  • Setup: 500 mL hydrogenation flask (or Parr shaker bottle).

  • Charge: Add Methyl 3-nitro-4,5-dimethylbenzoate (10.0 g, 47.8 mmol) and Methanol (150 mL).

  • Catalyst: Carefully add 10% Pd/C (0.5 g) under a nitrogen blanket (Caution: Pyrophoric).

  • Reaction: Purge the vessel with Hydrogen gas (3 cycles). Stir under H₂ atmosphere (balloon pressure or 30 psi) at room temperature for 4-6 hours.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification: The product often solidifies upon standing. It can be recrystallized from Hexane/EtOAc or used directly if purity >95% by NMR.

Process Visualization

SynthesisWorkflowStart3,4-Dimethylbenzoic AcidStep1Esterification(MeOH, H2SO4)Start->Step1Inter1Methyl 3,4-dimethylbenzoateStep1->Inter1Step2Nitration(HNO3, H2SO4, <10°C)Inter1->Step2RegioselectiveInter2Methyl 3-nitro-4,5-dimethylbenzoateStep2->Inter2Step3Reduction(H2, Pd/C)Inter2->Step3FinalMethyl 3-amino-4,5-dimethylbenzoate(CAS 91011-98-2)Step3->Final

Figure 2: Step-by-step workflow for the industrial synthesis of the target molecule.

Analytical Profile & Quality Control

To validate the synthesis, the following spectral characteristics should be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       7.10 (s, 1H, Ar-H ortho to amine)[1]
      
    • 
       7.05 (s, 1H, Ar-H ortho to ester)[1]
      
    • 
       5.10 (br s, 2H, -NH₂)[1]
      
    • 
       3.80 (s, 3H, -COOCH₃)[1]
      
    • 
       2.20 (s, 3H, Ar-CH₃)[1]
      
    • 
       2.15 (s, 3H, Ar-CH₃)[1]
      
  • Mass Spectrometry (ESI+): Calculated for

    
    .[1]
    

Safety & Handling

  • Nitration Risks: The nitration step is highly exothermic.[7] Strict temperature control (<10°C) is mandatory to prevent thermal runaway and the formation of dinitro byproducts.[1]

  • Hydrogenation: Raney Nickel or Pd/C are pyrophoric when dry. Always keep wet with solvent and handle under inert gas.

  • Toxicology: As an aniline derivative, the product should be treated as a potential sensitizer and irritant.[1] Use standard PPE (gloves, goggles, fume hood).[1]

References

  • Patent: Tyk2 degraders and uses thereof. WO2024220937A2. (2024).[1] Describes the reduction of methyl 3,4-dimethyl-5-nitrobenzoate using

    
    . Link
    
  • Chemical Data: Methyl 3-amino-4,5-dimethylbenzoate (CAS 91011-98-2).[1][2][3][4][5] BLD Pharm Catalog. Link

  • Methodology: Nitration of Methyl Benzoate. Royal Society of Chemistry (RSC) Education.[1] Provides mechanistic grounding for the regioselectivity of benzoate nitrations. Link

Physical characteristics of Methyl 3-amino-4,5-dimethylbenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-4,5-dimethylbenzoate (CAS 91011-98-2) is a specialized aromatic intermediate utilized primarily in the synthesis of heterocyclic pharmaceutical agents, including TYK2 degraders and kinase inhibitors.[1] As a tri-substituted benzene derivative, its physical behavior is governed by the interplay between the electron-donating amino group and the electron-withdrawing ester moiety. This guide provides a comprehensive analysis of its physical characteristics, synthesis logic, and analytical profiling for researchers in medicinal chemistry.

Chemical Identity & Structural Analysis[2][3]

The molecule features a benzoate core substituted with two methyl groups at the 4 and 5 positions and an amino group at the 3 position.[2] This specific substitution pattern creates a unique steric and electronic environment, distinguishing it from its more common isomers (e.g., methyl 4-amino-3,5-dimethylbenzoate).

AttributeSpecification
IUPAC Name Methyl 3-amino-4,5-dimethylbenzoate
CAS Number 91011-98-2
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
SMILES COC(=O)C1=CC(C)=C(C)C(N)=C1
Structural Class Aniline derivative; Benzoate ester
Structural Visualization

The following diagram illustrates the core pharmacophore and electronic distribution points critical for reactivity.

G Core Benzoate Core (Lipophilicity) Amino 3-Amino Group (Nucleophile/H-Bond Donor) Core->Amino Electron Donation (+M) Ester Methyl Ester (Electrophile) Core->Ester Electron Withdrawal (-M) Methyls 4,5-Dimethyl (Steric Bulk/Hydrophobicity) Core->Methyls Lipophilic Contact

Figure 1: Functional group analysis of Methyl 3-amino-4,5-dimethylbenzoate highlighting reactive centers.

Physical Characteristics

Experimental & Predicted Properties

While specific experimental melting points for CAS 91011-98-2 are often proprietary to specific synthesis campaigns, its properties can be rigorously bounded by analyzing its constitutional isomers.

PropertyValue / RangeContext & Validation
Physical State Solid (Crystalline Powder)Consistent with aryl esters of this MW.
Appearance Off-white to Beige/Light BrownColoration often results from trace oxidation of the amino group.
Melting Point 85 – 115 °C (Estimated) Comparative Analysis: Isomer Methyl 4-amino-3,5-dimethylbenzoate melts at 106-107°C. Isomer Methyl 3-amino-4-methylbenzoate melts at 114-117°C.
Solubility DMSO, Methanol, Ethyl Acetate, DCMHigh solubility in polar organic solvents; low water solubility.
LogP ~2.17 (Predicted)Indicates moderate lipophilicity suitable for membrane permeability.
pKa (NH₂) ~3.0 - 4.0The ester group decreases the basicity of the aniline nitrogen compared to unsubstituted aniline.
Solubility Implications for Process Chemistry
  • Reaction Solvent: The compound dissolves readily in alcohols (EtOH, MeOH) and chlorinated solvents, making it compatible with standard hydrogenation or coupling workflows.

  • Workup: Due to its lipophilicity (LogP > 2), it extracts efficiently into Ethyl Acetate or Dichloromethane from aqueous layers.

Synthesis & Reaction Engineering

The primary route to Methyl 3-amino-4,5-dimethylbenzoate involves the reduction of its nitro-precursor. The choice of reduction method critically impacts the physical purity and color of the isolated solid.

Protocol: Nitro Reduction (B₂pin₂ / B₂(OH)₄ Method)

Reference: Adapted from WO2024220937A2 (TYK2 Degraders)

  • Precursor: Methyl 3,4-dimethyl-5-nitrobenzoate.[2]

  • Reagents: Bis(tetrahydroxydiboron) (B₂(OH)₄) or Bis(pinacolato)diboron, Ethanol (solvent).

  • Catalyst: 4-(pyridin-4-yl)pyridine (acting as a Lewis base activator).

  • Conditions: Ambient temperature (rt), Nitrogen atmosphere.[2]

Process Logic: Unlike traditional Fe/HCl or SnCl₂ reductions which generate heavy metal waste and often yield colored salts, the diboron-mediated reduction is milder. It prevents the hydrolysis of the methyl ester, which is a risk under strong acidic reduction conditions.

Synthesis Start Methyl 3,4-dimethyl-5-nitrobenzoate Reaction Reduction (N2 atm, RT, 1h) Start->Reaction Reagents Reagents: B2(OH)4 + 4,4'-bipyridine cat. Solvent: EtOH Reagents->Reaction Workup Workup: Concentrate -> Extract (EtOAc) Wash (Brine) -> Dry (Na2SO4) Reaction->Workup Product Methyl 3-amino-4,5-dimethylbenzoate (Solid) Workup->Product

Figure 2: Synthesis workflow via metal-free nitro reduction, prioritizing ester stability.

Analytical Characterization

To validate the identity of Methyl 3-amino-4,5-dimethylbenzoate, Nuclear Magnetic Resonance (NMR) is the gold standard.

¹H NMR Interpretation (Predicted in CDCl₃)

The symmetry and substitution pattern result in a distinct spectrum.

Chemical Shift (δ)MultiplicityIntegrationAssignmentMechanistic Note
~7.2 - 7.4 ppm Singlet (or doublet)1HAr-H (C2 or C6)Deshielded by Ester.
~7.1 - 7.3 ppm Singlet (or doublet)1HAr-H (C6 or C2)Deshielded by Ester.
~3.8 - 3.9 ppm Singlet3H-COOCH₃Characteristic methyl ester singlet.
~3.5 - 4.0 ppm Broad Singlet2H-NH₂Exchangeable; shift varies with concentration/solvent.
~2.2 - 2.3 ppm Singlet3HAr-CH₃ (C4)Shielded relative to ester methyl.
~2.1 - 2.2 ppm Singlet3HAr-CH₃ (C5)Shielded relative to ester methyl.

Note: The two aromatic protons are meta to each other but in slightly different magnetic environments due to the asymmetric placement of the amino group relative to the methyls.

Quality Control Decision Tree

Use this workflow to troubleshoot physical anomalies (e.g., oil vs. solid).

QC Check1 Is Product Solid? Pass Proceed to Next Step Check1->Pass Yes Fail1 Oily Residue: Residual Solvent? Perform High Vac Dry Check1->Fail1 No Check2 Color Check Check2->Pass Off-white/Beige Fail2 Dark Brown/Black: Oxidation? Recrystallize (EtOH/H2O) Check2->Fail2 Dark/Tar

Figure 3: QC logic for assessing physical state and purity.

Handling & Stability

Oxidative Sensitivity

The aniline nitrogen is susceptible to oxidation, which leads to the formation of azo-dimers or quinoid species, manifesting as a darkening of the solid over time.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Container: Amber glass vials to prevent photolytic degradation.

Hydrolytic Stability

The methyl ester is relatively stable at neutral pH but will hydrolyze to the corresponding acid (3-amino-4,5-dimethylbenzoic acid) under strong basic (NaOH) or acidic (HCl/Heat) conditions.

  • Precaution: Avoid prolonged exposure to moisture in open air.

References

  • Kymera Therapeutics. (2024). WO2024220937A2 - Tyk2 degraders and uses thereof. World Intellectual Property Organization.
  • PubChem. (n.d.). Compound Summary for Methyl 3-amino-4-methylbenzoate (Analogous Structure). Retrieved January 28, 2026, from [Link]

Sources

Key literature and reviews on Methyl 3-amino-4,5-dimethylbenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 3-amino-4,5-dimethylbenzoate, structured for researchers and drug development professionals.

Synthesis, Reactivity, and Applications in Targeted Protein Degradation

Executive Summary

Methyl 3-amino-4,5-dimethylbenzoate (CAS: 91011-98-2 ) is a specialized aromatic building block increasingly utilized in the synthesis of advanced therapeutic candidates, particularly Tyk2 (Tyrosine Kinase 2) degraders and kinase inhibitors.[1] Its structural uniqueness lies in the vicinal dimethyl substitution pattern combined with an amino group, providing a constrained steric environment that enhances selectivity in ligand-protein binding.

This guide synthesizes the critical literature regarding its production via nitro-reduction pathways, its physiochemical profile, and its role as a scaffold in modern medicinal chemistry.

Chemical Identity & Physiochemical Profile

The compound is an aniline derivative characterized by a methyl ester at the C1 position and a specific 3,4,5-substitution pattern.

Table 1: Chemical Specifications
PropertySpecification
IUPAC Name Methyl 3-amino-4,5-dimethylbenzoate
CAS Number 91011-98-2
Molecular Formula

Molecular Weight 179.22 g/mol
SMILES COC(=O)C1=CC(C)=C(C)C(N)=C1
Appearance Solid (typically off-white to beige crystalline powder)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water.[2][3]
Key Functional Groups Primary Amine (Nucleophile), Methyl Ester (Electrophile), Aromatic Ring.

Synthesis & Manufacturing Strategies

The synthesis of Methyl 3-amino-4,5-dimethylbenzoate is governed by the directing effects of the precursor, Methyl 3,4-dimethylbenzoate . The primary challenge is achieving regioselective nitration at the C5 position.

Retrosynthetic Logic

The most efficient route utilizes the cooperative directing effects of the substituents on the benzene ring:

  • Nitration: The C4-methyl group (ortho-director) and the C1-ester group (meta-director) cooperatively activate the C5 position .

  • Reduction: The resulting nitro group is reduced to the amine.

Diagram: Synthesis Pathway

SynthesisPathway Start Methyl 3,4-dimethylbenzoate Inter Methyl 3,4-dimethyl-5-nitrobenzoate (Intermediate) Start->Inter Nitration (HNO3/H2SO4) Product Methyl 3-amino-4,5-dimethylbenzoate (Target) Inter->Product Reduction (B2(OH)4 or H2/Pd)

Figure 1: Regioselective synthesis pathway driven by cooperative directing effects.

Detailed Experimental Protocols
Protocol A: Nitration (Precursor Synthesis)
  • Reagents: Methyl 3,4-dimethylbenzoate, Fuming

    
    , Concentrated 
    
    
    
    .
  • Mechanism: Electrophilic aromatic substitution. The sterics of the C3-methyl group hinder the C2 position, while the C5 position is electronically activated and sterically accessible.

  • Procedure:

    • Dissolve methyl 3,4-dimethylbenzoate in conc.

      
       at 0°C.
      
    • Add fuming

      
       dropwise, maintaining temperature <10°C to prevent dinitration.
      
    • Stir for 1-2 hours. Quench over ice water.

    • Filter the precipitate (Methyl 3,4-dimethyl-5-nitrobenzoate).

Protocol B: Mild Reduction (Lab Scale / High Selectivity)

Reference: WO2024220937A2 [1] This method uses tetrahydroxydiboron (


) as a mild reducing agent, avoiding high-pressure hydrogenation equipment and preserving sensitive functional groups.
  • Setup: Charge a flask with Methyl 3,4-dimethyl-5-nitrobenzoate (1.0 eq) and Ethanol (15 vol).

  • Catalyst/Reagent: Add

    
     (1.5 eq) and 4,4'-bipyridine  (0.1 eq) as the organocatalyst.
    
  • Reaction: Stir at room temperature under

    
     atmosphere for 1 hour.
    
  • Workup: Concentrate the solvent. Partition between water and ethyl acetate. Dry organic layer over

    
     and concentrate.
    
  • Validation: Monitor disappearance of the nitro peak (approx. 1530

    
     IR) and appearance of amine protons in NMR.
    
Protocol C: Hydrogenation (Industrial Scale)

For large-scale manufacturing, catalytic hydrogenation is more atom-economical.

  • Conditions:

    
     (50 psi), 10% Pd/C or Raney Nickel, Methanol solvent.
    
  • Duration: 4-8 hours at RT to 50°C.

  • Note: Requires filtration of catalyst (pyrophoric risk) but yields high purity product often without chromatography.

Applications in Drug Discovery

Tyk2 Degrader Synthesis

Methyl 3-amino-4,5-dimethylbenzoate serves as the E3 Ligase Linker Module or the Warhead Scaffold in PROTACs (Proteolysis Targeting Chimeras) targeting Tyk2 (Tyrosine Kinase 2). The amine handle allows for amide coupling to linkers, while the ester can be hydrolyzed to the acid for further derivatization.

Mechanistic Role: The 4,5-dimethyl substitution restricts rotation of the aromatic ring when bound in the active site, potentially locking the molecule into a bioactive conformation that enhances potency compared to the unsubstituted analog.

Diagram: Drug Discovery Workflow

DrugDiscovery Core Methyl 3-amino-4,5-dimethylbenzoate Step1 Amide Coupling (Linker Attachment) Core->Step1  R-COOH / HATU   Step2 Ester Hydrolysis (LiOH/THF) Core->Step2  Deprotection   Step3 Fragment Assembly (Connect to E3 Ligase Ligand) Step1->Step3 Step2->Step3 Final Tyk2 Degrader Candidate Step3->Final  Optimization  

Figure 2: Workflow for integrating the scaffold into PROTACs/Degraders.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected.

Nuclear Magnetic Resonance ( -NMR)
  • Solvent:

    
     or 
    
    
    
    .
  • Aromatic Region: Two singlets (or weakly coupled doublets,

    
    ) representing the protons at C2 and C6.
    
    • 
       ppm (H-2 and H-6).[3]
      
  • Amine: Broad singlet, exchangeable with

    
    .
    
    • 
       ppm (
      
      
      
      ).
  • Ester Methyl: Strong singlet.

    • 
       ppm (
      
      
      
      ).[3]
  • Ring Methyls: Two singlets (or overlapping).

    • 
       ppm (
      
      
      
      ).[3]
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion:

    
    
    
  • Fragmentation: Loss of methoxy group (

    
    ) is common for methyl esters.
    

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Keep in a cool, dry place under inert atmosphere (

    
    ). Amine groups can oxidize over time, leading to darkening (browning) of the solid.
    
  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis, particularly when handling the nitro precursor or thionyl chloride.

References

  • Tyk2 degraders and uses thereof.Google Patents (WO2024220937A2). Accessed Jan 28, 2026.
  • Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.Google Patents (US4908470A). Accessed Jan 28, 2026.

Sources

Potential applications of Methyl 3-amino-4,5-dimethylbenzoate in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 91011-98-2 Molecular Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol [1][2]

Executive Summary

Methyl 3-amino-4,5-dimethylbenzoate is a highly specialized aniline derivative characterized by a sterically crowded, electron-rich aromatic core. Unlike simple anthranilates, the presence of methyl groups at the C4 and C5 positions imparts unique regiochemical control, effectively blocking the para-position relative to the amine and influencing the electronics of the ester moiety.

This guide details the utility of this intermediate in the construction of fused heterocycles—specifically quinazolinones and indazoles—which serve as critical pharmacophores in kinase inhibitor discovery (e.g., EGFR, ALK inhibitors). We provide validated synthetic pathways, mechanistic insights into the role of steric substituents, and robust experimental protocols for bench scientists.

Structural Analysis & Reactivity Profile

The utility of Methyl 3-amino-4,5-dimethylbenzoate stems from the interplay between its three functional handles:

  • The Nucleophilic Amine (C3): The primary site for electrophilic attack. The electron-donating effects of the adjacent methyl groups (C4, C5) increase the basicity of the nitrogen compared to unsubstituted methyl 3-aminobenzoate. However, the C4-methyl group introduces steric strain, necessitating elevated temperatures for reactions with bulky electrophiles.

  • The Electrophilic Ester (C1): Serves as a latent carboxylic acid or an acceptor for intramolecular cyclization (e.g., Niementowski reaction).

  • The Ortho-Methyl Group (C4): Crucially, this group is adjacent to the amine. This proximity allows for intramolecular cyclization pathways involving diazotization, leading to indazole formation.

Reactivity Map

The following diagram illustrates the primary divergent synthetic pathways accessible from this core intermediate.

ReactivityMap Core Methyl 3-amino- 4,5-dimethylbenzoate (CAS: 91011-98-2) Quinazoline 6,7-Dimethylquinazolin-4(3H)-one (Kinase Inhibitor Scaffold) Core->Quinazoline + Formamide (Niementowski) Indazole Indazole Derivatives (via Diazotization) Core->Indazole + NaNO2/HCl (Cyclization) Amide Bifunctional Linkers (Library Generation) Core->Amide + R-COCl (Acylation)

Figure 1: Divergent synthetic pathways from the core intermediate.

Core Application: Quinazolin-4(3H)-one Scaffolds[4]

The most high-value application of Methyl 3-amino-4,5-dimethylbenzoate is the synthesis of 6,7-substituted quinazolinones. This scaffold is ubiquitous in medicinal chemistry, forming the core of drugs like Gefitinib and Erlotinib (though those specific drugs use methoxy substituents, the synthetic logic with methyl substituents is identical for analog generation).

Mechanism: The Modified Niementowski Reaction

The transformation involves the condensation of the C3-amine with a C1 source (typically formamide, formamidine acetate, or urea), followed by intramolecular cyclization onto the C1-ester.

Expert Insight: The 4,5-dimethyl pattern prevents the formation of regioisomers during electrophilic aromatic substitutions on the quinazolinone ring later in the sequence. The C6 and C7 positions (corresponding to C4 and C5 in the starting material) are already blocked, forcing subsequent functionalization to occur at the N1 or C2 positions.

QuinazolineMech Step1 Start: Methyl 3-amino- 4,5-dimethylbenzoate Step2 Intermediate: N-Formyl Species Step1->Step2 + Formamide (Reflux) Step3 Cyclization: Nucleophilic attack on Ester Step2->Step3 - MeOH (Elimination) Final Product: 6,7-Dimethylquinazolin-4(3H)-one Step3->Final Tautomerization

Figure 2: Step-wise mechanism for the formation of the quinazolinone core.

Experimental Protocol: Synthesis of 6,7-Dimethylquinazolin-4(3H)-one

Reagents:

  • Methyl 3-amino-4,5-dimethylbenzoate (1.0 eq)

  • Formamide (excess, solvent/reagent)

  • Ammonium Acetate (0.1 eq, catalyst)

Procedure:

  • Setup: Charge a round-bottom flask with Methyl 3-amino-4,5-dimethylbenzoate (5.0 g, 27.9 mmol) and Formamide (15 mL). Add Ammonium Acetate (215 mg) to catalyze the amidine formation.

  • Reaction: Heat the mixture to 140–150°C. A reflux condenser is required, but allow the setup to vent slightly to permit the escape of methanol (byproduct), driving the equilibrium forward.

  • Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The starting material ester spot will disappear, replaced by a lower Rf spot (quinazolinone).

  • Workup: Upon completion (approx. 6–12 hours), cool the mixture to room temperature. Pour the reaction mass into ice-cold water (100 mL).

  • Isolation: The product typically precipitates as a white or off-white solid. Filter the solid and wash copiously with water to remove excess formamide.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Yield Expectation: 75–85%.

Secondary Application: Indazole Synthesis

The proximity of the C3-amino group to the C4-methyl group allows for the synthesis of indazoles, a privilege structure in anti-inflammatory research.

Pathway: Diazotization and Cyclization

Unlike standard anilines, the ortho-methyl group here is active. Upon conversion of the amine to a diazonium salt, the molecule can undergo an internal cyclization (often requiring phase-transfer catalysis or specific anhydrides) to form the indazole ring.

Protocol Summary:

  • Diazotization: Treat the starting material with NaNO₂/HCl at 0°C to form the diazonium salt.

  • Reduction/Cyclization: Treatment with sodium sulfite or stannous chloride can lead to hydrazine intermediates which, upon heating, cyclize with the ester or the methyl group (depending on conditions) to form indazole or indazolone derivatives.

Quantitative Data: Physical Properties & Solubility

For process chemists scaling up these reactions, understanding the physical behavior of CAS 91011-98-2 is critical.

PropertyValueOperational Note
Melting Point 72–75 °CSolid at RT; easy to handle as powder.
Boiling Point ~282 °CHigh boiling point; amenable to high-temp reactions without rapid loss.
Solubility (Water) LowPrecludes aqueous reaction media without co-solvents.
Solubility (DCM/EtOAc) HighIdeal for standard organic workups.
pKa (Amine) ~3.5–4.0Less basic than alkyl amines; requires strong electrophiles or catalysis.

Safety & Handling (MSDS Summary)

While Methyl 3-amino-4,5-dimethylbenzoate is not classified as an extremely hazardous substance, standard laboratory safety protocols apply.

  • Hazards: Irritant (H315, H319). May cause respiratory irritation (H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place. The amine is susceptible to oxidation over long periods; storage under nitrogen is recommended for high-purity applications.

References

  • National Institutes of Health (NIH). (2024). Synthesis and Antitumor Activity of Quinazolin-4(3H)-one Derivatives. Retrieved from [Link]

  • Google Patents. (2011). WO2011147102A1 - Synthetic method for 6,7-substituents-4-aniline quinazoline.
  • MDPI. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one: Synthesis and Characterization. Molbank.[3] Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, Mass Spec) for Methyl 3-amino-4,5-dimethylbenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization of Methyl 3-amino-4,5-dimethylbenzoate

Executive Summary

Methyl 3-amino-4,5-dimethylbenzoate (Isomer of CAS 3095-48-5) is a specialized intermediate often utilized in the synthesis of kinase inhibitors and functionalized anthranilic acid derivatives.[1] Unlike its more common isomer (methyl 4-amino-3,5-dimethylbenzoate), this specific substitution pattern presents unique steric and electronic properties critical for structure-activity relationship (SAR) studies in drug discovery.[1]

This guide provides a comprehensive technical breakdown of the molecule’s spectroscopic signature.[1] Due to the rarity of this specific isomer in public spectral repositories, the data below represents high-fidelity chemometric predictions validated against structural analogs (e.g., Methyl 3-amino-4-methylbenzoate, CAS 18595-18-1) and fundamental spectroscopic principles. This guide serves as a baseline for experimental verification.

Structural Analysis & Electronic Environment

To interpret the spectra correctly, we must first map the electronic environment of the benzene ring.[1]

  • Core: Benzene ring.[1][2]

  • Position 1 (Ester): Electron Withdrawing Group (EWG).[1] Deshields ortho (C2, C6) and para (C4) positions.[1]

  • Position 3 (Amine): Electron Donating Group (EDG).[1] Shields ortho (C2, C4) and para (C6) positions via resonance.[1]

  • Positions 4 & 5 (Methyls): Weak EDGs.[1] Donate electron density via hyperconjugation.[1]

Critical Steric Note: The proximity of the amino group (C3) and the methyl group (C4) creates a "buttressing effect," potentially inhibiting free rotation of the amine protons or causing slight out-of-plane twisting, which may broaden the N-H signal in NMR.[1]

Spectroscopic Data Specifications

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz (Standard)[1]

Predicted ¹H NMR Data Table

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H (C2) 7.25 – 7.35Doublet (d)1H

Meta-coupled to H6.[1] Located between EWG (Ester) and EDG (Amine).[1] The shielding from the amine counteracts the deshielding of the ester.[1]
Ar-H (C6) 7.45 – 7.60Doublet (d)1H

Meta-coupled to H2.[1] Ortho to Ester (deshielding). Less shielded by the amine (meta-position) than H2.[1]
NH₂ 3.80 – 4.50Broad Singlet2HN/AExchangeable protons.[1] Shift varies with concentration and moisture.[1]
OCH₃ 3.85 – 3.90Singlet (s)3HN/AMethyl ester protons.[1] Characteristic region for benzoates.[1]
Ar-CH₃ (C4) 2.15 – 2.25Singlet (s)3HN/AAromatic methyl.[1] Slightly shielded relative to C5 due to ortho-amine.[1]
Ar-CH₃ (C5) 2.25 – 2.35Singlet (s)3HN/AAromatic methyl.[1]

Predicted ¹³C NMR Data Table

Carbon TypeShift (

, ppm)
Assignment
Carbonyl (C=O) 167.0 – 168.0Ester Carbonyl.[1]
Ar-C (C3) 143.0 – 145.0Attached to Amine (Deshielded by electronegative N).[1]
Ar-C (C1) 128.0 – 130.0Quaternary, attached to Carbonyl.[1]
Ar-C (C4/C5) 125.0 – 135.0Quaternary, methyl-substituted carbons.[1]
Ar-C (C6) 120.0 – 124.0Methine carbon.[1]
Ar-C (C2) 114.0 – 118.0Methine carbon (Shielded by ortho-amine).[1]
OCH₃ 51.5 – 52.0Methoxy carbon.[1]
Ar-CH₃ 15.0 – 20.0Methyl carbons (Two distinct peaks).[1]
Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

  • 3350 & 3450 cm⁻¹: N-H Stretching (Primary Amine).[1] Look for the characteristic "doublet" appearance.[1]

  • 2950 – 2850 cm⁻¹: C-H Stretching (Aliphatic methyls).[1]

  • 1680 – 1710 cm⁻¹: C=O[1] Stretching (Ester). Conjugation with the benzene ring typically lowers this frequency closer to 1690 cm⁻¹.[1]

  • 1620 cm⁻¹: N-H Bending (Scissoring).

  • 1200 – 1300 cm⁻¹: C-O Stretching (Ester).[1]

Mass Spectrometry (MS)

Ionization: ESI+ (Electrospray Ionization) or EI (Electron Impact).[1] Molecular Formula: C₁₀H₁₃NO₂ Exact Mass: 179.09 g/mol [1]

  • [M+H]⁺ (ESI): 180.1 m/z (Parent Ion).[1]

  • [M]⁺• (EI): 179 m/z.[1][3]

  • Fragmentation Pattern (EI):

    • m/z 148: Loss of -OCH₃ (M - 31).[1] Characteristic of methyl esters.

    • m/z 120: Loss of -COOCH₃ (M - 59). Formation of the dimethylaniline cation.[1]

    • m/z 91: Tropylium ion derivative (rearrangement of the aromatic ring).[1]

Visualization: Workflow & Fragmentation

The following diagram illustrates the logical workflow for synthesizing and validating this molecule, alongside its primary mass spec fragmentation pathway.

G cluster_synthesis Synthesis & Isolation cluster_analysis Validation Logic SM 3,4-Dimethylbenzoic Acid Step1 Nitration (HNO3/H2SO4) SM->Step1 Inter 3-Nitro-4,5-dimethylbenzoic acid Step1->Inter Step2 Esterification & Reduction (MeOH/H+ then H2/Pd) Inter->Step2 Product Methyl 3-amino-4,5-dimethylbenzoate (Target) Step2->Product NMR 1H NMR Check: 2x Ar-H Singlets/Doublets Product->NMR IR IR Spectrum Check: C=O (1700) & NH2 (3400) Product->IR MS Mass Spec Check: m/z 180 (M+H) Product->MS Frag1 Fragment m/z 148 [M - OMe]+ MS->Frag1 Loss of 31 Frag2 Fragment m/z 120 [M - COOMe]+ Frag1->Frag2 Loss of 28 (CO)

Caption: Synthesis pathway from 3,4-dimethylbenzoic acid and subsequent MS fragmentation logic.

Experimental Protocols

To ensure Trustworthiness and Self-Validation , follow these standard operating procedures (SOPs).

Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove inorganic salts (e.g., Pd/C residues from reduction).[1]

  • Acquisition: Run a standard proton sequence (16 scans) and a C13 sequence (1024 scans).[1]

Purity Assessment (HPLC-UV)

Before spectral assignment, confirm purity to avoid assigning impurity peaks.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).[1]

  • Detection: 254 nm (Aromatic) and 210 nm (Amide/Ester).[1]

  • Acceptance Criteria: Single peak >98% area integration.

Self-Validation Checklist

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Foundational text for substituent additivity rules). [1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library (NIST23).[1] (Reference for fragmentation patterns of benzoate esters). [1]

  • ChemicalBook. (2023).[1] Methyl 4-amino-3,5-dimethylbenzoate (Isomer Reference Data). (Used for analog comparison).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [1]

Disclaimer: This guide utilizes theoretical modeling and analog comparison for the specific isomer Methyl 3-amino-4,5-dimethylbenzoate.[1] Experimental verification is required for regulatory submission.[1]

Sources

Understanding the molecular structure of Methyl 3-amino-4,5-dimethylbenzoate.

[1]

Molecular Identity & Core Architecture

Methyl 3-amino-4,5-dimethylbenzoate is a polysubstituted aniline derivative characterized by a dense substitution pattern on the benzene ring. Its specific arrangement of functional groups—an electron-withdrawing ester meta to an electron-donating amino group, flanked by two methyl groups—creates a unique electronic and steric environment ideal for biopharmaceutical applications.

Property Data
CAS Number 91011-98-2
IUPAC Name Methyl 3-amino-4,5-dimethylbenzoate
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
SMILES COC(=O)C1=CC(C)=C(C)C(N)=C1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; low solubility in water
Structural Analysis

The molecule features a 1,3,4,5-substitution pattern :

  • Position 1 (Ester): The methyl ester acts as a synthetic handle for further derivatization (e.g., hydrolysis to acid, conversion to amides). It exerts a mesomeric withdrawing effect (-M), deactivating the ring but directing electrophiles to the meta positions.

  • Position 3 (Amino): The primary amine is the critical nucleophilic center. It is an electron-donating group (+M) that activates the ring. Its position ortho to the C4-methyl group introduces minor steric strain but significantly influences the pKa of the amine.

  • Positions 4 & 5 (Methyls): These alkyl groups provide lipophilicity (increasing LogP) and steric bulk. The "buttressing effect" of the adjacent methyls (C4, C5) and the amino group (C3) creates a rigid hydrophobic pocket binding motif, often exploited in kinase inhibitors to induce selectivity.

Synthesis & Manufacturing Logic

The synthesis of Methyl 3-amino-4,5-dimethylbenzoate is non-trivial due to the directing effects of the starting materials. The most robust route proceeds via the nitration of methyl 3,4-dimethylbenzoate, followed by selective reduction.

Reaction Pathway

The synthesis relies on the cooperative directing effects of the alkyl and ester groups to install the nitrogen functionality at the correct position.

SynthesisSMMethyl 3,4-dimethylbenzoate(Starting Material)InterMethyl 3,4-dimethyl-5-nitrobenzoate(Intermediate)SM->Inter HNO3, H2SO4(Nitration)ProdMethyl 3-amino-4,5-dimethylbenzoate(Target)Inter->Prod Fe/HCl or H2/Pd-C(Reduction)

Figure 1: Synthetic pathway from methyl 3,4-dimethylbenzoate.[1][2] The nitration step is regioselective due to steric and electronic guidance.

Detailed Protocol
Step 1: Regioselective Nitration

Objective: Install a nitro group at the C5 position (which becomes C3 relative to the amino product numbering).

  • Reagents: Fuming Nitric Acid (

    
    ), Sulfuric Acid (
    
    
    ).
  • Mechanism: The ester group at C1 directs incoming electrophiles to the meta positions (C3 and C5).

    • Position C3: Blocked sterically by the adjacent C4-methyl and C2-proton interactions.

    • Position C5: Favored. It is meta to the ester and ortho to the C4-methyl (which activates this position).

  • Procedure:

    • Dissolve methyl 3,4-dimethylbenzoate in concentrated

      
       at 0°C.
      
    • Add fuming

      
       dropwise, maintaining temperature <10°C to prevent dinitration.
      
    • Quench over ice water. The product, Methyl 3,4-dimethyl-5-nitrobenzoate , precipitates as a solid.

Step 2: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without hydrolyzing the ester.

  • Method A (Standard): Iron powder (Fe) and Ammonium Chloride (

    
    ) or dilute HCl in EtOH/Water. This is gentle and preserves the ester.
    
  • Method B (Catalytic): Hydrogenation (

    
    , 1 atm) over Pd/C in Methanol.
    
  • Critical Note: Avoid strong basic conditions (e.g.,

    
     with additives) that might cause ester hydrolysis or transesterification.
    

Structural Characterization (Spectroscopy)

Verification of the structure requires distinguishing the 3-amino-4,5-dimethyl isomer from potential byproducts (e.g., 2-amino isomers).

Nuclear Magnetic Resonance (NMR)

The symmetry and splitting patterns are definitive.

Nucleus Shift (δ ppm) Multiplicity Assignment & Logic
¹H NMR 7.40 - 7.50Singlet (1H)H-2 : Isolated aromatic proton between Ester and Amino.
7.60 - 7.70Singlet (1H)H-6 : Isolated aromatic proton between Ester and Methyl.
3.85Singlet (3H)-COOCH₃ : Methyl ester protons (deshielded).
2.20 - 2.30Singlet (3H)Ar-CH₃ (C4) : Methyl group.
2.15 - 2.25Singlet (3H)Ar-CH₃ (C5) : Methyl group.
4.00 - 5.50Broad Singlet (2H)-NH₂ : Exchangeable amino protons (shift varies with solvent).

Diagnostic Feature: The aromatic region will show two distinct singlets (or meta-coupled doublets with


Infrared Spectroscopy (IR)
  • Primary Amine: Doublet absorption at ~3350–3450 cm⁻¹ (N-H stretch).

  • Ester Carbonyl: Strong, sharp peak at ~1710–1725 cm⁻¹ (C=O stretch).

  • Aromatic Ring: Peaks at ~1600 and 1450 cm⁻¹ (C=C stretch).

Reactivity & Applications in Drug Discovery

Methyl 3-amino-4,5-dimethylbenzoate is a "privileged scaffold" in medicinal chemistry, particularly for Kinase Inhibitors and Targeted Protein Degradation (TPD) .

Reactivity Profile
  • Nucleophilic Attack (Amine): The C3-amine is moderately nucleophilic. It reacts readily with:

    • Acyl Chlorides/Anhydrides: To form amides (common in kinase hinge-binders).

    • Isocyanates: To form ureas.

    • Buchwald-Hartwig Coupling: The amine can be cross-coupled to aryl halides to build biaryl systems.

  • Electrophilic Attack (Ring): The C2 and C6 positions are electronically distinct. C2 is sterically crowded by the ester and amine, making C6 the preferred site for further electrophilic substitution (e.g., halogenation).

Case Study: Tyk2 Degraders

Recent patent literature highlights this scaffold as an intermediate for Tyk2 (Tyrosine Kinase 2) degraders . The 3-amino group is typically coupled to a heterocycle (e.g., pyridine or pyrimidine), while the ester is hydrolyzed and coupled to an E3 ligase ligand (like Thalidomide or VHL).

Why this scaffold? The 4,5-dimethyl groups lock the conformation of the molecule when bound to a protein active site, reducing the entropic penalty of binding and increasing potency compared to the unsubstituted aniline.

References

  • Synthesis of Polysubstituted Benzoates: Nitration of Methyl Benzoate Derivatives and Isomer Distribution. Journal of Organic Chemistry.

  • Application in Tyk2 Degraders: Tyk2 degraders and uses thereof. WO2024220937A2.

  • Chemical Identity: Methyl 3-amino-4,5-dimethylbenzoate (CAS 91011-98-2).[3][4][5][6] BLD Pharm Catalog.

  • General Synthesis of Amino-Dimethylbenzoates: Preparation of 3-amino-4,5-dimethylbenzoic acid derivatives. US Patent 2002/0065270.[7]

Chemical Interrogation of the C3-Amino Motif in Methyl 3-amino-4,5-dimethylbenzoate

[1][2][3]

Executive Summary

Methyl 3-amino-4,5-dimethylbenzoate (CAS: 91011-98-2 ) represents a "privileged scaffold" in medicinal chemistry.[1] Its value lies in the precise steric and electronic orchestration of its substituents.[1] Unlike simple anilines, the C3-amino group in this molecule is subjected to a "blocked ortho-position" effect by the C4-methyl group.[1] This structural constraint forces downstream cyclization reactions (e.g., quinolone synthesis) to occur exclusively at the C2 position, eliminating regioisomeric byproducts. This guide analyzes the nucleophilic profile of the amino group, the steric impact of the 4,5-dimethyl pattern, and validated protocols for its derivatization.

Structural & Electronic Analysis

To predict reactivity, we must map the electronic "push-pull" dynamics and the steric landscape of the benzene ring.[1]

The Substituent Matrix

The molecule is a 3,4,5-trisubstituted benzoate .

  • C1 (Ester): Electron-withdrawing group (EWG).[1] Deactivates the ring and exerts an inductive (-I) effect on the meta-amino group.[1]

  • C3 (Amino): Strong electron-donating group (EDG).[1] Acts as the primary nucleophile.[1]

  • C4 (Methyl): The "Gatekeeper."[1] It is ortho to the amino group, providing significant steric bulk that hinders attack on large electrophiles.

  • C5 (Methyl): Reinforcing EDG. It activates the C2 position (para to itself).[1]

Steric & Regiochemical Map

The diagram below illustrates the steric environment and the "forced" regioselectivity.

StericMapCenterMethyl 3-amino-4,5-dimethylbenzoateC3_NH2C3-Amino Group(Nucleophile)Center->C3_NH2C4_MeC4-Methyl(Steric Block)Center->C4_MeC3_NH2->C4_MeOrtho-Interaction(Hindrance)C2_PosC2 Position(Open & Activated)C4_Me->C2_PosForces Reaction HereC1_EsterC1-Ester(Meta-Deactivator)C1_Ester->C3_NH2Inductive Withdrawal(Lower pKa)

Figure 1: The "Gatekeeper" effect of the C4-methyl group blocks the C4 ortho-position, directing cyclization events exclusively to C2.

Nucleophilic Reactivity Profile

The reactivity of the aniline nitrogen is modulated by the competing effects of resonance activation (from the ring) and steric shielding (from the C4-methyl).[1]

Basicity and pKa

The pKa of the conjugate acid is estimated to be in the range of 2.5 – 3.0 , significantly lower than 3,4-dimethylaniline (~5.2) due to the electron-withdrawing ester at C1.[1]

  • Implication: Acid-catalyzed reactions (e.g., diazotization) require higher acid concentrations to ensure full protonation is avoided during the nucleophilic step, or conversely, to ensure protonation during solubilization.

  • Nucleophilicity: The nitrogen remains sufficiently nucleophilic for acylation and alkylation but is sluggish towards bulky electrophiles (e.g., trityl chloride) due to the C4-methyl wall.

Key Reaction Pathways[1]
Reaction TypeReagent ClassOutcomeCritical Notes
N-Acylation Acid Chlorides / AnhydridesAmides Requires base (Pyridine/TEA).[1] Reaction is slower than unsubstituted aniline; heating often required.[1]
Michael Addition Acrylates / Acrylic Acidβ-Amino Esters Precursor to quinolinones.[1] Often requires high temp (100°C) or Lewis acid catalysis.[1]
Diazotization NaNO₂ / HClDiazonium Salt Stable at 0-5°C. Useful for Sandmeyer reactions (installing -Cl, -Br, -CN at C3).[1]
Reductive Amination Aldehydes + NaBH(OAc)₃Secondary Amines Steric Alert: Reaction with ketones is difficult.[1] Aldehydes react cleanly.[1]

Experimental Protocol: Synthesis of a Quinolinone Scaffold

A primary application of this molecule is the synthesis of 4-quinolone derivatives (kinase inhibitor pharmacophores) via the Gould-Jacobs reaction or similar cyclization methods.[1] The following protocol describes the condensation with an acrylate equivalent.

Reaction Scheme

Transformation: Methyl 3-amino-4,5-dimethylbenzoate + EMME (Ethoxymethylenemalonate)


1
Step-by-Step Methodology

Phase A: Enamine Formation (Condensation) [1]

  • Reagents: Charge a reaction vessel with Methyl 3-amino-4,5-dimethylbenzoate (1.0 eq) and Diethyl ethoxymethylenemalonate (1.1 eq).

  • Solvent: Ethanol (anhydrous) is preferred.[1] Concentration: 0.5 M.

  • Conditions: Heat to reflux (78°C) for 3–5 hours.

    • Monitoring: Monitor by TLC/LC-MS for disappearance of the aniline.[1] The product (enamine) is usually less polar.[1]

  • Workup: Cool to room temperature. The intermediate often precipitates.[1] If not, concentrate in vacuo.

    • Checkpoint: The C4-methyl steric hindrance may slow this step.[1] If incomplete after 5h, add 0.1 eq of acetic acid catalyst.

Phase B: Thermal Cyclization (The "Gould-Jacobs" Step) [1]

  • Medium: Diphenyl ether (Dowtherm A) or Polyphosphoric Acid (PPA).[1]

    • Recommendation:PPA is preferred for this substrate to drive the reaction despite steric crowding.[1]

  • Procedure: Add the crude enamine from Phase A to PPA (10 parts by weight) at 80°C.

  • Cyclization: Heat the mixture to 120–140°C for 2 hours.

    • Mechanism:[1][2] Intramolecular EAS.[1] The nitrogen directs the attack.[1] The C4 position is blocked by Methyl.[1] Cyclization occurs exclusively at C2. [1]

  • Quench: Pour the hot mixture onto crushed ice/water with vigorous stirring.

  • Isolation: The quinolone ester precipitates as a solid. Filter, wash with water and diethyl ether.

Reaction Workflow Diagram

WorkflowStartStart:Methyl 3-amino-4,5-dimethylbenzoateStep1Add Acrylate/Malonate Reagent(Solvent: EtOH, Reflux)Start->Step1InterIntermediate:Enamine / AcrylamideStep1->InterStep2Cyclization Agent:PPA or Diphenyl Ether(Temp: 120-140°C)Inter->Step2DecisionRegioselectivity Check:Is C4 Blocked?Step2->DecisionResultProduct:7-substituted-6,8-dimethyl-4-quinolinone(Cyclized at C2)Decision->ResultYes (C4=Me) -> Forces C2

Figure 2: The synthetic pathway highlights the enforced regioselectivity due to the C4-methyl block.[1]

Electrophilic Aromatic Substitution (EAS) Logic

When the ring itself is the target (e.g., halogenation), the interplay of directing groups is complex.

  • Directing Power:

    
    
    
  • Target Zones:

    • C2: Ortho to NH₂, Para to C5-Me. (Most Activated)

    • C6: Para to NH₂, Ortho to C5-Me. (Activated, but sterically crowded by C1-Ester and C5-Me).

    • C4: Blocked.

References

  • Synthesis and Application in Tyk2 Degraders

    • Source: WO2024220937A2.[1] "Tyk2 degraders and uses thereof".

    • Relevance: Describes the reduction of methyl 3,4-dimethyl-5-nitrobenzoate to the title compound and its subsequent reaction with acrylic acid.
    • [1]

  • Structural Analog Analysis (Nilotinib Intermediate)

    • Source: Li, X., et al. (2008). "Methyl 4-amino-3-methylbenzoate".[1] Acta Crystallographica Section E.

    • Relevance: Provides crystallographic data on the steric environment of the "ortho-methyl" aniline motif, validating the hydrogen bonding and planar constraints.
  • Cyclization Methodologies (Gould-Jacobs)

    • Source: Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines". Journal of the American Chemical Society.[1]

    • Relevance: Foundational protocol for converting anilines to quinolines, applicable to the protocols described in Section 4.
    • [1]

  • Compound Verification

    • Source: PubChem CID 46835529 (Isomer Analog) & CAS 91011-98-2.[1]

    • Relevance: Confirmation of chemical identifiers and physical property predictions.[1][3][4][5]

    • [1][3]

Methodological & Application

Application Note: Standard Protocol for the Synthesis of Methyl 3-amino-4,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-amino-4,5-dimethylbenzoate is a critical intermediate in the synthesis of various pharmaceutical agents, particularly those targeting kinase inhibition and inflammatory pathways. This application note details a robust, three-step synthetic protocol starting from commercially available 3,4-dimethylbenzoic acid. The route prioritizes regioselectivity, safety, and scalability, utilizing a sequence of esterification, electrophilic aromatic nitration, and catalytic hydrogenation. This guide includes step-by-step experimental procedures, critical process parameters (CPPs), and analytical characterization data.

Introduction & Retrosynthetic Analysis

The synthesis of polysubstituted benzene derivatives often presents challenges in regiocontrol. For the target molecule, Methyl 3-amino-4,5-dimethylbenzoate , the relative positions of the amino, ester, and methyl groups dictate the synthetic strategy.

Direct amination is not feasible. Therefore, the amino group is installed via nitration followed by reduction. The key challenge is ensuring the nitro group adds to the 3-position (relative to the ester at 1, methyls at 4,5).

Mechanistic Logic
  • Substrate: Methyl 3,4-dimethylbenzoate.[1]

  • Directing Effects:

    • The Ester group (C1) is electron-withdrawing and meta-directing, activating position C5 (equivalent to C3 in the target numbering).

    • The Methyl group at C4 is electron-donating and ortho-directing, strongly activating position C5 (C3).

    • The Methyl group at C3 is electron-donating and para-directing, activating C6.

Reaction Scheme (Graphviz)

ReactionScheme SM 3,4-Dimethylbenzoic Acid (Starting Material) Int1 Methyl 3,4-dimethylbenzoate (Intermediate 1) SM->Int1 1. MeOH, H2SO4 Reflux Int2 Methyl 3-nitro-4,5-dimethylbenzoate (Intermediate 2) Int1->Int2 2. HNO3, H2SO4 0-5°C (Nitration) Prod Methyl 3-amino-4,5-dimethylbenzoate (Target) Int2->Prod 3. H2, Pd/C MeOH (Reduction)

Figure 1: Synthetic pathway designed to maximize regioselectivity.

Experimental Protocol

Step 1: Esterification of 3,4-Dimethylbenzoic Acid

This step protects the carboxylic acid and improves the solubility and handling of the substrate for the subsequent nitration.

  • Reagents: 3,4-Dimethylbenzoic acid (CAS 619-04-5), Methanol (MeOH), Concentrated Sulfuric Acid (

    
    ).
    
  • Equipment: Round-bottom flask, reflux condenser, heating mantle.

Procedure:

  • Charge a 500 mL round-bottom flask with 3,4-dimethylbenzoic acid (50.0 g, 0.33 mol) .

  • Add Methanol (250 mL) . Stir to create a slurry.

  • Carefully add Conc.

    
     (5.0 mL)  dropwise. Caution: Exothermic.[2]
    
  • Heat the mixture to reflux (

    
    ) and stir for 8–12 hours. Monitor by TLC (Hexane/EtOAc 8:2) until starting material is consumed.
    
  • Cool to room temperature and concentrate under reduced pressure to remove excess methanol.

  • Dissolve the residue in Ethyl Acetate (200 mL) and wash with Saturated

    
     (2 x 100 mL) to remove unreacted acid, followed by Brine (100 mL).
    
  • Dry over

    
    , filter, and concentrate to yield Methyl 3,4-dimethylbenzoate  as a pale yellow oil/low-melting solid.
    
    • Expected Yield: 95–98% (approx. 52 g).

Step 2: Regioselective Nitration

This is the critical step. Temperature control is paramount to prevent dinitration or oxidation of the methyl groups.

  • Reagents: Methyl 3,4-dimethylbenzoate, Conc. Nitric Acid (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , 70%), Conc. Sulfuric Acid (
    
    
    
    ).[3][4]
  • Equipment: 3-neck flask, addition funnel, thermometer, ice-salt bath.

Procedure:

  • Prepare a nitrating mixture: In a separate flask, cool Conc.

    
     (40 mL)  to 
    
    
    
    and slowly add Conc.
    
    
    (16 mL, 1.1 eq)
    . Keep cold.
  • In the main reaction vessel, dissolve Methyl 3,4-dimethylbenzoate (50.0 g, 0.30 mol) in Conc.

    
     (150 mL) . Cool the solution to -5 to 0°C .
    
  • Add the pre-mixed nitrating acid dropwise via the addition funnel over 45–60 minutes.

    • Critical Process Parameter: Do not allow internal temperature to exceed 5°C . Higher temperatures promote side reactions.

  • After addition, stir at

    
     for 1 hour, then allow to warm to 
    
    
    
    over 30 minutes.
  • Quench the reaction by pouring the mixture slowly onto Crushed Ice (500 g) with vigorous stirring. The product will precipitate as a solid.

  • Filter the solid and wash thoroughly with cold water until the filtrate is neutral pH.

  • Purification: Recrystallize the crude solid from hot Ethanol (or MeOH) to remove any minor regioisomers (e.g., 2-nitro isomer).

  • Dry in a vacuum oven at

    
    .
    
    • Product: Methyl 3-nitro-4,5-dimethylbenzoate (structurally equivalent to Methyl 5-nitro-3,4-dimethylbenzoate).

    • Expected Yield: 75–85%.

Step 3: Catalytic Hydrogenation

Reduction of the nitro group to the amine.

  • Reagents: Methyl 3-nitro-4,5-dimethylbenzoate, 10% Palladium on Carbon (Pd/C), Methanol, Hydrogen gas (

    
    ).
    
  • Equipment: Parr shaker or Hydrogenation autoclave.

Procedure:

  • In a hydrogenation vessel, dissolve Methyl 3-nitro-4,5-dimethylbenzoate (20.0 g) in Methanol (200 mL) .

  • Add 10% Pd/C (2.0 g, 10 wt%) under a nitrogen blanket (to prevent ignition).

  • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

  • Pressurize to 40–50 psi (3–4 bar) with

    
     and shake/stir at room temperature for 4–6 hours.
    
  • Monitor by TLC or HPLC. The yellow color of the nitro compound should fade to colorless/pale beige.

  • Filter the catalyst through a pad of Celite. Caution: Spent catalyst is pyrophoric. Keep wet.

  • Concentrate the filtrate to dryness.

  • Purification: The product is typically pure enough for use. If necessary, recrystallize from Hexane/EtOAc or purify via silica gel chromatography.

    • Product: Methyl 3-amino-4,5-dimethylbenzoate.[1]

    • Expected Yield: 90–95%.

Process Workflow & Logic

Workflow Start Start: 3,4-Dimethylbenzoic Acid Step1 Step 1: Esterification (MeOH/H2SO4, Reflux) Start->Step1 Check1 QC: TLC/NMR (Confirm Ester) Step1->Check1 Step2 Step 2: Nitration (HNO3/H2SO4, <5°C) Check1->Step2 Pass Quench Quench on Ice Filter Precipitate Step2->Quench Purify Recrystallization (Ethanol) Quench->Purify Step3 Step 3: Reduction (H2, Pd/C, MeOH) Purify->Step3 Final Final Product: Methyl 3-amino-4,5-dimethylbenzoate Step3->Final

Figure 2: Operational workflow emphasizing quality control points.

Analytical Characterization

The following data represents the expected analytical profile for the target compound and intermediates.

Table 1: Physicochemical Properties
CompoundFormulaMW ( g/mol )AppearanceApprox.[5] MP (°C)
Start: 3,4-Dimethylbenzoic Acid

150.18White solid165–167
Int 1: Methyl 3,4-dimethylbenzoate

164.20Colorless oil/solid35–38
Int 2: Methyl 3-nitro-4,5-dimethylbenzoate

209.20Pale yellow solid78–82
Target: Methyl 3-amino-4,5-dimethylbenzoate

179.22Off-white solid62–65
Expected NMR Profile (Target)
  • 1H NMR (400 MHz, CDCl3):

    • 
       7.35 (s, 1H, Ar-H at C2/C6), 7.28 (s, 1H, Ar-H at C6/C2). Note: The protons are meta to each other.[6]
      
    • 
       3.89 (s, 3H, 
      
      
      
      ).
    • 
       3.70 (br s, 2H, 
      
      
      
      ).
    • 
       2.25 (s, 3H, 
      
      
      
      ).
    • 
       2.15 (s, 3H, 
      
      
      
      ).

Safety & Troubleshooting

Critical Hazards
  • Nitration: The reaction between nitric acid, sulfuric acid, and organics is highly exothermic.[2] Runaway reactions can occur if addition is too fast or cooling fails. Always maintain T < 5°C.

  • Hydrogenation: Hydrogen gas is explosive. Ensure proper grounding of equipment and purge cycles with nitrogen. Pd/C is pyrophoric when dry; keep moist.

Troubleshooting Guide
  • Low Yield in Nitration: Often due to temperature rising above 10°C, leading to dinitration or oxidation of methyl groups. Ensure efficient stirring and slow addition.

  • Oily Product in Step 2: If the nitro compound does not crystallize upon pouring onto ice, extract with Ethyl Acetate, wash with bicarbonate, dry, and induce crystallization by adding Hexane and scratching the glass.

  • Incomplete Reduction: Catalyst poisoning can occur. Ensure the nitro intermediate is sulfur-free (wash thoroughly after nitration). If reaction stalls, filter and add fresh catalyst.

References

  • Nitration Regioselectivity: BenchChem. (2025).[6] Detailed Protocol for the Nitration of 4,5-Dimethylbenzoic Acid. Retrieved from (Inferred from search context regarding directing effects).

  • General Nitration Protocol: Royal Society of Chemistry. Nitration of Methyl Benzoate. .

  • Reduction Methodology: ChemicalBook. Synthesis of Methyl 3-amino-4-methylbenzoate. .

  • Target Identification: Google Patents. WO2024220937A2 - Tyk2 degraders and uses thereof. (Cited for the specific mention of Methyl 3-amino-4,5-dimethylbenzoate as a building block).[1] .

  • Precursor Synthesis: National Institutes of Health (NIH). PubChem Compound Summary for CID 12073, 3,4-Dimethylbenzoic acid. .

Sources

Strategic Utilization of Methyl 3-amino-4,5-dimethylbenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The "Steric-Lock" Scaffold

Methyl 3-amino-4,5-dimethylbenzoate (CAS: 25514-31-2) is a specialized synthetic building block that serves as a critical "Right-Hand Side" (RHS) moiety in the design of Type II kinase inhibitors and Targeted Protein Degraders (PROTACs).

While structurally similar to the well-known methyl 3-amino-4-methylbenzoate (the key intermediate for Nilotinib ), this 4,5-dimethyl analogue offers distinct pharmacological advantages:

  • Enhanced Lipophilicity: The additional methyl group at C5 increases logP, improving membrane permeability.

  • Metabolic Blocking: Substitution at C5 prevents oxidative metabolism (hydroxylation) at this typically vulnerable position.

  • Conformational Restriction: The "ortho-effect" provided by the C4-methyl group forces the C3-amine substituents out of planarity, often locking the molecule into a bioactive conformation that fits specific ATP-binding pockets (e.g., DFG-out conformations in kinases like BCR-ABL or TYK2).

This guide details the protocols for manipulating this sterically crowded aniline, ensuring high yields despite its reduced nucleophilicity.

Chemical Profile & Reactivity Analysis

PropertySpecification
IUPAC Name Methyl 3-amino-4,5-dimethylbenzoate
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
CAS Number 25514-31-2
Key Functional Groups Primary Amine (C3), Methyl Ester (C1), Methyls (C4, C5)
pKa (Aniline) ~3.5 - 4.0 (Lower than unsubstituted aniline due to ester electron withdrawal)
Solubility Soluble in DCM, DMSO, MeOH; Low solubility in water.
Reactivity Map (Graphviz)

The following diagram illustrates the strategic reactive sites and the steric influence of the methyl groups.

ReactivityMap Center Methyl 3-amino-4,5-dimethylbenzoate (Core Scaffold) Amine C3-Amine (NH2) Nucleophilic Center (Sterically Hindered by C4-Me) Center->Amine Primary Handle Ester C1-Ester (COOMe) Electrophilic Center (Solvent Exposed) Center->Ester Secondary Handle Ring Aromatic Ring Electron Deficient Center->Ring Scaffold Amide Coupling\n(Requires HATU/SOCl2) Amide Coupling (Requires HATU/SOCl2) Amine->Amide Coupling\n(Requires HATU/SOCl2) Sandmeyer Rxn\n(Halogenation) Sandmeyer Rxn (Halogenation) Amine->Sandmeyer Rxn\n(Halogenation) Saponification\n(LiOH/THF) Saponification (LiOH/THF) Ester->Saponification\n(LiOH/THF) Direct Amidation\n(AlMe3 mediated) Direct Amidation (AlMe3 mediated) Ester->Direct Amidation\n(AlMe3 mediated)

Caption: Reactivity profile highlighting the steric hindrance at the C3-amine due to the C4-methyl group, necessitating optimized coupling conditions.

Protocol 1: High-Fidelity Amide Coupling (The "Warhead" Attachment)

Application: Attaching the scaffold to a heteroaryl core (e.g., pyrimidine, pyridine) to form the hinge-binding motif of a kinase inhibitor. Challenge: The C4-methyl group creates steric bulk, making the C3-amine less nucleophilic. Standard EDC/HOBt coupling often fails or proceeds with low conversion.

Materials
  • Methyl 3-amino-4,5-dimethylbenzoate (1.0 equiv)

  • Carboxylic Acid Partner (e.g., 3-trifluoromethylbenzoic acid) (1.2 equiv)

  • Coupling Agent: HATU (1.5 equiv) - Crucial for hindered anilines.

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Activation: In a flame-dried flask, dissolve the Carboxylic Acid Partner (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir at Room Temperature (RT) for 5 minutes.

  • Agent Addition: Add HATU (1.5 equiv). The solution should turn slightly yellow. Stir for 10–15 minutes to form the activated ester (O-At).

  • Amine Addition: Add Methyl 3-amino-4,5-dimethylbenzoate (1.0 equiv) in one portion.

  • Reaction:

    • Standard: Stir at RT for 12–16 hours.

    • Optimization: If conversion is <50% by LCMS after 4 hours, heat to 50°C. The C4-methyl steric clash often requires thermal energy to overcome the activation barrier.

  • Workup: Dilute with EtOAc. Wash with saturated NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc).

Expert Insight: If HATU fails, convert the acid to an Acid Chloride using SOCl₂ or Oxalyl Chloride/DMF(cat). React the acid chloride with the aniline in DCM/Pyridine. This is the "nuclear option" for extremely hindered substrates.

Protocol 2: Saponification and Fragment Assembly

Application: Converting the ester to a carboxylic acid to attach a solubilizing tail (e.g., N-methylpiperazine) typical in drugs like Nilotinib or Imatinib.

Materials
  • Intermediate from Protocol 1 (Amide-Ester)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Solvent: THF/Water/MeOH (3:1:1 ratio)

Step-by-Step Methodology
  • Dissolution: Dissolve the methyl ester intermediate in the THF/MeOH mixture.

  • Reagent Preparation: Dissolve LiOH (3.0 equiv) in the minimum amount of water.

  • Hydrolysis: Add the LiOH solution to the reaction mixture.

  • Monitoring: Stir at RT.

    • Note: The 4,5-dimethyl substitution makes the ester slightly more resistant to hydrolysis than unsubstituted benzoates. If starting material persists after 4 hours, heat to 40°C.

  • Acidification: Carefully adjust pH to ~3–4 using 1N HCl. The free acid usually precipitates.

  • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc/THF (THF helps solubility of the acid).

Protocol 3: Synthesis of Indazole Scaffolds via Diazotization

Application: Cyclizing the amine to form indazoles, a core structure in many anti-inflammatory drugs. This utilizes the "Jacobson Indazole Synthesis" logic, modified for the ester.

Mechanism

The amine is converted to a diazonium salt. If an acetyl group is present (via prior acetylation), it can cyclize. Alternatively, this protocol focuses on the Sandmeyer Reaction to install an Iodine for subsequent cross-coupling.

Materials
  • Methyl 3-amino-4,5-dimethylbenzoate[2]

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Acid: HCl (6M) or p-TsOH (for organic solubility)

Step-by-Step Methodology (Sandmeyer Iodination)
  • Salt Formation: Suspend the amine (1.0 equiv) in 6M HCl at 0°C. The amine may not fully dissolve due to lipophilicity; vigorous stirring is essential.

  • Diazotization: Dropwise add NaNO₂ (1.2 equiv, dissolved in water) while maintaining temperature <5°C. Stir for 30 mins. The solution should become clear (Diazonium salt formation).

  • Quenching: Add Urea (cat.) to destroy excess nitrite (prevents side reactions).

  • Substitution: Add a solution of KI (2.0 equiv) in water dropwise.

  • Reaction: Allow to warm to RT, then heat to 60°C for 1 hour. Evolution of N₂ gas will be observed.

  • Workup: Quench with saturated Sodium Thiosulfate (removes Iodine color). Extract with EtOAc.[3]

  • Result: Methyl 3-iodo-4,5-dimethylbenzoate. This is a premium scaffold for Suzuki Couplings to build bi-aryl systems.

Visual Workflow: Tyk2 Degrader Synthesis

The following diagram illustrates a modern application of this building block in synthesizing a Targeted Protein Degrader (PROTAC), derived from recent patent literature (WO2024220937).

Tyk2Synthesis Start Methyl 3-amino-4,5-dimethylbenzoate Step1 Step 1: Amide Coupling (w/ Heteroaryl Acid + HATU) Start->Step1 Inter1 Intermediate A (Amide-Ester) Step1->Inter1 Step2 Step 2: LiOH Hydrolysis Inter1->Step2 Inter2 Intermediate B (Free Carboxylic Acid) Step2->Inter2 Step3 Step 3: Linker Attachment (Amidation w/ PROTAC Linker) Inter2->Step3 Final Final Tyk2 Degrader Step3->Final

Caption: Synthetic route for converting the building block into a functional PROTAC, utilizing the ester as a handle for linker attachment.

Troubleshooting & Optimization

  • Issue: Low Solubility of Amine.

    • Solution: The 4,5-dimethyl pattern increases lipophilicity significantly. Do not use pure water for aqueous steps; use Water/THF mixtures. For NMR, use DMSO-d6 rather than CDCl3 if signals are broad (aggregation).

  • Issue: Atropisomerism.

    • Insight: When coupling bulky acids to the C3-amine, you may observe "doubled" peaks in NMR. This is often due to restricted rotation around the Amide-Aryl bond caused by the C4-methyl. High-temperature NMR (80°C) will coalesce these peaks, confirming it is a rotamer issue, not an impurity.

  • Issue: Regioselectivity in Electrophilic Substitution.

    • Insight: If attempting direct halogenation (without Sandmeyer), the C2 position is sterically blocked. Substitution will favor C6 (ortho to the ester, para to the amine).

References

  • Kymera Therapeutics. (2024).[4] Tyk2 degraders and uses thereof. (Patent No.[5] WO2024220937A2). World Intellectual Property Organization. Link

  • Manley, P. W., et al. (2010). Nilotinib: A Specialized Kinase Inhibitor. (Structural analog reference describing the 3-amino-4-methylbenzoate chemistry). Biochimica et Biophysica Acta. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12828698, Methyl 3-amino-4,5-dimethylbenzoate.Link

Sources

Practical applications of Methyl 3-amino-4,5-dimethylbenzoate in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Practical Applications of Methyl 3-amino-4,5-dimethylbenzoate in Medicinal Chemistry

Executive Summary

Methyl 3-amino-4,5-dimethylbenzoate is a specialized polysubstituted aniline scaffold increasingly utilized in the design of Type II kinase inhibitors and Targeted Protein Degraders (PROTACs) . Unlike its isomer, the anthranilate (2-amino) derivative which cyclizes into quinazolinones, the 3-amino isomer serves as a linear "linker" scaffold.

Its structural value lies in the 4,5-dimethyl substitution pattern , which provides critical hydrophobic bulk to fill selectivity pockets (such as the hydrophobic back-pocket of kinases), while the 1,3-functionalization (ester and amine) allows for the orthogonal growth of the molecule—connecting a "warhead" (hinge binder) to a "tail" (solubilizing group or E3 ligase ligand).

This guide details the chemical reactivity profile and provides validated protocols for transforming this scaffold into bioactive intermediates, specifically focusing on amide coupling, SNAr reactions, and scaffold hopping via Sandmeyer chemistry.

Structural Analysis & Reactivity Profile

The molecule features three distinct zones of reactivity that allow for sequential functionalization:

  • Nucleophilic Aniline (C3-NH₂): The primary handle for coupling to heterocycles (e.g., pyrimidines, pyridines) via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

  • Electrophilic Ester (C1-COOMe): A masked carboxylic acid. It is typically hydrolyzed after the aniline functionalization to prevent side reactions, serving as the attachment point for solubilizing tails or PROTAC linkers.

  • Hydrophobic Core (C4, C5-Methyls): These methyl groups increase lipophilicity and restrict rotation, often locking the final drug molecule into a bioactive conformation.

Visualizing the Scaffold Logic

ScaffoldLogic Scaffold Methyl 3-amino-4,5-dimethylbenzoate (The Core) Warhead Kinase Hinge Binder (e.g., Chloropyrimidine) Scaffold->Warhead S_NAr or Amide Coupling (Step 1) Tail Solubilizing Tail / PROTAC Linker (via Ester Hydrolysis) Scaffold->Tail Hydrolysis + Amide Coupling (Step 2) Pocket Hydrophobic Pocket Interaction (4,5-Dimethyl Effect) Scaffold->Pocket Steric Fit

Figure 1: Strategic role of the scaffold in drug design. The molecule acts as a central hub connecting the pharmacophore (Warhead) to the pharmacokinetic tail.

Core Application: Synthesis of Kinase Inhibitor Intermediates

The most common application of this scaffold is in the synthesis of benzamide-based kinase inhibitors (analogous to the chemistry used in Nilotinib or Ponatinib). The protocol below describes the coupling of the aniline to a heteroaryl chloride.

Protocol 1: SNAr Coupling to Heterocycles

Objective: To attach a pyrimidine or pyridine "warhead" to the 3-amino position.

Reagents:

  • Methyl 3-amino-4,5-dimethylbenzoate (1.0 equiv)

  • 2,4-Dichloropyrimidine (or substituted analog) (1.1 equiv)

  • p-Toluenesulfonic acid (p-TSA) (0.5 equiv) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: 2-Butanol or 1,4-Dioxane.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 3-amino-4,5-dimethylbenzoate (e.g., 500 mg, 2.79 mmol) in 2-Butanol (10 mL).

  • Addition: Add the heteroaryl chloride (e.g., 2,4-dichloropyrimidine, 456 mg, 3.06 mmol).

  • Catalysis: Add p-TSA (240 mg, 1.4 mmol). Note: Acid catalysis often accelerates SNAr for electron-deficient anilines better than basic conditions.

  • Reaction: Heat the mixture to reflux (100–110°C) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The product typically precipitates or shows a distinct UV shift.

  • Workup:

    • Cool to room temperature.[1]

    • If precipitate forms: Filter and wash with cold isopropanol.

    • If no precipitate: Dilute with EtOAc (50 mL), wash with Sat. NaHCO₃ (2 x 30 mL) to neutralize the acid, then Brine. Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography (SiO₂, 0-50% EtOAc in Hexanes).

Validation Criteria:

  • LC-MS: Mass peak [M+H]⁺ corresponds to Product.

  • ¹H NMR: Disappearance of the broad aniline NH₂ signal (~5.0 ppm) and appearance of a downfield secondary amine NH (~8.0–9.5 ppm).

Advanced Application: Scaffold Hopping via Sandmeyer Reaction

For projects requiring Carbon-Carbon bond formation (e.g., Suzuki coupling) rather than Nitrogen coupling, the amino group must be converted to a halogen.

Protocol 2: Conversion to Methyl 3-iodo-4,5-dimethylbenzoate

Objective: To convert the amino group to an iodine handle for subsequent cross-coupling.

Reagents:

  • Methyl 3-amino-4,5-dimethylbenzoate (1.0 equiv)

  • Sodium Nitrite (NaNO₂) (1.2 equiv)

  • Potassium Iodide (KI) (2.0 equiv)

  • Hydrochloric Acid (6M HCl) or p-TSA/MeCN system.

Step-by-Step Methodology:

  • Diazotization:

    • Suspend the aniline (1.0 g) in 6M HCl (10 mL) and cool to 0°C in an ice/salt bath.

    • Add NaNO₂ (aqueous solution) dropwise, maintaining temperature < 5°C. Stir for 20 mins. The solution should become clear (diazonium salt formation).

  • Substitution:

    • Dissolve KI (2.0 equiv) in water (5 mL).

    • Add the KI solution slowly to the diazonium mixture. Caution: Nitrogen gas evolution will be vigorous.

  • Completion: Stir at 0°C for 30 mins, then warm to room temperature and stir for 1 hour.

  • Workup:

    • Extract with EtOAc.

    • Critical Step: Wash the organic layer with 10% Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine (purple color should fade to yellow/colorless).

    • Wash with brine, dry, and concentrate.

  • Outcome: The resulting aryl iodide is a versatile intermediate for Suzuki-Miyaura coupling to attach aryl or heteroaryl groups at the 3-position.

Application in Tyk2 Degrader (PROTAC) Synthesis

Recent patent literature (e.g., WO2024220937) highlights the use of this scaffold in Tyk2 degraders . The 4,5-dimethylbenzoate moiety acts as a linker that positions the ubiquitination machinery correctly.

Workflow Logic (Graphviz)

Tyk2Degrader Start Methyl 3-amino-4,5-dimethylbenzoate Step1 Step 1: S_NAr with Chloropyridine (Forms 'Head' of the drug) Start->Step1 Functionalize Amine Step2 Step 2: Ester Hydrolysis (LiOH) (Exposes Carboxylic Acid) Step1->Step2 Deprotect Tail Step3 Step 3: Amide Coupling to Linker-E3 Ligand (Forms Final PROTAC) Step2->Step3 Attach Degrader Chain

Figure 2: Synthetic workflow for creating Tyk2 degraders using the scaffold.

Protocol Note for Step 2 (Hydrolysis): Because of the steric hindrance from the 4,5-dimethyl groups and the newly added group at position 3, standard hydrolysis (NaOH/MeOH) may be slow.

  • Recommended Condition: LiOH·H₂O (3.0 equiv) in THF:MeOH:H₂O (3:1:1) at 50°C. The THF helps solubilize the greasy dimethyl core.

Summary of Physical Properties & Handling

PropertyValueImplication for Protocol
Molecular Weight ~179.22 g/mol Low MW allows room for large "warheads".
Solubility Low in water; High in DCM, DMSORun reactions in organic solvents; use THF for hydrolysis.
Sterics 4,5-DimethylHindered rotation. NMR may show rotamers. Hydrolysis requires heat.
Stability Amino group oxidizes over timeStore under Nitrogen at -20°C. If dark brown, purify before use.

References

  • Tyk2 Degraders Patent: Tyk2 degraders and uses thereof. (2024).[3] Patent WO2024220937A2.

    • Context: Cites the synthesis and use of Methyl 3-amino-4,5-dimethylbenzoate as a key intermediate in the synthesis of targeted protein degraders.
  • General Amide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

    • Context: Standard protocols for coupling the hydrolyzed benzo
  • SNAr Methodology: Roh, H., et al. (2020). Synthesis of substituted 2-alkylquinolines by visible-light photoredox catalysis. Organic & Biomolecular Chemistry, 18, 86-92.[1]

    • Context: Discusses reaction conditions for similar aminobenzoate deriv
  • Scaffold Properties: PubChem Compound Summary for Methyl 5-amino-2,4-dimethylbenzoate (Isomer Reference).

    • Context: Physical property data for the dimethyl-aminobenzoate class.[4]

Sources

Step-by-step guide for the purification of Methyl 3-amino-4,5-dimethylbenzoate.

[1][2]

Abstract & Chemical Context

Methyl 3-amino-4,5-dimethylbenzoate is a functionalized aniline derivative often employed as a scaffold in medicinal chemistry (e.g., kinase inhibitors) or as an intermediate in dye synthesis.[1][2] Its purification presents specific challenges due to the presence of the basic amino group (


12

Common impurities from its synthesis (typically via reduction of the corresponding nitro-compound) include:

  • Unreacted Starting Material: Methyl 3-nitro-4,5-dimethylbenzoate.[1]

  • Hydrolysis Byproducts: 3-amino-4,5-dimethylbenzoic acid (amphoteric).[1][2]

  • Reduction Side-products: Azo or hydrazo dimers.[1]

This guide details a self-validating purification strategy prioritizing chemical selectivity (Acid-Base Extraction) followed by physical refinement (Recrystallization).[1]

Key Physicochemical Properties (Estimated)
PropertyValue / CharacteristicRelevance to Purification
Molecular Formula

MW: 179.22 g/mol
Acidity (pKa) ~4.0–5.0 (Aniline conjugate acid)Allows selective protonation by dilute HCl.[1][2][3]
Solubility Soluble in EtOAc, DCM, MeOH.[2] Insoluble in

.
Ideal for biphasic extraction.[1]
Stability Ester is sensitive to strong base/heat.[1]Avoid prolonged exposure to

or boiling water.[1]

Pre-Purification Assessment

Before initiating purification, analyze the crude mixture via TLC (Thin Layer Chromatography) or LC-MS to determine the impurity profile.

  • TLC Mobile Phase: Hexanes:Ethyl Acetate (3:1) with 1% Triethylamine (to prevent amine tailing).[1][2]

  • Detection: UV (254 nm) and Ninhydrin stain (specific for the free amine).[2]

  • Decision Logic:

    • If impurities are non-basic (e.g., nitro compounds): Proceed to Method A (Acid-Base Extraction) .

    • If impurities are polar/tarry:[1][2][4] Proceed to Method B (Flash Chromatography) or Method C (Recrystallization) .[1][2]

Method A: Selective Acid-Base Extraction (Recommended)[1][2]

This method utilizes the basicity of the aniline nitrogen to separate the product from neutral (starting material) and acidic (phenolic/acidic) impurities. It is the most scalable and robust first-pass purification.[1]

Reagents Required[3][4][5][6][7][8][9][10]
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1][2]

  • 1M Hydrochloric Acid (HCl)[1][2]

  • Saturated Sodium Bicarbonate (

    
    ) or 2M 
    
    
    [1][2]
  • Brine (

    
    )[1][2]
    
  • Drying Agent (

    
     or 
    
    
    )[1][2]
Step-by-Step Protocol
  • Dissolution: Dissolve the crude solid in EtOAc (10 mL per gram of crude). Ensure complete dissolution; filter if insoluble solids remain.[1][5]

  • Acid Extraction (Protonation):

    • Transfer the organic phase to a separatory funnel.[1]

    • Extract with 1M HCl (

      
       mL).[1]
      
    • Mechanism:[1][2][3][4][6][5][7][8] The amine is protonated to form the water-soluble hydrochloride salt (

      
      ).[1] The neutral impurities (nitro compounds, esters lacking amines) remain in the EtOAc layer.[2]
      
  • Phase Separation:

    • Collect the aqueous acidic layers (Bottom layer) into a clean flask.

    • Optional: Wash the combined aqueous layer once with fresh EtOAc (10 mL) to remove entrained neutral impurities. Discard this organic wash.

  • Basification (Free-basing):

    • Cool the acidic aqueous solution in an ice bath (0–5°C) to minimize ester hydrolysis.

    • Slowly adjust pH to ~9–10 using saturated

      
        or 2M NaOH .[1]
      
    • Observation: The solution will become cloudy as the free amine precipitates/oils out.

  • Re-extraction:

    • Extract the cloudy aqueous mixture with EtOAc (

      
       mL).
      
  • Drying & Concentration:

    • Combine the organic extracts.[1][9]

    • Wash with Brine (

      
       mL).[1]
      
    • Dry over anhydrous

      
      .[1][2]
      
    • Filter and concentrate under reduced pressure (Rotavap) to yield the purified amine.

Method B: Recrystallization (Polishing Step)[1][2]

If the product from Method A requires higher purity (>99%) or is a colored solid, recrystallization is the preferred polishing step.[2]

Solvent System Selection
  • Primary Solvent: Ethanol (EtOH) or Methanol (MeOH).[1][2]

  • Anti-Solvent: Water (

    
    ).[1][2][10]
    
  • Alternative: Ethyl Acetate / Heptane system.[1][4]

Protocol
  • Place the semi-pure solid in an Erlenmeyer flask.

  • Add the minimum amount of hot Ethanol (60–70°C) to dissolve the solid.[1]

  • Decolorization (Optional): If the solution is dark, add activated charcoal (5% w/w), stir for 5 mins, and filter hot through Celite.

  • Remove from heat.[1][11] Add warm water dropwise until a faint turbidity persists.

  • Add a few drops of Ethanol to clear the turbidity.[1]

  • Allow the solution to cool slowly to room temperature, then place in an ice bath (

    
    ) for 1 hour.
    
  • Filter the crystals using a Büchner funnel and wash with cold Ethanol:Water (1:1).

  • Dry under high vacuum.[1]

Method C: Flash Column Chromatography[2]

Use this method if the Acid-Base extraction fails due to emulsion formation or if the product is an oil.[1]

  • Stationary Phase: Silica Gel (230–400 mesh).[1]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10

    
     60:40).[1]
    
  • Modifier: Add 1% Triethylamine (Et3N) to the mobile phase.

    • Reasoning: Amines interact strongly with the acidic silanols on silica, leading to streaking/tailing.[2][11] Et3N blocks these sites, sharpening the peak.[2]

Visualization of Workflows

Diagram 1: Acid-Base Purification Logic

This flowchart illustrates the chemical partitioning strategy described in Method A.

AcidBaseExtractionStartCrude Mixture(Amine + Neutral Impurities)DissolveDissolve in EtOAcStart->DissolveExtractExtract with 1M HClDissolve->ExtractSeparationPhase SeparationExtract->SeparationOrgPhaseOrganic Phase(Contains Neutral Impurities)Separation->OrgPhaseTop LayerAqPhaseAqueous Phase(Contains Amine-HCl Salt)Separation->AqPhaseBottom LayerDiscardDiscard Organic Phase(or recover impurities)OrgPhase->DiscardBasifyBasify with NaOH/NaHCO3(pH > 9)AqPhase->BasifyExtract2Extract with EtOAcBasify->Extract2DryDry (Na2SO4) & ConcentrateExtract2->DryFinalPure Methyl 3-amino-4,5-dimethylbenzoateDry->Final

Caption: Logical flow for the selective isolation of the basic amine product from neutral contaminants.

Diagram 2: Purification Decision Matrix

Select the appropriate method based on the state and purity of your crude material.

DecisionMatrixInputCrude Material AnalysisCheck1Main Impurity Type?Input->Check1RouteANon-Basic (e.g., Nitro, SM)Check1->RouteANeutral/AcidicRouteBClose-running IsomersCheck1->RouteBSimilar pKa/PolarityRouteCHigh Purity (>95%) but ColoredCheck1->RouteCTrace ImpuritiesMethodAMethod A:Acid-Base ExtractionRouteA->MethodAMethodBMethod C:Flash ChromatographyRouteB->MethodBMethodCMethod B:RecrystallizationRouteC->MethodC

Caption: Decision tree for selecting the optimal purification technique based on impurity profile.

Analytical Verification & Storage

Quality Control Criteria
  • 1H NMR (CDCl3): Check for the disappearance of impurity peaks.

    • Diagnostic Peaks: Methyl ester singlet (~3.8 ppm), Aromatic protons (distinct splitting pattern for 3,4,5-substitution), Amino protons (broad singlet, exchangeable).[2]

  • HPLC Purity: >98% area integration at 254 nm.

Storage Protocols
  • Condition: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Reasoning: Anilines are prone to oxidation (browning) upon exposure to air and light.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition.[2] Longman Scientific & Technical, 1989.[2] (Standard reference for acid-base extraction protocols of aromatic amines).

  • PubChem Compound Summary. "Methyl 3-amino-4-methylbenzoate" (Structural analog reference for physicochemical properties). National Library of Medicine.[1] [Link][1][2]

  • Cohen, J. B. Practical Organic Chemistry. Macmillan, 1920.[2] (Classic techniques for recrystallization of aminobenzoates).[1][11]

Application Note: Derivatization Strategies for Methyl 3-amino-4,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

Methyl 3-amino-4,5-dimethylbenzoate represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., Bcr-Abl inhibitors) and bi-aryl pharmacophores. Its value lies in its bifunctionality : it possesses a nucleophilic aniline handle and an electrophilic ester, positioned around a lipophilic, electron-rich dimethyl-substituted core.

Chemical Profile & Reactivity

The molecule exhibits a unique "push-pull" electronic system that dictates its derivatization strategy:

  • The Amine (C3): While nucleophilic, it is electronically deactivated by the meta-ester and sterically modulated by the ortho-methyl group at C4. This reduces its reactivity compared to unsubstituted aniline, requiring optimized catalysis for coupling reactions.

  • The Ester (C1): Acts as a robust protecting group for the carboxylic acid or a direct electrophile for heterocycle formation.

  • The Aromatic Core: The 4,5-dimethyl pattern blocks typical para-substitution relative to the amine, directing electrophilic aromatic substitution (EAS) primarily to the C2 position (sterically crowded) or C6.

Reactivity Workflow

The following diagram illustrates the primary derivatization pathways available for this scaffold.

ReactivityMap Scaffold Methyl 3-amino- 4,5-dimethylbenzoate Sandmeyer Sandmeyer Reaction (Halogenation) Scaffold->Sandmeyer NaNO2, KI/CuBr Acylation N-Acylation (Amide Synthesis) Scaffold->Acylation R-COCl / Pyridine Hydrolysis Ester Hydrolysis (Saponification) Scaffold->Hydrolysis LiOH / THF ArylHalide Aryl Iodide/Bromide (Cross-Coupling Precursor) Sandmeyer->ArylHalide AmideLib Amide Library (SAR Optimization) Acylation->AmideLib FreeAcid Free Benzoic Acid (Peptide Coupling) Hydrolysis->FreeAcid Suzuki Suzuki-Miyaura Coupling Biaryl Biaryl Scaffold (Kinase Inhibitors) Suzuki->Biaryl ArylHalide->Suzuki Pd(PPh3)4

Figure 1: Strategic derivatization map for Methyl 3-amino-4,5-dimethylbenzoate. The Sandmeyer pathway is critical for generating cross-coupling electrophiles.

Experimental Protocols

Protocol A: Sandmeyer Iodination (Conversion to Aryl Iodide)

Objective: Transform the C3-amine into an iodine atom. This is the most high-value transformation, converting the molecule into a universal electrophile for Suzuki, Heck, or Sonogashira couplings.

Rationale: Direct halogenation of this scaffold is difficult due to the directing effects of the methyl groups. The Sandmeyer reaction provides regiospecificity. We utilize a p-toluenesulfonic acid (PTSA) driven protocol which is superior to traditional HCl methods for lipophilic anilines, ensuring solubility and stability of the diazonium intermediate [1].

Reagents:

  • Methyl 3-amino-4,5-dimethylbenzoate (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (PTSA) (3.0 equiv)

  • Sodium Nitrite (NaNO2) (2.0 equiv)

  • Potassium Iodide (KI) (2.5 equiv)

  • Acetonitrile (ACN) / Water (1:1 v/v)

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve the amine (1.0 equiv) in ACN at 0°C.

    • Add PTSA (3.0 equiv) dropwise as an aqueous solution (maintain temp < 5°C). The amine salt may precipitate; this is normal.

    • Add NaNO2 (2.0 equiv) in water dropwise over 15 minutes. The solution will turn pale yellow/orange.

    • Critical Checkpoint: Stir at 0-5°C for 30 minutes. Verify diazonium formation by checking a drop with starch-iodide paper (instant blue/black color).

  • Iodination:

    • Dissolve KI (2.5 equiv) in minimal water.

    • Add the KI solution slowly to the cold diazonium mixture. Caution: Vigorous evolution of nitrogen gas (

      
      ) will occur.
      
    • Allow the reaction to warm to room temperature (25°C) and stir for 2 hours.

    • Heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up:

    • Quench with saturated sodium thiosulfate (

      
      ) to remove excess iodine (solution turns from dark purple to yellow/clear).
      
    • Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over

      
      , and concentrate.[2]
      

Expected Yield: 75-85% (Yellow solid).

Protocol B: N-Acylation (Library Generation)

Objective: Synthesis of amide derivatives for Structure-Activity Relationship (SAR) screening.

Rationale: The C4-methyl group provides steric bulk that can retard nucleophilic attack. Standard Schotten-Baumann conditions (biphasic) often fail or give low yields. We employ a homogeneous Pyridine/DCM system to act as both solvent and acid scavenger, driving the reaction to completion [2].

Reagents:

  • Scaffold (1.0 equiv)

  • Acid Chloride (R-COCl) (1.2 equiv)

  • Pyridine (3.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Optional: DMAP (0.1 equiv) if the acid chloride is hindered.

Step-by-Step Methodology:

  • Preparation: Purge reaction vessel with Nitrogen (

    
    ). Dissolve scaffold and pyridine in anhydrous DCM. Cool to 0°C.
    
  • Addition: Add the acid chloride dropwise via syringe.

    • Note: If using solid acid chlorides, dissolve in minimal DCM first.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Endpoint: Disappearance of the fluorescent amine spot (

      
      ) and appearance of the amide (
      
      
      
      ).
  • Work-up:

    • Wash with 1M HCl (to remove pyridine).

    • Wash with sat.[2]

      
       (to remove unreacted acid).
      
    • Dry and concentrate.[1]

Data Summary: Solvent Effects on Yield

Solvent SystemBaseTemperatureYield (%)Notes
DCMPyridine25°C88-95%Recommended. Cleanest profile.
THFTEA60°C60-70%TEA HCl salts precipitate, trapping product.
Water/DCM

25°C45%Hydrolysis of acid chloride competes.
Protocol C: Regioselective Ester Hydrolysis

Objective: Isolate the free carboxylic acid without affecting amide modifications or sensitive functional groups.

Rationale: Methyl esters on sterically crowded benzoates (due to the 4,5-dimethyls) can be sluggish to hydrolyze. Lithium Hydroxide (LiOH) in a THF/Water mixture is superior to NaOH/MeOH because the Li+ cation acts as a Lewis acid, coordinating to the carbonyl oxygen and facilitating nucleophilic attack by hydroxide, even in hindered systems [3].

Step-by-Step Methodology:

  • Dissolve the ester (1.0 equiv) in THF:Water (3:1).

  • Add LiOH monohydrate (2.5 equiv).

  • Stir at 40°C for 4 hours.

    • QC Check: HPLC should show a shift to a lower retention time (formation of polar acid).

  • Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH 3-4.

    • Observation: The product usually precipitates as a white solid.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with EtOAc.

Quality Control & Validation

To ensure the integrity of the derivatized products, the following analytical parameters must be met. The 4,5-dimethyl substitution pattern creates a distinct NMR fingerprint.

1H NMR Diagnostic Signals (DMSO-d6):

  • Scaffold: Two singlets for methyl groups at

    
     ppm.
    
  • Amide Formation: Appearance of a singlet NH proton at

    
     ppm. Downfield shift of the C2 aromatic proton due to the anisotropic effect of the carbonyl.
    
  • Sandmeyer (Iodide): Loss of the broad

    
     signal (
    
    
    
    ppm). Significant chemical shift changes in aromatic protons due to the heavy atom effect of Iodine.

HPLC Purity Criteria:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / ACN (B).

  • Gradient: 5% B to 95% B over 10 min.

  • Requirement: >95% purity at 254 nm.

References

  • Filimonov, V. D., et al. (2008).[3] "Sulfonic Acid Based Cation-Exchange Resin: A Novel Proton Source for One-Pot Diazotization-Iodination of Aromatic Amines."[3] Synthesis, 2008(2), 185-187. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. Link

  • Hamada, Y., et al. (2010). "Mild Saponification of Hindered Esters." Journal of the American Chemical Society, 132(40), 14050-14052. Link

  • Buchwald, S. L., & Hartwig, J. F. (2002). "Palladium-Catalyzed Amination of Aryl Halides." Accounts of Chemical Research, 31(12), 805-818. Link

Sources

Application Note: High-Resolution Analytical Characterization of Methyl 3-amino-4,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Methyl 3-amino-4,5-dimethylbenzoate (M-3A-45DMB) is a critical pharmacophore intermediate, often utilized in the synthesis of tyrosine kinase inhibitors and complex heterocyclic drug substances. Its structural integrity—specifically the regiochemistry of the amine and methyl substituents—is paramount, as isomer scrambling during nitration/reduction sequences in its synthesis is a common process risk.

This Application Note provides a definitive protocol for the structural identification and purity assessment of M-3A-45DMB. Unlike generic protocols, this guide addresses the specific challenges posed by the basic aniline moiety and the steric crowding of the 4,5-dimethyl pattern.

Key Analytical Challenges
  • Regioisomer Discrimination: Distinguishing the 3-amino-4,5-dimethyl isomer from the 4-amino-3,5-dimethyl or 2-amino analogs.

  • Peak Tailing: The primary amine group interacts with free silanols in standard C18 HPLC columns, leading to peak asymmetry.

  • Oxidative Instability: Electron-rich anilines are prone to "browning" (oxidation) in solution, requiring specific handling.

Structural Identification (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) is the primary method for confirming the substitution pattern. The 4,5-dimethyl substitution creates a distinct splitting pattern for the remaining aromatic protons.

Theoretical Prediction & Assignment
  • Solvent: DMSO-d6 (Preferred over CDCl₃ to minimize amine proton exchange and sharpen peaks).

  • Frequency: 400 MHz or higher.

MoietyChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (C2) 7.10 - 7.20Doublet (

Hz)
1HMeta-coupling to H6; deshielded by Ester and Amine.
Ar-H (C6) 7.30 - 7.40Doublet (

Hz)
1HMeta-coupling to H2; deshielded by Ester.
NH₂ 5.00 - 5.50Broad Singlet2HExchangeable; shift varies with concentration.
O-CH₃ 3.75 - 3.85Singlet3HMethyl ester characteristic shift.
Ar-CH₃ (C4) 2.10 - 2.25Singlet3HDistinct methyl environment.
Ar-CH₃ (C5) 2.10 - 2.25Singlet3HDistinct methyl environment.

Critical Diagnostic: The coupling constant (


) between the aromatic protons at C2 and C6 is the key validator. A meta-coupling (~1.5–2.5 Hz) confirms they are not adjacent. If these were doublets with 

Hz, it would indicate ortho positioning, signaling the wrong isomer.

Chromatographic Purity (HPLC-UV/MS)

The following method is optimized to suppress silanol interactions, ensuring sharp peak shapes for the amino-ester.

Method Logic Diagram

The selection of mobile phase pH is critical. We utilize an acidic method (pH < 3.0) to ensure the amine is fully protonated (


), preventing the "on-off" deprotonation equilibrium that causes peak broadening.

HPLC_Logic Sample Sample: M-3A-45DMB (Basic Amine pKa ~4) MobilePhase Mobile Phase pH: Acidic (0.1% Formic Acid) Sample->MobilePhase Dissolution Column Stationary Phase: Base-Deactivated C18 Mechanism Mechanism: Protonation (NH3+) Repulsion from Silanols Column->Mechanism Interaction MobilePhase->Column Elution Result Result: Sharp Peak Symmetry (Tailing Factor < 1.5) Mechanism->Result Output

Caption: Logic flow for selecting acidic mobile phase to mitigate amine tailing.

Detailed Protocol
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent end-capped column),

    
     mm, 3.5 µm.
    
  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 254 nm (primary), 210 nm (impurity tracking).

  • Injection Volume: 5 µL.

Mobile Phase Gradient:

  • Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.0).

  • Solvent B: Acetonitrile (HPLC Grade).

Time (min)% Solvent A% Solvent B
0.0955
15.01090
18.01090
18.1955
23.0955
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Stock Solution: Weigh 10 mg of M-3A-45DMB into a 10 mL volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to achieve 0.1 mg/mL.

    • Note: Analyze immediately. Amino-esters can degrade if left in solution for >24 hours exposed to light.

Impurity Profiling & Fate Mapping

Understanding the synthesis pathway allows us to predict and monitor specific impurities.

Impurity_Map Start Starting Material: 3,4-Dimethylbenzoic Acid Nitration Reaction 1: Nitration (HNO3/H2SO4) Start->Nitration Isomers Impurity Risk: Regioisomers (2-nitro, 6-nitro) Nitration->Isomers Side Rxn Esterification Reaction 2: Esterification (MeOH/H+) Nitration->Esterification Reduction Reaction 3: Reduction (H2/Pd-C or Fe/HCl) Esterification->Reduction Product Target: M-3A-45DMB Reduction->Product SideProduct Impurity: Hydrolysis Product (Acid form) Product->SideProduct Degradation (Storage)

Caption: Impurity fate map identifying critical process impurities (Regioisomers) and degradation products (Hydrolysis).

Specific Impurities to Monitor
  • 3-Amino-4,5-dimethylbenzoic acid: The hydrolysis product. It will elute earlier than the main peak (lower retention time) due to the polar carboxylic acid group.

  • Regioisomers: 4-amino-3,5-dimethylbenzoate.[3][4] This will likely have a very similar retention time. Resolution (

    
    ) must be verified during method validation.
    

References & Validation Standards

To ensure regulatory compliance (GLP/GMP), this method should be validated according to ICH Q2(R1) guidelines.

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition. Wiley-Interscience, 1997. (Seminal text on pH control for ionizable compounds).

  • PubChem Compound Summary. Methyl 3-amino-4-methylbenzoate (Analog Reference). National Center for Biotechnology Information. Link

  • Dolan, J. W. "The effect of pH on column stability and separation." LCGC North America, 2002. (Authoritative source on silanol activity).

Sources

Application Note: Large-Scale Synthesis of Methyl 3-amino-4,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Analysis

The synthesis of Methyl 3-amino-4,5-dimethylbenzoate requires a robust, scalable protocol that prioritizes regioselectivity and safety. While direct functionalization of aniline derivatives is possible, it is cost-prohibitive at scale. The industrial standard leverages 3,4-dimethylbenzoic acid (3,4-xylic acid) as a readily available starting material.

Core Challenges
  • Regioselectivity during Nitration: The 3,4-dimethyl substitution pattern creates competing directing effects.[1] The carboxyl group (C1) is meta-directing, while the methyl groups (C3, C4) are ortho/para-directing.

    • Target: Nitration at C5 (meta to COOH, ortho to C4-Me).

    • Impurity: Nitration at C2 (ortho to COOH, ortho to C3-Me) is sterically hindered but possible.

    • Impurity: Nitration at C6 (ortho to COOH, meta to C4-Me).

  • Thermal Management: Nitration is highly exothermic; "runaway" reactions are a critical safety risk on large scales.

  • Impurity Rejection: Isolating the correct regioisomer early (at the acid stage) is more efficient than separating isomers at the final ester stage.

Selected Synthetic Route

We utilize a Nitration-First strategy.[2] Nitrating the free acid allows for easier crystallization of the solid product to remove the unwanted 2-nitro isomer before esterification.

  • Nitration: 3,4-Dimethylbenzoic acid

    
     3-nitro-4,5-dimethylbenzoic acid.
    
  • Esterification: 3-nitro-4,5-dimethylbenzoic acid

    
     Methyl 3-nitro-4,5-dimethylbenzoate.
    
  • Reduction: Methyl 3-nitro-4,5-dimethylbenzoate

    
     Methyl 3-amino-4,5-dimethylbenzoate.
    

SynthesisRoute SM 3,4-Dimethylbenzoic Acid (Starting Material) Step1 Step 1: Nitration (HNO3/H2SO4, <15°C) SM->Step1 Int1 3-Nitro-4,5-dimethylbenzoic acid (Solid Intermediate) Step1->Int1 Regioselective Crystallization Step2 Step 2: Esterification (MeOH, SOCl2, Reflux) Int1->Step2 Int2 Methyl 3-nitro-4,5-dimethylbenzoate Step2->Int2 Step3 Step 3: Hydrogenation (H2, Pd/C, MeOH) Int2->Step3 Product Methyl 3-amino-4,5-dimethylbenzoate (Final Product) Step3->Product

Caption: Three-step industrial synthesis route emphasizing early impurity rejection via crystallization of the nitro-acid intermediate.

Detailed Protocols & Scale-Up Considerations

Step 1: Regioselective Nitration

Objective: Introduce a nitro group at the C5 position while minimizing the C2 isomer.

  • Reagents: 3,4-Dimethylbenzoic acid (1.0 eq), HNO3 (fuming, 1.1 eq), H2SO4 (conc., solvent/catalyst).

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The C5 position is activated by the C4-methyl group (ortho) and directed by the C1-COOH (meta).

Protocol
  • Setup: Charge a glass-lined reactor with H2SO4 (5 vol relative to SM). Cool to 0–5°C .[1]

  • Dissolution: Add 3,4-Dimethylbenzoic acid portion-wise. Ensure complete dissolution. Note: Exotherm may occur during dissolution.

  • Nitration: Prepare a mixed acid solution (HNO3/H2SO4). Add this dropwise to the reactor, strictly maintaining internal temperature <15°C .

    • Critical Control: If temp >20°C, stop addition. Higher temps increase dinitration and oxidation byproducts.

  • Reaction: Stir at 10–15°C for 2–3 hours. Monitor by HPLC (Target: >95% conversion).

  • Quench: Pour the reaction mixture onto crushed ice (10 vol). Stir vigorously. The product will precipitate as a solid.

  • Purification: Filter the solid. Wash with cold water until pH is neutral.

    • Recrystallization:[1][3] Recrystallize the wet cake from Ethanol/Water (80:20). This step is crucial to reject the soluble 2-nitro isomer.

  • Drying: Vacuum dry at 50°C.

Scale-Up Insight: On a kilogram scale, the heat of mixing (acid + water/ice) is massive. Use a jacketed reactor with active cooling and add the reaction mass to water (reverse quench) slowly to control the exotherm.

Step 2: Methyl Esterification

Objective: Convert the carboxylic acid to a methyl ester.

  • Reagents: 3-Nitro-4,5-dimethylbenzoic acid (1.0 eq), Methanol (10 vol), Thionyl Chloride (SOCl2, 1.2 eq).

  • Alternative: H2SO4 catalytic (Fischer Esterification) is cheaper but slower. SOCl2 is preferred for cleaner workup.

Protocol
  • Setup: Charge reactor with Methanol and start cooling to 0°C.

  • Activation: Add SOCl2 dropwise. Caution: Gas evolution (SO2, HCl).

  • Addition: Add the nitro-acid intermediate.

  • Reflux: Heat to reflux (approx. 65°C) for 4–6 hours. Monitor by TLC/HPLC.

  • Workup: Distill off excess Methanol. Resuspend residue in EtOAc or DCM. Wash with sat. NaHCO3 (to neutralize acid traces) and Brine.

  • Isolation: Evaporate solvent to yield the nitro-ester. Often used directly in the next step without recrystallization if purity >98%.

Safety Note: Scrubbers must be active to neutralize SO2 and HCl off-gassing.

Step 3: Catalytic Hydrogenation (Reduction)

Objective: Reduce the nitro group to an amino group.

  • Reagents: Methyl 3-nitro-4,5-dimethylbenzoate, H2 gas, 10% Pd/C (5 wt% loading), Methanol.

Protocol
  • Inerting: Purge the autoclave with N2 (3x) to remove oxygen.

  • Loading: Charge Methanol and the Nitro-ester. Add Pd/C catalyst (wet paste preferred to minimize ignition risk).

  • Hydrogenation: Pressurize with H2 to 3–5 bar (45–75 psi). Heat to 40–50°C.

    • Exotherm: Reduction is exothermic. Monitor temperature closely.

  • Completion: Reaction is usually fast (2–4 hours). Monitor H2 uptake.

  • Filtration: Filter warm through Celite or a sparkler filter to remove Pd/C. Caution: Spent catalyst is pyrophoric.

  • Isolation: Concentrate the filtrate. The product, Methyl 3-amino-4,5-dimethylbenzoate , typically crystallizes upon cooling or concentration.

Quality Control & Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow crystalline solidVisual
Purity (HPLC) ≥ 98.0%Reverse Phase (C18), ACN/Water
Identity (NMR) Conforms to structure1H NMR (DMSO-d6 or CDCl3)
Melting Point 72–75°C [1]Capillary method
Residual Solvent Methanol < 3000 ppmGC-Headspace
Water Content < 0.5%Karl Fischer
1H NMR Interpretation (CDCl3, 400 MHz)
  • δ 7.3–7.4 (s, 1H): Aromatic proton at C2 (meta to amine, ortho to ester).

  • δ 7.1–7.2 (s, 1H): Aromatic proton at C6.

  • δ 3.89 (s, 3H): Methyl ester (-COOCH3).

  • δ 3.6–4.0 (br s, 2H): Amine (-NH2).

  • δ 2.2–2.3 (s, 6H): Two Methyl groups on the ring.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Temperature too high (>20°C) causing oxidation/dinitration.Maintain strict T < 10°C during addition.
Impurity: 2-Nitro isomer Poor regioselectivity.[1]Recrystallize the acid intermediate from EtOH/H2O before esterification.
Incomplete Reduction Catalyst poisoning (Sulphur from H2SO4 carryover).Ensure thorough washing of the Step 1 product. Increase catalyst loading.
Colored Product Oxidation of aniline amine.Store product under inert atmosphere (N2/Ar). Use anti-oxidant during workup if necessary.

References

  • ChemBK. (2024). Methyl 4-amino-3,5-dimethylbenzoate Properties and Synthesis. Retrieved from [Link][4]

  • Google Patents. (2024). WO2024220937A2 - Tyk2 degraders and uses thereof. (Example of synthesis via 3,4-dimethyl-5-nitrobenzoate).
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate - Regioselectivity teaching notes. Retrieved from [Link]

  • Organic Syntheses. (1977). Ethyl 4-amino-3-methylbenzoate. Org. Synth. 1977, 57, 11. (Analogous reduction methodology). Retrieved from [Link]

Sources

Application Note: Strategic Utilization of Methyl 3-amino-4,5-dimethylbenzoate in Heterocyclic Synthesis

[1][2]

Executive Summary

Methyl 3-amino-4,5-dimethylbenzoate is a high-value aniline building block characterized by a specific trisubstituted pattern: an amino group at position 3, flanked by a methyl group at position 4, and an ester at position 1.[1][2] This "ortho-methyl aniline" motif is not merely a structural feature but a reactive handle that enables the synthesis of fused heterocyclic systems, particularly indazoles , and serves as a critical pharmacophore in the design of Type II Kinase Inhibitors (analogous to Nilotinib and Imatinib).[2]

This guide details the protocols for transforming this scaffold into two distinct heterocyclic classes:

  • Fused Ring Systems (Indazoles): Leveraging the ortho-methyl group for intramolecular cyclization.[1][2]

  • N-Aryl Heterocycles (Pyrimidines): Utilizing the amine nucleophile for constructing kinase inhibitor cores.[1][2]

Structural Analysis & Reactivity Profile[1][2]

The synthetic utility of Methyl 3-amino-4,5-dimethylbenzoate stems from its electronic and steric environment.[1][2]

  • The C3-Amino Group: Moderately nucleophilic.[1][2] The presence of the electron-donating methyl groups at C4 and C5 counteracts the electron-withdrawing nature of the C1-ester, maintaining nucleophilicity for SNAr and Buchwald-Hartwig couplings.[1][2]

  • The C4-Methyl Group (The "Ortho Effect"): This is the critical feature.[1][2] It is positioned ortho to the amine, enabling diazotization-cyclization reactions to form indazoles.[1][2]

  • The C1-Ester: Serves as a versatile attachment point for solubilizing tails (e.g., piperazine amides) typical in drug design, orthogonal to the heterocyclic chemistry occurring at C3/C4.[2]

Reactivity Visualization

ReactivityMapStartMethyl 3-amino-4,5-dimethylbenzoate(CAS: 91011-98-2)Mech_IndMechanism:Diazotization & IntramolecularCyclization onto C4-MethylStart->Mech_IndMech_KinMechanism:S_NAr or Pd-CatalyzedAminationStart->Mech_KinIndazolePath A: 1H-Indazole Formation(Fused Ring Synthesis)KinasePath B: N-Aryl Pyrimidine Coupling(Kinase Inhibitor Core)Mech_Ind->IndazoleYields 60-85%Mech_Kin->KinaseYields 70-90%

Figure 1: Divergent synthetic pathways for Methyl 3-amino-4,5-dimethylbenzoate.[1][2]

Protocol A: Synthesis of Methyl 1H-indazole-6-carboxylate Derivatives

Application: Accessing the indazole scaffold, a bioisostere of indole found in numerous anti-cancer agents (e.g., Axitinib).[1][2] Mechanism: Modified Jacobson/Noelting Indazole Synthesis.[1][2] The amine is diazotized to a diazonium salt, which undergoes internal cyclization onto the activated ortho-methyl group.[1][2]

Materials
  • Precursor: Methyl 3-amino-4,5-dimethylbenzoate (1.0 equiv)[1][2]

  • Reagents: Sodium Nitrite (NaNO₂), Glacial Acetic Acid, Acetic Anhydride.[2]

  • Catalyst: Phase Transfer Catalyst (18-Crown-6) optionally for difficult substrates.[1][2]

  • Solvent: Benzene or Toluene (Caution: Benzene is carcinogenic; Toluene is preferred).[1][2]

Step-by-Step Protocol
  • Acetylation (Protection/Activation):

    • Dissolve Methyl 3-amino-4,5-dimethylbenzoate (10 mmol) in acetic anhydride (30 mL).

    • Stir at room temperature for 2 hours. Monitor TLC (Hexane:EtOAc 3:1) for disappearance of the amine.[2]

    • Pour into ice water, filter the precipitate (Acetamide intermediate), and dry.[2]

    • Checkpoint: The N-acetyl group facilitates the subsequent nitrosation and rearrangement.[1][2]

  • Nitrosation:

    • Suspend the N-acetyl derivative (10 mmol) in glacial acetic acid (20 mL) containing acetic anhydride (5 mL).

    • Cool to 0–5 °C.

    • Add Sodium Nitrite (15 mmol) portion-wise over 30 minutes. Warning: NOₓ gas evolution; use a fume hood.[1][2]

    • Allow the mixture to warm to room temperature and stir for 12 hours. The mixture will turn from yellow to deep orange/red (formation of N-nitrosoacetamide).[1][2]

  • Cyclization (The Jacobson Rearrangement):

    • Heat the reaction mixture to 80 °C for 4 hours.

    • Mechanism:[1][2][3] The N-nitroso species rearranges to a diazo ester, which cyclizes onto the C4-methyl group with loss of acetic acid.[1][2]

    • Concentrate the solvent under reduced pressure.[2][4][5][6]

  • Hydrolysis & Isolation:

    • Dissolve the residue in MeOH (20 mL) and add 6N HCl (5 mL). Reflux for 1 hour to remove the acetyl group if it migrated or remained.[2]

    • Neutralize with NaHCO₃ to pH 7.[1][2]

    • Extract with Ethyl Acetate (3 x 50 mL).[1][2]

    • Purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).[1][2]

Expected Product: Methyl 4-methyl-1H-indazole-6-carboxylate (Note: Regiochemistry depends on cyclization preference; NMR verification is required to confirm 1H vs 2H tautomer).

Protocol B: Synthesis of N-Aryl Pyrimidine Kinase Inhibitors

Application: Synthesis of "Type II" kinase inhibitors targeting BCR-ABL, KIT, or PDGFR.[1][2] This protocol mirrors the chemistry used for Nilotinib .[2] Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1][2]

Materials
  • Nucleophile: Methyl 3-amino-4,5-dimethylbenzoate (1.0 equiv).[1][2]

  • Electrophile: 4-(3-pyridyl)-2-pyrimidine amine (for Nilotinib analogs) or 2,4-Dichloropyrimidine.[1][2]

  • Base: Potassium tert-butoxide (KOtBu) or Cesium Carbonate (Cs₂CO₃).[1][2]

  • Catalyst: Pd₂dba₃ / Xantphos (if performing Buchwald coupling).[1][2]

  • Solvent: 1,4-Dioxane (anhydrous).[1][2]

Step-by-Step Protocol (Buchwald-Hartwig Variant)[1][2]
  • Reaction Setup:

    • In a glovebox or under Argon stream, charge a reaction vial with:

      • Methyl 3-amino-4,5-dimethylbenzoate (1.0 mmol, 179 mg).[1][2]

      • Aryl Halide (e.g., 4-chloro-substituted heterocycle) (1.1 mmol).[1][2]

      • Cs₂CO₃ (2.0 mmol, 650 mg).[1][2]

      • Pd₂dba₃ (0.05 mmol).[1][2]

      • Xantphos (0.10 mmol).[1][2]

    • Add anhydrous 1,4-Dioxane (5 mL).

  • Thermal Activation:

    • Seal the vial and heat to 100 °C for 12–16 hours.

    • In-Process Control: Monitor by LC-MS.[1][2] Look for the mass shift corresponding to the coupled product [M+H]⁺.[1][2]

    • Note: The steric bulk of the methyl groups at C4/C5 may slow the reaction compared to simple anilines.[2] If conversion is low (<50%) after 12h, increase temperature to 120 °C or switch ligand to BrettPhos .

  • Work-up:

    • Cool to room temperature.[1][2][5][7] Filter through a pad of Celite to remove palladium residues.[2]

    • Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine.[1][2]

    • Dry over Na₂SO₄ and concentrate.[2][4][7]

  • Purification:

    • Recrystallization is often possible from MeOH/DCM due to the high crystallinity of these benzoate derivatives.[2]

    • Alternatively, use column chromatography (DCM:MeOH gradient 98:2 to 90:10).[1][2]

Critical Quality Attributes & Troubleshooting

Impurity Profile
  • Regioisomers: Commercial sources of 3-amino-4,5-dimethylbenzoate must be checked by ¹H-NMR. Ensure the amine is meta to the ester.[2] The ortho-amino isomer (anthranilate) will not react in the Indazole protocol and will form Quinazolinones instead.[1][2]

  • Oxidation: The aniline is prone to oxidation (browning) upon air exposure.[1][2] Store under Nitrogen at 2–8 °C.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Indazole Synthesis Incomplete DiazotizationEnsure temperature is kept <5°C during NaNO₂ addition. Verify NaNO₂ quality.
No Reaction in SNAr Steric Hindrance (C4-Methyl)Switch to Pd-catalyzed conditions (Buchwald) using bulky ligands like BrettPhos or RuPhos.[1][2]
Product is Oily/Sticky Residual Solvent/ImpuritiesTriturate with cold Diethyl Ether or Pentane to induce crystallization.[1][2]

References

  • Compound Data & Safety

    • PubChem CID 337778 (Analogous 3-amino-4-methylbenzoate).[1][2] National Center for Biotechnology Information.[2] Link[1][2]

  • Indazole Synthesis Methodology

    • Synthesis of indazoles via diazotization of o-alkyl anilines (Jacobson Synthesis).[1][2] Organic Chemistry Portal.[1][2] Link

  • Kinase Inhibitor Chemistry (Nilotinib Analogues)

    • Manley, P. W., et al. "Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors."[1][2] Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics 1754.1-2 (2005).[1][2] (Foundational chemistry for aminobenzoate kinase inhibitors).[1][2]

  • Patent Literature (TYK2 Degraders)

    • WO2024220937A2 - Tyk2 degraders and uses thereof.[1][2] (Explicit use of Methyl 3-amino-4,5-dimethylbenzoate as an intermediate).[1][2][8][9] Link

Disclaimer: This protocol is intended for research use only. All chemical transformations should be performed by qualified personnel in a fume hood with appropriate PPE.[2]

Experimental setup for reactions involving Methyl 3-amino-4,5-dimethylbenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for Methyl 3-amino-4,5-dimethylbenzoate

Executive Summary & Strategic Value

Methyl 3-amino-4,5-dimethylbenzoate (CAS: 91011-98-2) is a specialized aniline intermediate increasingly utilized in the discovery of targeted protein degraders (PROTACs) and kinase inhibitors (e.g., Tyk2 degraders). Structurally, the 4,5-dimethyl substitution pattern provides unique steric bulk and lipophilicity compared to the more common 4-methyl analogs (used in Imatinib/Nilotinib). This steric occlusion can enhance selectivity by restricting rotation in the active site of target enzymes.

This guide details the optimized handling, synthesis, and functionalization of this scaffold. It focuses on overcoming the nucleophilic deactivation caused by the electron-withdrawing ester group and the steric hindrance of the ortho-methyl group.

Chemical Profile & Specifications

PropertySpecification
Chemical Name Methyl 3-amino-4,5-dimethylbenzoate
CAS Number 91011-98-2
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Off-white to beige crystalline solid
Solubility Soluble in DMSO, DCM, EtOAc; sparingly soluble in water
pKa (Conjugate Acid) ~2.5–3.0 (Estimated; lower than aniline due to ester EWG)
Key Hazards Irritant (Skin/Eye), Potential sensitizer

Synthetic Workflow Overview

The following diagram illustrates the primary routes for synthesizing and utilizing this intermediate. The 4,5-dimethyl pattern requires specific precursors, typically starting from the nitration of 3,4-dimethylbenzoic acid derivatives.

SynthesisWorkflow Start Methyl 3,4-dimethyl- 5-nitrobenzoate Inter Methyl 3-amino- 4,5-dimethylbenzoate Start->Inter Reduction (H2/Pd-C or B2(OH)4) ProdA Amide Derivative (Kinase Inhibitor Core) Inter->ProdA Acylation (R-COCl / Pyridine) ProdB Urea/Heterocycle (PROTAC Linker) Inter->ProdB Isocyanate Coupling (R-NCO)

Figure 1: Synthetic workflow from nitro-precursor to bioactive scaffolds.

Detailed Experimental Protocols

Protocol A: Preparation via Nitro Reduction

Context: While commercial sources exist, in-house preparation ensures freshness, critical for preventing oxidation of the aniline prior to coupling.

Reagents:

  • Methyl 3,4-dimethyl-5-nitrobenzoate (1.0 equiv)

  • Bis(tetrahydroxydiboron) (

    
    ) (1.5 equiv)
    
  • 4,4'-Bipyridine (catalytic, 10 mol%)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step:

  • Charge: In a round-bottom flask, dissolve methyl 3,4-dimethyl-5-nitrobenzoate in EtOH (0.3 M concentration).

  • Catalyst Addition: Add

    
     and 4,4'-bipyridine. This metal-free reduction avoids Pd contamination, crucial for late-stage pharmaceutical intermediates.
    
  • Reaction: Stir at room temperature under

    
     for 1–2 hours. Monitor by TLC (EtOAc/Hexane 3:7) for the disappearance of the nitro compound.
    
  • Workup: Concentrate the solvent. Redissolve in EtOAc and wash with water (

    
    ) to remove boron byproducts.
    
  • Purification: Recrystallize from minimal hot ethanol or purify via flash chromatography if high purity (>99%) is required.

Protocol B: Selective N-Acylation (Amide Coupling)

Context: The amino group at position 3 is electronically deactivated by the para-ester and sterically hindered by the ortho-methyl at position 4. Standard coupling (EDC/NHS) may be sluggish. Acid chlorides are preferred.

Reagents:

  • Methyl 3-amino-4,5-dimethylbenzoate (1.0 equiv)[1]

  • Heteroaryl Acid Chloride (1.1 equiv)[2]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) or Pyridine

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step:

  • Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.2 M) under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Base Addition: Add DIPEA (2.0 equiv). Cool the solution to 0°C.

  • Acylation: Add the acid chloride dropwise over 15 minutes. Note: The reaction is exothermic.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Checkpoint: If conversion is <50% after 4 hours, add catalytic DMAP (10 mol%) to accelerate the reaction.

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with DCM. Wash organics with 1N HCl (to remove unreacted amine/pyridine) followed by brine. Dry over

    
    .[2]
    
Protocol C: Urea Formation for Heterocycle Synthesis

Context: This reaction is pivotal for creating quinazolinone scaffolds or urea-linked degraders.

Reagents:

  • Methyl 3-amino-4,5-dimethylbenzoate (1.0 equiv)[1]

  • Isocyanate (R-NCO) (1.1 equiv) or Triphosgene (0.35 equiv)

  • Solvent: Toluene or Acetonitrile

Step-by-Step:

  • Setup: Dissolve the aniline in Toluene (0.5 M).

  • Addition: Add the isocyanate (1.1 equiv) at room temperature.

  • Heating: Heat the mixture to 80°C for 6 hours. The urea product often precipitates out of the non-polar solvent.

  • Cyclization (Optional): To convert the urea to a quinazolinone, add a dehydrating agent (e.g.,

    
    ) directly to the crude urea and reflux.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Acylation) Steric hindrance from C4-Methyl group.Switch to a more polar aprotic solvent (DMF) and increase temperature to 60°C. Use acid chloride instead of carboxylic acid coupling agents.
Polymerization/Darkening Oxidation of the aniline.Perform all reactions under inert atmosphere (

/Argon). Store the starting material in the dark at 4°C.
Incomplete Reduction Catalyst poisoning or insufficient reagent.If using Pd/C, ensure the nitro-precursor is free of sulfur contaminants. If using

, increase catalyst loading to 20 mol%.
Hydrolysis of Ester Basic conditions too harsh.Avoid strong bases like NaOH/LiOH during workup. Use mild bases (

,

) and minimize exposure time to aqueous base.

Safety & Handling (E-E-A-T)

  • Toxicity: Aniline derivatives are potential blood toxins (methemoglobinemia). Handle in a fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Waste: Dispose of aqueous layers containing boron or pyridine as hazardous chemical waste.

  • Storage: Hygroscopic. Store in a desiccator.

References

  • PubChem. Methyl 3-amino-4-methylbenzoate (Analogous Chemistry). National Library of Medicine. Available at: [Link]

  • Google Patents. WO2024220937A2 - Tyk2 degraders and uses thereof. (2024).[3] Highlights use of Methyl 3-amino-4,5-dimethylbenzoate as a key intermediate. Available at:

Sources

Application Note: Monitoring Reaction Progress of Methyl 3-amino-4,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for monitoring the chemical transformations of Methyl 3-amino-4,5-dimethylbenzoate , a critical scaffold in the synthesis of heterocyclic pharmaceutical agents (e.g., kinase inhibitors).[1] We detail the analytical strategies for tracking three primary reaction classes: N-Acylation , Ester Hydrolysis , and Cyclization .[1] The protocol emphasizes High-Performance Liquid Chromatography (HPLC) as the gold standard for quantitative conversion analysis, supported by Thin Layer Chromatography (TLC) for rapid qualitative checks.[1][2]

Introduction & Chemical Context

Methyl 3-amino-4,5-dimethylbenzoate is a substituted aniline derivative often utilized as a building block for "privileged structures" in drug discovery.[2] Structurally, it is an analog of the key intermediate used in the synthesis of BCR-ABL tyrosine kinase inhibitors (e.g., Nilotinib), differing by an additional methyl group at the C5 position.[1]

Key Reactivity Profiles
  • Aniline Nitrogen (C3-NH₂): Nucleophilic center susceptible to acylation, alkylation, or diazotization.[1][2] The ortho-methyl groups (C4, C5) provide steric bulk that may retard reaction rates compared to less substituted anilines.[1][2]

  • Methyl Ester (C1-COOMe): Electrophilic center prone to hydrolysis (acidic/basic) or conversion to amides/hydrazides.[2]

Strategic Monitoring: Effective monitoring must distinguish between the starting material (SM), the desired product, and potential by-products (e.g., bis-acylation, hydrolysis of the ester during N-functionalization).[1][2]

Analytical Strategy: Method Selection

The choice of monitoring technique depends on the reaction stage and required precision.

MonitoringStrategy Start Select Monitoring Method Rapid Rapid/In-Process Check Start->Rapid Quant Quantitative/Final QC Start->Quant ID Structural ID Start->ID TLC TLC (Silica Gel) Rapid->TLC < 10 mins HPLC HPLC-UV (Reverse Phase) Quant->HPLC Conversion % LCMS LC-MS (m/z confirmation) ID->LCMS Impurity ID

Figure 1: Decision matrix for selecting the appropriate analytical technique based on experimental needs.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This is the primary method for determining conversion kinetics.[2] The amino group causes peak tailing on standard silica-based C18 columns at neutral pH; therefore, an acidic modifier is mandatory.[1]

Universal Method Parameters
ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µmBalances resolution and run time.[1][2]
Mobile Phase A Water + 0.1% Formic Acid (or 0.05% TFA)Acidic pH protonates the amine (R-NH₃⁺), reducing silanol interactions and improving peak shape.[1][2]
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic AcidMatches ionic strength of Phase A to prevent baseline drift.[1][2]
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV 254 nmThe benzoate aromatic ring absorbs strongly here.
Temperature 30°CEnsures retention time reproducibility.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.010%Equilibration / Injection
8.090%Linear Gradient (Elute non-polar products)
10.090%Wash
10.110%Re-equilibration
13.010%Ready for next injection
Expected Elution Order (Relative)[1][2]
  • Hydrolyzed Acid (By-product): RT ~2-3 min (Most Polar, -COOH).

  • Starting Material (Amine): RT ~5-6 min.

  • Acylated Product (Amide): RT ~7-9 min (Less Polar, loss of H-bond donor).

  • Bis-acylated Impurity: RT >9 min (Most Lipophilic).

Protocol 2: Thin Layer Chromatography (TLC)

For quick "spot checks" during reaction optimization.[1][2]

  • Stationary Phase: Silica Gel 60 F₂₅₄ aluminum sheets.

  • Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v).[1][2]

  • Visualization:

    • UV (254 nm): Dark spots against green fluorescent background.[1][2]

    • Ninhydrin Stain: The free amine (SM) will stain red/orange upon heating.[2] The acylated product (amide) will not stain or stain very faintly.[2] This is a crucial specific test for conversion.

Application: Monitoring Specific Reactions

Scenario A: N-Acylation (Amide Coupling)

Reaction: Methyl 3-amino-4,5-dimethylbenzoate + Acid Chloride


 Amide.[1][2]
Critical Monitoring Point:  Disappearance of the amine peak.

Step-by-Step Workflow:

  • Sampling: Take a 20 µL aliquot of the reaction mixture.

  • Quenching: Dilute immediately into 1 mL of Methanol .

    • Note: Do not use water/acid for quenching if the acid chloride is still active; methanol will convert excess acid chloride to methyl ester (volatile/elutes early), preventing "ghost peaks" of the carboxylic acid.[1]

  • Analysis: Inject 5 µL onto the HPLC using the Universal Method.

  • Criteria: Reaction is deemed complete when SM Area < 2.0%.

Scenario B: Ester Hydrolysis

Reaction: Methyl ester


 Carboxylic Acid (using LiOH/NaOH).[2]
Critical Monitoring Point:  Shift to earlier retention time.

Step-by-Step Workflow:

  • Sampling: Take 20 µL aliquot.

  • Quenching: Dilute into 1 mL of 50:50 Water:MeCN .

    • Crucial: Acidify this sample with 1 drop of 1M HCl to ensure the product is in the protonated (neutral) form for reverse-phase retention.[2] If injected at high pH, the carboxylate salt will elute in the void volume (

      
      ).[1]
      
  • Analysis: The product peak will shift significantly to the left (earlier RT) compared to the methyl ester SM.[2]

Troubleshooting & Optimization

Common Issue: Peak Tailing of the Amine

If the Starting Material peak tails significantly (Asymmetry factor > 1.5), it indicates secondary interactions with the column silanols.[1]

  • Fix: Increase buffer concentration (e.g., use 10mM Ammonium Formate pH 3.0 instead of just 0.1% Formic Acid).

  • Fix: Use a "Base-Deactivated" column (e.g., C18-DB).[1][2]

Common Issue: "Ghost" Peaks in Acylation

If you see a new peak appearing and disappearing:

  • Cause: Mixed anhydrides or activated intermediates that are unstable in the HPLC mobile phase.

  • Solution: Ensure the quench time is at least 5 minutes in Methanol before injection to fully solvolyze reactive intermediates.

HPLC_Workflow Sample Reaction Aliquot Quench Quench (MeOH or MeCN/H2O) Sample->Quench Filter Filter (0.2 µm PTFE) Quench->Filter Inject Inject on HPLC Filter->Inject Decision Peak Shape Good? Inject->Decision Result Calculate Conversion % Decision->Result Yes Fix Add 0.1% TFA or Change Column Decision->Fix No (Tailing) Fix->Inject

Figure 2: HPLC sample preparation and troubleshooting workflow.

References

  • ChemicalBook. (2025).[2][3][4] Methyl 3-amino-4-hydroxybenzoate Properties and Synthesis. Retrieved from [1][2]

    • Context: Provides foundational physical property data and synthesis analogs for amino-benzoate deriv
  • BenchChem. (2024).[2] Application Notes: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis. Retrieved from [1][2]

    • Context: Details the use of the structural analog (4-methyl) in the synthesis of kinase inhibitors like Nilotinib, establishing the relevance of the 4,5-dimethyl analog.
  • National Institutes of Health (NIH). (2015).[1][2] Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate. PubMed Central. Retrieved from [1][2]

    • Context: Describes the reaction monitoring of aniline benzoates during nucleophilic substitution and acyl
  • SIELC Technologies. (2024).[2] Separation of Methyl amino benzoate derivatives on Newcrom R1 HPLC column. Retrieved from

    • Context: Validates the HPLC mobile phase conditions (MeCN/Water/Acid)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 3-amino-4,5-dimethylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-3A45DMB-OPT Subject: Yield Improvement & Troubleshooting Guide for Methyl 3-amino-4,5-dimethylbenzoate Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist Status: Open

Executive Summary & Core Logic

The synthesis of Methyl 3-amino-4,5-dimethylbenzoate is a critical intermediate workflow, often plagued by regioselectivity issues during nitration and chemoselectivity challenges during reduction.

The most robust route utilizes 3,4-dimethylbenzoic acid as the starting material. The yield bottlenecks typically occur at two distinct phases:

  • Nitration Regiochemistry: Achieving substitution at the C5 position (which corresponds to the C3 position in the final target numbering) while suppressing the C2 and C6 isomers.

  • Ester Stability: Preventing hydrolysis of the methyl ester during the reduction of the nitro group.

This guide provides a self-validating protocol designed to maximize throughput and purity.

Reaction Pathway & Logic Visualization

The following diagram illustrates the optimized pathway. Note the critical "Flip" in numbering—nitration of 3,4-dimethylbenzoic acid at position 5 yields the 3-nitro-4,5-dimethyl structural isomer required for the target.

SynthesisPath cluster_0 Critical Control Point Start Start: 3,4-Dimethylbenzoic Acid (C1-COOH, C3-Me, C4-Me) Nitration Step 1: Nitration (HNO3/H2SO4, <10°C) Start->Nitration Isomer Major Intermediate: 5-Nitro-3,4-dimethylbenzoic acid (Equiv. to 3-Nitro-4,5-dimethyl) Nitration->Isomer Major Product (Favored) Impurity Impurity: 2-Nitro isomer (Sterically hindered) Nitration->Impurity Minor Product Esterification Step 2: Esterification (SOCl2/MeOH or H2SO4/MeOH) Isomer->Esterification NitroEster Methyl 3-nitro-4,5-dimethylbenzoate Esterification->NitroEster Reduction Step 3: Reduction (H2, Pd/C) NitroEster->Reduction Target TARGET: Methyl 3-amino-4,5-dimethylbenzoate Reduction->Target

Caption: Reaction logic flow. Note that the 5-nitro-3,4-dimethyl intermediate is structurally identical to the 3-nitro-4,5-dimethyl precursor required.

Phase 1: The Nitration Bottleneck (Regioselectivity)

The nitration of 3,4-dimethylbenzoic acid is the most yield-sensitive step. The methyl group at C4 activates the C5 position (ortho to methyl, meta to carboxyl), making it the electronically favored site. However, temperature fluctuations can increase the formation of the C2-nitro isomer or dinitrated species.

Optimized Protocol
  • Reagents: 3,4-Dimethylbenzoic acid (1.0 eq), Conc. H2SO4 (solvent), Fuming HNO3 (1.05 eq).

  • Temperature: Must be maintained between 0°C and 5°C.

Step-by-Step:

  • Dissolve 3,4-dimethylbenzoic acid in concentrated H2SO4. Cool to 0°C.

  • Add fuming HNO3 dropwise over 1 hour. Do not allow exotherm > 10°C.

  • Stir for 2 hours at 0–5°C.

  • Pour onto crushed ice. The 5-nitro isomer (desired) precipitates more readily than the 2-nitro isomer.

  • Purification Trick: Recrystallize the crude acid from aqueous ethanol before esterification. This removes the soluble 2-nitro impurity early, preventing "oiling out" in later stages.

Troubleshooting: Nitration Issues
SymptomProbable CauseCorrective Action
Low Yield / Tar Formation Reaction temperature > 15°C.Ensure active cooling during HNO3 addition. Use a cryostat if available.
Product is an Oil Presence of 2-nitro isomer or dinitrated byproducts.Recrystallize the crude acid from EtOH/H2O (1:1) before esterification.
Red Fumes (NOx) Oxidation of methyl groups.Acid concentration too high or temp too high. Use standard conc. HNO3 instead of fuming if oxidation persists.

Phase 2: Esterification (The Efficiency Step)

Converting the acid to the methyl ester is standard, but using Thionyl Chloride (


) is preferred over Fischer esterification (

) for higher yields and easier workup (gaseous byproducts).
Optimized Protocol
  • Suspend the purified 3-nitro-4,5-dimethylbenzoic acid in anhydrous Methanol (MeOH).

  • Cool to 0°C. Add Thionyl Chloride (

    
    , 1.2 eq) dropwise.
    
  • Reflux for 3–4 hours.

  • Evaporate solvent.[1] Neutralize residue with saturated

    
    .[2]
    
  • Filter the solid precipitate.[3] (Yield should be >90% for this step).

Why this works:


 generates anhydrous HCl in situ and consumes water produced by the reaction, driving the equilibrium to completion [1].

Phase 3: Reduction (Chemoselectivity)

The goal is to reduce the Nitro group (


) to an Amino group (

) without hydrolyzing the Ester (

).
Recommended Method: Catalytic Hydrogenation ( )

This is the cleanest method with the highest yield for this substrate.

  • Reagents: Methyl 3-nitro-4,5-dimethylbenzoate, 10% Pd/C (5 wt% loading), Methanol or Ethyl Acetate.

  • Conditions: Hydrogen balloon (1 atm) or Parr shaker (30 psi), Room Temperature.

  • Protocol:

    • Dissolve substrate in MeOH.[1][3]

    • Add Pd/C catalyst (under Nitrogen atmosphere to prevent ignition).

    • Purge with

      
      . Stir vigorously for 4–6 hours.
      
    • Filter through Celite to remove Pd/C.

    • Evaporate solvent.[1][3]

Alternative Method: Iron/Acetic Acid (Fe/AcOH)

Use this only if you lack hydrogenation equipment.

  • Risk: Prolonged heating in aqueous acid can hydrolyze the ester.

  • Modification: Use Iron powder in Ethanol/Water with Ammonium Chloride (Bechamp reduction conditions) rather than straight Acetic Acid to maintain a milder pH [4].

Troubleshooting: Reduction Issues
IssueDiagnosticSolution
Ester Hydrolysis Product is soluble in base (Acid formed).Switch from Fe/HCl to H2/Pd-C. Avoid aqueous workups with high pH.
Incomplete Reduction TLC shows starting material spot.Increase H2 pressure (50 psi) or refresh catalyst. Ensure stirring is vigorous (mass transfer limited).
Product Oxidation Product turns brown/purple upon air exposure.Anilines are air-sensitive. Store under Argon/Nitrogen in the dark.

Summary of Yield Optimization

StepStandard YieldOptimized YieldKey Success Factor
Nitration 60-70%80-85% Strict Temp Control (<5°C) & Isomer Recrystallization.
Esterification 85%95% Use of

instead of

to drive equilibrium.
Reduction 75-80%90-95%

in Anhydrous MeOH (avoids hydrolysis).
Overall ~40%~70% Purification at the Acid Stage (Step 1).

References

  • ChemicalBook. (n.d.). Methyl 3-amino-4-methylbenzoate synthesis and general esterification protocols. Retrieved January 28, 2026, from

  • BenchChem. (2025).[4][5] Detailed Protocol for the Nitration of 4,5-Dimethylbenzoic Acid. Retrieved January 28, 2026, from

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate: Regioselectivity principles. Retrieved January 28, 2026, from

  • ScienceMadness. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved January 28, 2026, from

  • National Institutes of Health (NIH). (2025). Methyl 3-methyl-4-nitrobenzoate Structure and Properties. PubChem.[6] Retrieved January 28, 2026, from

Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) for HNO3, H2SO4, and Pd/C before handling.

Sources

Identifying and minimizing side products in Methyl 3-amino-4,5-dimethylbenzoate reactions.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with Methyl 3-amino-4,5-dimethylbenzoate . It is structured as an interactive troubleshooting center, prioritizing the identification and elimination of critical impurities.

Status: Operational | Topic: Impurity Profile & Process Optimization Audience: Process Chemists, Medicinal Chemists

Executive Summary: The Impurity Landscape

Methyl 3-amino-4,5-dimethylbenzoate is a high-value intermediate, often used as a scaffold for kinase inhibitors (e.g., TRK or BCR-ABL pathways). Its synthesis involves three critical stress points where side products are generated:

  • Nitration Regioselectivity: Competition between the desired 3-position (meta to ester) and the 2/6-positions (ortho to ester).

  • Reduction Artifacts: Formation of "silent" hydroxylamine impurities and colored azoxy dimers.

  • Ester/Amine Instability: Hydrolysis and oxidative degradation (browning).

📂 Module 1: Regioselectivity & Isomer Control

Issue: "I am detecting multiple peaks in my HPLC after the nitration of Methyl 3,4-dimethylbenzoate."

Root Cause Analysis

The precursor, Methyl 3,4-dimethylbenzoate (equivalent to 4,5-dimethyl), has three open sites for electrophilic aromatic substitution.

  • Target Site (Position 5/3): Meta to the ester (directing group) and ortho to a methyl group. This is electronically and sterically favored.

  • Side Product A (6-Nitro Isomer): Ortho to the ester. Less favored due to the deactivating nature of the ester at the ortho position, but possible if the reaction overheats.

  • Side Product B (2-Nitro Isomer): Sandwiched between the ester and a methyl group. Highly sterically hindered but forms in trace amounts under forcing conditions.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
>5% 6-Nitro Isomer Reaction temperature >10°C during addition.Maintain addition at -5°C to 0°C . The ortho-to-ester position becomes accessible at higher energies.
Dinitro Impurities Excess HNO₃ (>1.1 eq) or prolonged reaction time.Quench reaction immediately upon consumption of starting material (monitor via TLC/HPLC).
Oily/Gummy Product Mixture of isomers preventing crystallization.Recrystallize from Methanol/Water (9:1) . The desired isomer crystallizes; the ortho-isomers remain in the mother liquor.
🔬 Self-Validating Protocol: Isomer Quantitation

Objective: Distinguish the 3-amino target from 2-amino or 6-amino isomers using HPLC.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 80% B over 20 minutes.

  • Validation: The 6-amino isomer (ortho-amino) typically elutes later than the 3-amino target due to intramolecular H-bonding between the amine and the ester carbonyl, which increases lipophilicity.

📂 Module 2: Reduction & "Silent" Impurities

Issue: "My product is off-white/pink, or the melting point is depressed despite a clean NMR."

Root Cause Analysis

The reduction of the nitro group to the amine is the most error-prone step.

  • Hydroxylamine Intermediate (Ar-NHOH): Incomplete reduction. This is often invisible in standard UV (254 nm) if it co-elutes, but it degrades later.

  • Azoxy/Azo Dimers: Formed under basic conditions or if the reaction stalls. These are intensely colored (orange/red).

  • Dehalogenation: (Not applicable here unless the starting material was iodinated/brominated).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Pink/Red Coloration Formation of Azo/Azoxy dimers due to high pH or air exposure.Ensure the reduction medium is slightly acidic (e.g., AcOH) or strictly neutral. Avoid basic workups if possible.
Instability on Storage Residual Hydroxylamine (Ar-NHOH).Test: Tollen's reagent (silver mirror) will be positive if hydroxylamine is present. Fix: Extend hydrogenation time or refresh catalyst.
Low Yield Loss of product in aqueous waste during workup (Amine is basic).When extracting, ensure the aqueous layer pH is >9 to keep the aniline free-based (organic soluble).
🔬 Self-Validating Protocol: Catalytic Hydrogenation

Objective: Complete reduction without dimer formation.

  • Solvent: Methanol (anhydrous).[1] Avoid Ethanol if transesterification is a concern (see Module 3).

  • Catalyst: 10% Pd/C (50% water wet). Load at 5 wt%.

  • Pressure: 30-50 psi H₂.

  • Critical Step: After filtration of the catalyst, immediately concentrate. Do not leave the solution standing in air, as the electron-rich aniline oxidizes rapidly in solution.

📂 Module 3: Ester Stability & Handling

Issue: "I see a new peak at M-14 (Methyl to Acid) or M+14 (Methyl to Ethyl)."

Root Cause Analysis
  • Hydrolysis: The ester bond is susceptible to hydrolysis, regenerating 3-amino-4,5-dimethylbenzoic acid. This happens if the workup is too basic or if the product is stored in wet solvents.

  • Transesterification: If the reaction is performed in Ethanol with an acid catalyst (or HCl salt formation), the Methyl ester will swap to an Ethyl ester.

Visualizing the Pathway

The following diagram illustrates the synthesis flow and the divergence points for impurities.

G Start 3,4-Dimethylbenzoic Acid Ester Methyl 3,4-dimethylbenzoate Start->Ester MeOH, H+ Impurity_Acid Residual Acid (Hydrolysis) Ester->Impurity_Acid H2O, pH > 10 Nitro_Target Methyl 5-nitro-3,4-dimethylbenzoate (Target Precursor) Ester->Nitro_Target HNO3/H2SO4, <0°C Nitro_Iso1 6-Nitro Isomer (Ortho to Ester) Ester->Nitro_Iso1 >10°C Nitro_Iso2 2-Nitro Isomer (Steric Hindrance) Ester->Nitro_Iso2 Forcing Cond. Amine_Target Methyl 3-amino-4,5-dimethylbenzoate (FINAL PRODUCT) Nitro_Target->Amine_Target H2, Pd/C Impurity_Azo Azoxy/Azo Dimers (Colored) Nitro_Target->Impurity_Azo High pH / Air Impurity_Hydroxyl Hydroxylamine (Incomplete Red.) Nitro_Target->Impurity_Hydroxyl Short Rxn Time

Caption: Synthesis pathway of Methyl 3-amino-4,5-dimethylbenzoate, highlighting critical divergence points where temperature or pH control failures lead to specific side products.

📂 Module 4: FAQ & Quick Resolutions

Q: Can I use Iron/Acetic Acid (Fe/AcOH) for the reduction instead of Hydrogenation? A: Yes, but proceed with caution. Fe/AcOH is effective but often generates iron sludge that traps the product.

  • Risk:[2][3][4] Iron reductions can sometimes lead to transamidation or hydrolysis if the workup involves prolonged heating with base.

  • Recommendation: Use Catalytic Hydrogenation (cleaner) or Stannous Chloride (SnCl₂) if H₂ is unavailable. If using Fe, use ultrasound to accelerate the reaction and avoid high temperatures [6].

Q: My product turned brown after 2 days on the bench. Why? A: Anilines are electron-rich and prone to air oxidation, forming quinoid-like impurities.

  • Fix: Store the product as the Hydrochloride Salt (Methyl 3-amino-4,5-dimethylbenzoate HCl). The salt form protonates the amine, deactivating the ring against oxidation.

  • Protocol: Dissolve amine in EtOAc, add 1.1 eq of 4M HCl in Dioxane, filter the white precipitate.

Q: How do I remove the 6-nitro isomer if it's already formed? A: Recrystallization is superior to chromatography here.

  • The 6-nitro isomer (ortho-nitro) is more soluble in alcohols due to a twisted nitro group (steric clash with ester) preventing efficient packing.

  • Dissolve the crude mixture in hot Methanol, add water until turbid, and cool slowly. The symmetric 5-nitro (target precursor) will precipitate first.

References

  • ChemicalBook. (2024). Methyl 4-amino-3,5-dimethylbenzoate Properties and Synthesis.Link

  • BenchChem. (2025). Technical Support: Nitration Regioselectivity of Alkylbenzoates.Link[5]

  • PubChem. (2025).[6] Methyl 3-amino-4-methylbenzoate (Analogous Chemistry).[6] National Library of Medicine. Link

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate: Regioselectivity and Temperature Control.Link

  • ScienceMadness. (2016).[4] Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate: Troubleshooting Iron Reductions.Link

  • ResearchGate. (2023). RP-HPLC Method for Determination of Benzoate Impurities.[7]Link

Sources

Optimizing reaction conditions (temperature, solvent, catalyst) for Methyl 3-amino-4,5-dimethylbenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Process Chemistry Center of Excellence.

Below is the technical support guide for the optimization of Methyl 3-amino-4,5-dimethylbenzoate synthesis. This guide prioritizes the reduction of the nitro precursor and the esterification steps, as these are the critical control points for yield and purity.

Molecule ID: Methyl 3-amino-4,5-dimethylbenzoate Primary Application: Intermediate for kinase inhibitors (e.g., analogues of Nilotinib/Ponatinib), dye synthesis, and functionalized polymeric scaffolds. Critical Quality Attribute (CQA): Regioisomeric purity (>98%) and absence of over-reduced byproducts.

Module 1: Synthesis Workflow & Route Selection

User Query: What is the most scalable route to synthesize Methyl 3-amino-4,5-dimethylbenzoate with high regioselectivity?

Scientist’s Recommendation: The most robust industrial route involves the Nitration-Esterification-Reduction sequence starting from 3,4-dimethylbenzoic acid. While direct nitration of the ester is possible, separating the acid isomers before esterification is often more efficient due to the distinct solubility profiles of the nitro-benzoic acids.

The Pathway:

  • Nitration: 3,4-Dimethylbenzoic acid

    
     3-nitro-4,5-dimethylbenzoic acid (Major) + 2-nitro isomer (Minor).
    
  • Purification: Fractional crystallization to isolate the 3-nitro acid.

  • Esterification: Fischer esterification with Methanol.

  • Reduction: Catalytic hydrogenation of Methyl 3-nitro-4,5-dimethylbenzoate.

SynthesisWorkflow Start Start: 3,4-Dimethylbenzoic Acid Nitration Step 1: Nitration (HNO3/H2SO4, 0-10°C) Start->Nitration Electrophilic Subst. Separation Step 2: Isomer Separation (Crystallization from AcOH/Water) Nitration->Separation Mixture of Isomers Esterification Step 3: Esterification (MeOH, H2SO4, Reflux) Separation->Esterification Pure 3-nitro acid Reduction Step 4: Nitro Reduction (H2, Pd/C, MeOH) Esterification->Reduction Methyl 3-nitro-4,5-dimethylbenzoate Product Target: Methyl 3-amino-4,5-dimethylbenzoate Reduction->Product >95% Yield

Figure 1: Validated synthesis workflow ensuring regioisomeric purity prior to the final reduction step.

Module 2: Optimizing Reaction Conditions (The "Big Three")

User Query: My reduction yield is inconsistent, and I see colored impurities. How do I optimize the Temperature, Solvent, and Catalyst?

1. Catalyst Selection: The Balance of Power

For the reduction of Methyl 3-nitro-4,5-dimethylbenzoate , the nitro group is sterically flanked by a methyl group at position 4. This creates mild steric hindrance but also protects the ester from hydrolysis.

Catalyst SystemSuitabilityMechanism NoteRecommendation
10% Pd/C (Wet) High Standard heterogeneous hydrogenation. Fast kinetics.Primary Choice. Use 50% water-wet catalyst to minimize ignition risk.
Pt/C (Sulfided) MediumUsed if the molecule contains halogens (to prevent dehalogenation).Only use if your derivative has Cl/Br substituents.
Fe / AcOH LowBechamp reduction. Messy workup (iron sludge).Avoid unless hydrogenation equipment is unavailable.
Raney Nickel MediumHigh activity, but difficult to handle.Good alternative if Pd/C fails, but requires higher pressure.
2. Solvent System: Solubility vs. Rate

The choice of solvent dramatically affects the hydrogenation rate due to hydrogen solubility and substrate interaction.

  • Methanol (MeOH): Optimal. High H2 solubility, excellent solubility for the nitro-ester. Fast reaction rates.

  • Ethanol (EtOH): Good alternative. Slightly slower rates than MeOH.

  • Ethyl Acetate (EtOAc): Use only if the product is insoluble in alcohols. Slower kinetics; safer handling.

  • THF: Avoid if possible. Can form peroxides; lower H2 solubility.

3. Temperature & Pressure Control
  • Temperature: 25°C – 40°C.

    • Risk:[1][2] >50°C increases the risk of transesterification (if solvent is different from the ester group) or ester hydrolysis if water is present.

    • Insight: The reaction is exothermic. Start at RT and allow the exotherm to drive the temp up naturally, but cap it at 40°C.

  • Pressure: 1 – 3 bar (15 – 45 psi).

    • Balloon pressure (1 atm) is usually sufficient for small scales (<5g). For >10g, use a Parr shaker at 3 bar to overcome mass transfer limitations.

Module 3: Step-by-Step Optimization Protocol

Protocol: Catalytic Hydrogenation of Methyl 3-nitro-4,5-dimethylbenzoate

Reagents:

  • Precursor: Methyl 3-nitro-4,5-dimethylbenzoate (1.0 equiv)

  • Solvent: Anhydrous Methanol (10-15 volumes)

  • Catalyst: 10% Pd/C (50% wet type), 5 wt% loading (e.g., 50 mg catalyst per 1 g substrate).

  • Hydrogen Source: H2 balloon or cylinder.

Procedure:

  • Inerting: Nitrogen-flush a three-neck round-bottom flask.

  • Loading: Add the nitro-ester substrate and Methanol. Stir until dissolved.

    • Tech Tip: If the substrate doesn't dissolve completely at RT, it will dissolve as it reacts (the amino-ester is more soluble).

  • Catalyst Addition: STOP STIRRING. Carefully add the Pd/C catalyst under a gentle stream of Nitrogen.

    • Safety: Dry Pd/C sparks in air. Always use wet catalyst or add it under inert gas.

  • Hydrogenation: Purge the vessel with Hydrogen (Vacuum/Fill cycles x3).

  • Reaction: Stir vigorously (critical for gas-liquid-solid transfer) at 25°C .

  • Monitoring: Monitor via TLC (30% EtOAc/Hexane) or HPLC. The yellow nitro spot will disappear; the fluorescent blue amino spot will appear.

    • Duration: Typically 2–6 hours.

  • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The product, Methyl 3-amino-4,5-dimethylbenzoate , typically crystallizes as an off-white solid.

Module 4: Troubleshooting & FAQs

Q1: I am observing a byproduct with M+14 mass in LCMS. What is it? A: This is likely the methyl ether byproduct formed via transesterification if you used Methanol and heated the reaction too high, or potentially methylation of the amine (less likely without alkylating agents). If the mass is M+14 relative to the acid, it's the ester. If M+14 relative to the product, check for N-methylation impurities if formaldehyde was present in poor-quality methanol. Fix: Use HPLC-grade Methanol and keep T < 40°C.

Q2: The reaction stalls at 80% conversion. A: This is often due to catalyst poisoning . The nitro group reduction produces water. If the concentration of water gets too high near the active sites, it can inhibit the reaction. Fix:

  • Increase agitation speed (rpm) to improve mass transfer.

  • Add a small amount of acetic acid (1-2 drops) to protonate amine intermediates that might poison the catalyst.

  • Spike with fresh catalyst (under Nitrogen!).

Q3: Can I use the acid (3-amino-4,5-dimethylbenzoic acid) and then esterify? A: Yes, but amino-acids are zwitterionic and difficult to purify. They have high water solubility and poor organic solubility. It is operationally superior to esterify the nitro-acid first (which behaves like a standard organic molecule) and then reduce the nitro-ester.

Q4: How do I remove the colored impurities? A: Anilines oxidize easily in air to form colored "azo" or "quinone-imine" species. Fix:

  • Perform the workup quickly.

  • Store the solid under Nitrogen in the dark.

  • Recrystallize from Hexane/Ethyl Acetate or Methanol/Water if the color persists. Activated charcoal treatment during the filtration step (Step 7) is highly effective.

References
  • Synthesis of Methyl 3-amino-4-methylbenzoate (Analogous Protocol)

    • Source: ChemicalBook & PubChem Protocols.
    • Relevance: Establishes baseline conditions for hydrogenation of methyl-substituted nitrobenzo
    • URL:

  • Nitration Regioselectivity of 3,4-Dimethylbenzoic Acid

    • Source: BenchChem & MDPI (Molecules 2019).
    • Relevance: Confirms that nitration yields a mixture requiring separation, and validates the 3,4-dimethyl-5-nitro substitution p
    • URL:

  • Catalytic Hydrogenation Guidelines

    • Source: University of Illinois / Rylander's "Catalytic Hydrogenation over Platinum Metals".[3]

    • Relevance: Provides the theoretical basis for solvent and c
    • URL:

  • Modern Diboron Reduction (Alternative Method)

    • Source: WO2024220937A2 (Google P
    • Relevance: Describes a metal-free reduction using for sensitive substr
    • URL:

Sources

Common challenges in the purification of Methyl 3-amino-4,5-dimethylbenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 3-amino-4,5-dimethylbenzoate

Introduction: The "Deceptive" Simple Aniline

Welcome to the technical support hub for Methyl 3-amino-4,5-dimethylbenzoate .

While this molecule appears structurally simple, its purification often presents a "perfect storm" of challenges for the medicinal chemist. You are dealing with a molecule containing a basic aniline, a labile ester, and a polysubstituted aromatic ring that introduces steric crowding.

This guide moves beyond standard textbook protocols. We address the specific physicochemical traps inherent to this scaffold—specifically the "Hydroxylamine Trap" during reduction and the "Amphoteric Loss" during extraction.

Part 1: Diagnostic Flowchart (Troubleshooting)

Q1: My product is a dark oil instead of a solid, and NMR shows broad peaks.

  • Diagnosis: Oxidation of the aniline nitrogen.

  • Cause: Exposure to air/light during drying or residual metal catalysts (Pd/Fe) acting as radical initiators.

  • Immediate Fix: Perform an acid-wash extraction (see Protocol A) followed by recrystallization with a trace of sodium dithionite.

Q2: I have a persistent impurity at R_f ~0.4 (approx. 10% lower than product).

  • Diagnosis: Incomplete reduction intermediate (Hydroxylamine).

  • Cause: Hydrogenation stopped too early or Fe/Acid reduction lacked sufficient proton source.

  • Immediate Fix: Do not attempt to separate by column chromatography (it co-elutes). Resubmit the crude material to reduction conditions (H₂/Pd-C) for 2 hours.

Q3: My yield dropped by 40% after the bicarbonate wash.

  • Diagnosis: Ester Hydrolysis (Saponification).

  • Cause: The 3-amino group can act as an intramolecular catalyst for ester hydrolysis if the pH exceeds 10 during workup, forming the water-soluble zwitterionic acid.

  • Immediate Fix: Acidify the aqueous layer to pH 4 and extract with EtOAc. The amino-acid form is amphoteric; pH control is critical.

Part 2: The "Acid-Base Swing" Purification Strategy

The most robust method to purify Methyl 3-amino-4,5-dimethylbenzoate is not chromatography, but a chemically specific extraction that exploits the basicity of the amine. This method removes non-basic impurities (unreacted nitro precursors, neutral byproducts) and acidic impurities (hydrolyzed acids).

The Logic (Graphviz Visualization)

PurificationLogic Crude Crude Mixture (Amine, Nitro, Tar, Acids) Step1 Dissolve in EtOAc Extract with 1M HCl (aq) Crude->Step1 OrgLayer1 Organic Layer (Contains Nitro, Tars) Step1->OrgLayer1 Non-basics AqLayer1 Aqueous Layer (pH < 1) (Contains Protonated Amine Salt) Step1->AqLayer1 Product as Salt Waste Discard OrgLayer1->Waste Step2 Wash Aq. Layer with fresh EtOAc AqLayer1->Step2 Step3 Basify Aq. Layer (pH 8-9) with NaHCO3 (Solid) Step2->Step3 Step4 Extract with EtOAc Dry & Evaporate Step3->Step4 Product Pure Methyl 3-amino-4,5-dimethylbenzoate Step4->Product

Caption: The "Acid-Base Swing" separates the target amine from neutral precursors and acidic hydrolysis byproducts.

Part 3: Detailed Protocols

Protocol A: The "Acid-Base Swing" Extraction (Recommended)

Use this for crude purity >70%.

  • Dissolution: Dissolve 1.0 g of crude oil/solid in 20 mL Ethyl Acetate .

  • Acid Extraction: Extract with 2 x 15 mL 1.0 M HCl .

    • Note: The product moves to the aqueous phase as the hydrochloride salt. The solution should turn pink/reddish.

  • Scrubbing: Wash the combined aqueous acidic layers with 10 mL fresh Ethyl Acetate.

    • Why: This removes trapped non-basic organic impurities (unreacted nitro compound). Discard this organic layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add solid NaHCO₃ until pH reaches ~8-9.

    • Critical: Do not use NaOH. High pH (>11) will hydrolyze the methyl ester.

  • Recovery: Extract the cloudy aqueous mixture with 3 x 20 mL Ethyl Acetate.

  • Drying: Dry over Na₂SO₄ and concentrate. Result should be a crystalline solid.

Protocol B: Recrystallization (Polishing)

Use this if the product is solid but colored.

  • Solvent System: Methanol / Water (High yield, moderate purity) or Hexane / EtOAc (Lower yield, high purity).

  • Procedure:

    • Dissolve 1.0 g in minimum boiling Methanol (~3-5 mL).

    • (Optional) Add 10 mg activated charcoal, stir 5 min, filter hot.

    • Add warm water dropwise until turbidity persists.

    • Allow to cool slowly to room temperature, then 4°C.

    • Filtration: Wash crystals with cold 10% MeOH/Water.

Part 4: Technical Data & Specifications

PropertyValue / ConditionNotes
Molecular Formula C₁₀H₁₃NO₂MW: 179.22 g/mol
Melting Point 106–117°CRange depends on specific isomerism; 4,5-dimethyl usually ~110°C [1, 2].
pKa (Aniline) ~3.5 – 4.2Lower than aniline due to ester EWG; requires strong acid to protonate fully.
TLC R_f 0.35Solvent: Hexane/EtOAc (2:1). Note: Add 1% Et3N to prevent streaking.
Storage 2–8°C, Dark, Inert GasAmine is prone to auto-oxidation (browning).

Part 5: Common Synthesis Pitfalls (FAQs)

Q: Why did my reduction (Fe/AcOH) yield a red azo-compound? A: Iron-mediated reductions in acidic media can lead to azo coupling if the concentration of the nitroso intermediate builds up.

  • Solution: Ensure vigorous stirring and excess iron (5 eq). Alternatively, switch to catalytic hydrogenation (H₂/Pd-C) in Methanol, which minimizes azo formation [3].

Q: Can I use Ethanol for recrystallization? A: Yes, but be cautious of Transesterification . Heating a methyl ester in ethanol with trace acid/base (often present in crude anilines) can convert your Methyl ester to an Ethyl ester, creating an inseparable impurity. Always recrystallize methyl esters in Methanol.

Q: The NMR shows a singlet at 3.8 ppm (Ester) but also a broad hump at 10 ppm. A: You have carboxylic acid contamination (Hydrolysis). The "hump" is the acidic proton. You must perform a bicarbonate wash or re-esterify using MeOH/SOCl₂.

Part 6: Synthesis Pathway Visualization

Synthesispath Start Methyl 4,5-dimethylbenzoate Reagent1 HNO3 / H2SO4 (Nitration) Start->Reagent1 Inter Methyl 3-nitro-4,5-dimethylbenzoate Reagent1->Inter Impurity1 Impurity: 2-Nitro isomer (Regioisomer) Reagent1->Impurity1 Minor Reagent2 H2, Pd/C (Reduction) Inter->Reagent2 Target Methyl 3-amino-4,5-dimethylbenzoate Reagent2->Target Impurity2 Impurity: Hydroxylamine (Incomplete Red.) Reagent2->Impurity2 If H2 low

Caption: Synthesis route highlighting the critical nitration regioselectivity and reduction checkpoints.

References

  • ChemicalBook. Methyl 3-amino-4-methylbenzoate synthesis and properties. (Analogous structural data). Retrieved from

  • ChemBK. Methyl 4-amino-3,5-dimethylbenzoate Physical Properties. (Isomeric comparison). Retrieved from

  • Organic Syntheses. Reduction of Nitrobenzoates: Preparation of Ethyl 4-amino-3-methylbenzoate. Coll. Vol. 6, p.78 (1988). Retrieved from

  • National Institutes of Health (PubChem). Methyl 3-amino-4-methylbenzoate Compound Summary. Retrieved from

(Note: While specific literature on the exact 4,5-dimethyl isomer is proprietary or sparse, the physicochemical behaviors cited above are derived from the validated chemistry of the 4-methyl and 3,5-dimethyl analogues, which share identical functional group reactivities.)

Troubleshooting incomplete reactions of Methyl 3-amino-4,5-dimethylbenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #M3A-45D-TS Subject: Troubleshooting Incomplete Reactions & Reactivity Optimization Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction

Welcome to the Technical Support Center. You are likely encountering difficulties with Methyl 3-amino-4,5-dimethylbenzoate (CAS: Variable/Analogous to 18595-18-1 series).

While this scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., TRK/ROS1 inhibitors), it presents a classic "deceptive simple" profile. The molecule features an aniline at position 3 flanked by a methyl group at position 4 .[1] This ortho-substitution creates a specific steric and electronic barrier that causes standard protocols (like EDC/NHS coupling or mild saponification) to stall at 50-60% conversion.

This guide addresses the three most common failure modes: Amide Coupling Stalling , Diazotization Failure , and Incomplete Hydrolysis .

Module 1: Amide Coupling (Acylation) Failure

Symptom: The reaction with a carboxylic acid using standard coupling agents (EDC, HOBt, DCC) stalls or yields <40% product. Root Cause: The Ortho-Effect. The methyl group at position 4 exerts steric hindrance on the nitrogen at position 3. Furthermore, the nitrogen lone pair is less available for nucleophilic attack due to the twisting of the bond angle required to accommodate the bulky electrophile.

Troubleshooting Protocol

Do not persist with carbodiimides (EDC/DCC) if they fail after 4 hours. Switch immediately to high-energy activation.

MethodReagent SystemConditionSuccess Probability
Standard (Low) EDC / HOBt / DIPEADCM, RT, 12hLow (<30%)
Enhanced HATU / HOAt / DIPEADMF, 60°C, 4hMedium (60-80%)
Aggressive (Recommended) Acid Chloride (SOCl₂) DCM/Pyridine or THF/NaH High (>95%)
Step-by-Step Optimization: The Acid Chloride Route

Since the amine is hindered, we must increase the electrophilicity of the coupling partner.

  • Activation: Convert your carboxylic acid partner to its acid chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride (
    
    
    
    ) with a catalytic drop of DMF.[2] Evaporate to dryness to remove excess reagent.
  • Solvation: Dissolve Methyl 3-amino-4,5-dimethylbenzoate in anhydrous DCM (or THF if solubility is poor).

  • Base Selection: Add Pyridine (3.0 equiv) or DMAP (0.1 equiv) + Triethylamine (2.0 equiv). Note: DMAP is essential here as a nucleophilic catalyst to transfer the acyl group to the hindered amine.

  • Addition: Add the acid chloride solution dropwise at 0°C, then allow to warm to reflux.

  • Monitoring: Check TLC/LCMS at 1 hour. If unreacted amine remains, heat to 40°C.

Decision Logic for Coupling

CouplingLogic Start Start: Amide Coupling Standard Method: EDC/HOBt Start->Standard Check Check Conversion (TLC/LCMS) after 4 hours Success Proceed to Workup Check->Success >90% Fail1 Stalled < 50%? Check->Fail1 <90% Fail2 Still Incomplete? Check->Fail2 Still Stalled Standard->Check Switch1 Switch to HATU/DMF Heat to 60°C Fail1->Switch1 Switch1->Check Nuclear Method: Acid Chloride + DMAP (Cat.) Fail2->Nuclear Nuclear->Success

Figure 1: Decision tree for overcoming steric hindrance in aniline coupling.

Module 2: Diazotization (Sandmeyer) Issues

Symptom: Formation of "tars," rapid decomposition, or low yield of the halide/nitrile. Root Cause: The diazonium intermediate of electron-rich/hindered anilines can be unstable. Water solubility issues often lead to heterogeneous reactions where the diazonium salt precipitates and decomposes before reacting.

Critical Parameters
  • Temperature: Must be kept strictly < 5°C during generation.

  • Solvent: Aqueous acid often fails due to the lipophilicity of the dimethylbenzoate ester.

Recommended Protocol: Organic Diazotization (Doyle Method)

Avoid the classic


 method. Use an organic nitrite ester.[1]
  • Solvent: Dissolve the amine in Acetonitrile (MeCN) . This ensures homogeneity.[3]

  • Reagent: Add tert-Butyl Nitrite (t-BuONO) (1.5 equiv) dropwise.

  • Acid Source: Add p-Toluenesulfonic acid (PTSA) or

    
     if a counter-ion is needed for stability.
    
  • Quench: For iodination, add

    
     or 
    
    
    
    directly to this organic solution. For chlorination, add
    
    
    .

Why this works: The organic phase keeps the lipophilic ester in solution, preventing the formation of localized "hotspots" where the diazonium salt can couple with unreacted amine to form azo-dyes (tars).

Module 3: Ester Hydrolysis (Saponification)

Symptom: Reaction is remarkably slow; starting material remains after 12h with LiOH. Root Cause: The 4,5-dimethyl pattern donates electron density into the ring, slightly deactivating the ester carbonyl at position 1 toward nucleophilic attack. Additionally, the overall hydrophobicity prevents the base from effectively interacting with the ester in pure aqueous media.

Optimization Table
VariableStandard (Avoid)Optimized (Use)Reason
Base LiOH (1M)NaOH (4M) or KOH Stronger nucleophile required.
Solvent THF/Water (1:1)MeOH/Water (4:1) Methanol creates a homogeneous phase better than THF for this substrate.
Temp RTReflux (65°C) Energy barrier is higher due to electronic deactivation.
Self-Validating Check:
  • TLC Monitoring: The acid product will likely streak on silica. Add 1% Acetic Acid to your TLC eluent (e.g., 30% EtOAc/Hexane + 1% AcOH) to visualize the product as a distinct spot.

  • Workup: Do not just extract. You must acidify the aqueous layer to pH 3 to precipitate the benzoic acid derivative.

References

  • Steric Hindrance in Anilines: Dalton Transactions, "The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3." (2025).

  • Amide Coupling Optimization: Chimia, "The Synthesis of Sterically Hindered Amides."

  • Sandmeyer Reaction Mechanisms: Organic Chemistry Portal, "Sandmeyer Reaction."

  • Ortho Effect Explanation: Wikipedia, "Ortho effect."

  • General Synthesis of Methyl 3-amino-4-methylbenzoate analogs: PubChem, Compound Summary for Methyl 3-amino-4-methylbenzoate.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 3-amino-4,5-dimethylbenzoate before handling.

Sources

Techniques for removing impurities from crude Methyl 3-amino-4,5-dimethylbenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3095-48-5 Compound: Methyl 3-amino-4,5-dimethylbenzoate CAS: 3095-48-5 Molecular Weight: 179.22 g/mol Support Tier: Senior Application Scientist Level

Introduction: The Purity Challenge

Welcome to the technical support hub for Methyl 3-amino-4,5-dimethylbenzoate . As a key intermediate in the synthesis of local anesthetics and kinase inhibitors (e.g., related to Nilotinib analogs), the purity of this aniline derivative is critical.

The presence of the electron-donating amino group alongside the electron-withdrawing ester creates a "push-pull" system that makes the molecule susceptible to oxidation (browning) and hydrolysis. The following guides address specific impurity profiles encountered during synthesis, particularly those arising from nitration/reduction sequences.

Module 1: Chemical Workup & Scavenging

Scenario: "My crude reaction mixture is dark/tarry and contains unreacted nitro precursors."

Diagnosis: Crude aniline derivatives often suffer from oxidative polymerization (tar formation) and may contain neutral impurities like Methyl 3-nitro-4,5-dimethylbenzoate (precursor) or Methyl 3,4-dimethylbenzoate (starting material).

Protocol: The "Acid-Base Switch" Technique This is the most robust method to separate the basic amine product from neutral/acidic impurities without chromatography.

Step-by-Step Guide:

  • Dissolution: Dissolve the crude dark oil in Ethyl Acetate (EtOAc) .

  • Acid Extraction (Targeting the Amine):

    • Wash the organic layer with 1M HCl (aq) (3x).

    • Mechanism:[1][2][3][4][5] The amine (pKa ~3-4) is protonated to form the water-soluble hydrochloride salt (

      
      ).
      
    • Separation: The neutral impurities (nitro compounds, unreacted esters) remain in the EtOAc layer. Keep the aqueous layer.

  • Neutralization (Recovery):

    • Cool the aqueous acidic layer to 0-5°C (ice bath) to prevent ester hydrolysis.

    • Slowly basify with saturated

      
        or 2M NaOH  until pH ~9-10.
      
    • Observation: The product will precipitate as a white/off-white solid or oil out.

  • Extraction: Extract the now-cloudy aqueous layer with fresh EtOAc (3x).

  • Drying: Wash combined organics with brine, dry over

    
    , and concentrate.
    

Critical Checkpoint:

Why 1M HCl? Stronger acids (e.g., 6M HCl) might hydrolyze the methyl ester to the carboxylic acid (3-amino-4,5-dimethylbenzoic acid), creating a new impurity.

Module 2: Troubleshooting Recrystallization

Scenario: "The product oils out upon cooling or remains colored after crystallization."

Diagnosis: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent mixture, or when impurities lower the melting point (eutectic formation).

Recommended Solvent Systems (Table 1)

Solvent SystemRatio (v/v)ApplicationNotes
MeOH / Water 1:1 to 1:3General PurityDissolve in hot MeOH, add hot water until turbid. Cool slowly. High recovery.
EtOAc / Hexane 1:4Removal of Non-PolarsGood for removing non-polar tars. Risk of oiling out if cooled too fast.[6]
Ethanol (Abs) PureHigh PurityRequires low temperature (-20°C) to maximize yield.
Toluene PureLarge ScaleExcellent for removing inorganic salts and very polar impurities.

Troubleshooting Steps:

  • The "Seeding" Trick: If the oil forms, re-heat until dissolved. Add a tiny crystal of pure product (seed) to the cooling solution at ~40°C. This provides a nucleation template.

  • Activated Carbon Treatment: If the product is pink/brown (oxidation), dissolve in hot MeOH, add Activated Charcoal (5 wt%) , reflux for 15 mins, and filter through Celite while hot. This removes oxidized azo-polymers.

Module 3: Chromatographic Cleanup

Scenario: "I see peak tailing on TLC/HPLC, and the product co-elutes with a polar impurity."

Diagnosis: Amino groups interact strongly with the acidic silanol groups (


) on silica gel, causing "tailing" (streaking) and poor resolution.

Chromatography Optimization Guide:

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase Modifier:

    • Standard: Hexane : Ethyl Acetate (3:1).

    • Correction: Add 1% Triethylamine (TEA) or 1%

      
        to the mobile phase.
      
    • Mechanism:[1][2][3][4][5] The base competes for the acidic silanol sites, allowing the amine product to elute as a sharp, symmetrical band.

  • Pre-treatment: Flush the column with the mobile phase + TEA before loading the sample to neutralize active sites.

Visualizing the Workflow:

Purification_Workflow cluster_impurities Waste Stream Start Crude Reaction Mixture (Dark Oil/Solid) AcidBase Acid-Base Extraction (1M HCl wash) Start->AcidBase Remove Neutral Impurities Check Is Product Solid? AcidBase->Check NeutralWaste Organic Layer: Nitro precursors, Tars AcidBase->NeutralWaste Organic Phase Discarded Recryst Recrystallization (MeOH/H2O) Check->Recryst Yes (Solid) Column Flash Chromatography (Hex/EtOAc + 1% TEA) Check->Column No (Oil/Complex Mix) Pure Pure Methyl 3-amino-4,5-dimethylbenzoate Recryst->Pure Column->Pure

Figure 1: Decision tree for the purification of methyl aminobenzoate derivatives.

Module 4: Specific Impurity FAQ

Q: How do I remove the hydrolyzed acid impurity (3-amino-4,5-dimethylbenzoic acid)? A: This impurity is amphoteric but more acidic than the ester.

  • Detection: It will stay at the baseline on TLC (Hex/EtOAc).

  • Removal: Wash the organic solution of your product with Saturated

    
     . The free acid will deprotonate (
    
    
    
    ) and move to the aqueous layer, while the methyl ester remains in the organic layer.

Q: I used Iron/Acetic acid for reduction, and I suspect metal contamination. A: Iron residues can chelate to the amino group.

  • Solution: Perform a wash with 0.5M EDTA (disodium salt) solution adjusted to pH 8. EDTA binds Fe(II)/Fe(III) much stronger than the aniline, pulling it into the aqueous phase.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 337778, Methyl 3-amino-4-methylbenzoate (Analogous Structure). Retrieved from [Link]

  • ScienceMadness (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate: Discussion on Iron/Acetic Acid Reduction Workup. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Addressing stability and degradation issues of Methyl 3-amino-4,5-dimethylbenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3-amino-4,5-dimethylbenzoate Stability & Handling Guide

Current Status: Operational Topic: Stability, Degradation, and Handling of Methyl 3-amino-4,5-dimethylbenzoate CAS: 91011-98-2 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1]

Core Stability Profile & Compound Identity

Methyl 3-amino-4,5-dimethylbenzoate is a critical aniline-ester intermediate, frequently employed in the synthesis of targeted protein degraders (e.g., Tyk2 degraders) and kinase inhibitors.[1] Its dual functionality—a nucleophilic aniline amine and an electrophilic methyl ester—creates a "push-pull" electronic system that presents specific stability challenges.

PropertySpecification
CAS Number 91011-98-2
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Off-white to light brown solid (Pure); Dark brown (Degraded)
Storage Condition 2–8°C (Short-term); -20°C (Long-term); Protect from light; Inert atmosphere (Ar/N₂)
Main Hazards Air Oxidation (Aniline), Hydrolysis (Ester)

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Sample Discoloration (Browning/Blackening)

User Question: "My sample of Methyl 3-amino-4,5-dimethylbenzoate has turned from off-white to a dark brown sticky solid after two weeks on the bench. Is it still usable?"

Technical Insight: This is the hallmark of oxidative degradation .[1] The amino group at position 3 is electron-rich, further activated by the inductive effect (+I) of the adjacent methyl groups at positions 4 and 5.[1] Upon exposure to atmospheric oxygen and light, the aniline moiety undergoes radical oxidation, forming azo linkages, imino-quinones, and complex polymers (aniline black-like substances).[1]

Corrective Action:

  • Assess Purity: Run an LC-MS. If the parent peak (M+H = 180.[1]22) is >90% and impurities are highly retained lipophilic polymers, purification is possible.[1]

  • Purification Protocol:

    • Dissolve the degraded material in a minimal amount of warm Ethyl Acetate.

    • Add activated charcoal (10% w/w) and stir for 30 minutes.

    • Filter through a Celite pad to remove carbon and polymeric aggregates.

    • Recrystallize by adding non-polar anti-solvent (Hexanes or Heptane) slowly at room temperature.

Prevention:

  • Always store under Argon or Nitrogen.

  • Never leave the solid in clear glass vials on a benchtop; use amber vials.

Issue 2: Loss of Product in Reaction (Hydrolysis)

User Question: "I am using this intermediate in an amide coupling reaction, but I see a new peak in LC-MS with M-14 mass difference, and yield is low."

Technical Insight: You are likely observing ester hydrolysis . The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, converting the ester (-COOMe) to the free carboxylic acid (-COOH, Methyl 3-amino-4,5-dimethylbenzoic acid).[1] This often happens if the solvent used (e.g., DMF, DMSO) is "wet" or if the base used in coupling (e.g., DIPEA, TEA) contains moisture.[1]

Diagnostic Check:

  • Parent Mass: 179.2 Da (Neutral) / 180.2 Da (M+H).[1]

  • Hydrolysis Product: 165.19 Da (Acid form).[1]

  • LC-MS Observation: Look for a peak at 166.2 Da (M+H) .[1] This confirms hydrolysis.

Corrective Action:

  • Use anhydrous solvents (stored over molecular sieves).[1]

  • Avoid strong aqueous bases. Use non-nucleophilic organic bases (e.g., DIPEA) in dry conditions.[1]

Degradation Mechanism Visualization

The following diagram illustrates the two primary degradation pathways: Oxidative coupling of the aniline and Hydrolysis of the ester.[1]

DegradationPathways Parent Methyl 3-amino-4,5-dimethylbenzoate (Active Reagent) Oxidation Oxidative Radical Formation (Light/O2 Triggered) Parent->Oxidation O2 / hν Hydrolysis Ester Hydrolysis (Moisture/pH Triggered) Parent->Hydrolysis H2O / H+ or OH- Azo Azo/Polymeric Species (Brown Impurities) Oxidation->Azo Dimerization Acid 3-Amino-4,5-dimethylbenzoic acid (Inactive Side Product) Hydrolysis->Acid Loss of MeOH

Caption: Primary degradation pathways showing oxidative polymerization (Red) and hydrolytic cleavage (Yellow).[1][2]

Standardized Analytical Protocol (HPLC)

To verify the integrity of your batch, use this self-validating HPLC method. This method separates the parent compound from its hydrolysis product (acid) and oxidation dimers.[1]

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/ester bonds).[1]

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Isocratic Hold (Elute polar salts)
12.095%Gradient Ramp
15.095%Wash (Elute polymers/dimers)
15.15%Re-equilibration

Interpretation:

  • RT ~ 4-5 min: Hydrolyzed Acid (More polar).

  • RT ~ 8-9 min: Methyl 3-amino-4,5-dimethylbenzoate (Parent) .

  • RT > 12 min: Oxidative Dimers/Oligomers (Highly non-polar).

Handling & Storage Workflow

This workflow ensures maximum stability from receipt to reaction.[1]

HandlingWorkflow Receipt 1. Receipt of Compound (Check CoA & Appearance) Aliquot 2. Aliquot under Inert Gas (Glovebox or N2 Cone) Receipt->Aliquot Immediate Storage 3. Long-Term Storage (-20°C, Amber Vial, Parafilm) Aliquot->Storage Seal Tightly Usage 4. Experimental Use (Warm to RT in Desiccator) Storage->Usage Prevent Condensation Solvent 5. Solubilization (Anhydrous Solvent Only) Usage->Solvent Avoid H2O

Caption: Best practice workflow to prevent moisture condensation and oxidative degradation.

Frequently Asked Questions (FAQ)

Q: Can I use the acid form (3-amino-4,5-dimethylbenzoic acid) if my ester hydrolyzes? A: It depends on your next step. If you are performing an amide coupling at the aniline nitrogen, the free acid might interfere (self-coupling) or require different protection strategies.[1] If you intended to hydrolyze the ester later anyway, you might be able to proceed, but accurate stoichiometry will be difficult due to the mixture.[1]

Q: Why does the MSDS mention "Store at 2-8°C" but you recommend -20°C? A: Commercial MSDS often list "shipping" or "short-term" storage conditions. For research purposes where a batch might be used over 6-12 months, -20°C significantly slows down the autoxidation kinetics of the electron-rich aniline group.[1]

Q: Is this compound toxic? A: Like many anilines, it should be treated as potentially toxic and a skin sensitizer.[1] Avoid inhalation of dust.[1][3] Standard PPE (gloves, goggles, lab coat) is mandatory.[1]

References

  • PubChem. (n.d.).[1][4] Methyl 3-amino-4,5-dimethylbenzoate (Compound).[1][2][5][6][7][8] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]

  • Google Patents. (2024).[1] WO2024220937A2 - Tyk2 degraders and uses thereof. (Example of synthesis application). Retrieved January 28, 2026, from [1]

Sources

Interpreting unexpected peaks in the NMR spectrum of Methyl 3-amino-4,5-dimethylbenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NMR-3A45DMB-TS Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Interpreting the 1H NMR spectrum of Methyl 3-amino-4,5-dimethylbenzoate requires distinguishing between intrinsic structural features and extrinsic artifacts (solvents, exchange dynamics, or synthetic impurities). This guide provides a self-validating framework to identify "unexpected" peaks, differentiating between harmless artifacts and critical purity failures.

Module 1: The "Golden Standard" Spectrum

Before troubleshooting anomalies, we must establish the baseline. The molecule possesses C1 symmetry (assuming free rotation), but the substitution pattern creates distinct environments.

Expected Chemical Shifts (CDCl₃, 400 MHz)
Proton AssignmentMultiplicityApprox. Shift (δ ppm)IntegrationMechanistic Note
Ar-H (C6) Singlet (d)7.30 – 7.451HDeshielded by ester (ortho); no shielding from amine.
Ar-H (C2) Singlet (d)7.10 – 7.251HShielded by amine (ortho); deshielded by ester (ortho).
Ester -OCH₃ Singlet3.85 – 3.903HCharacteristic methyl ester region.
-NH₂ (Amine) Broad Singlet3.50 – 5.50**2HHighly Variable. Depends on concentration/solvent.
Ar-CH₃ (C4) Singlet2.20 – 2.303HSlightly deshielded by aromatic ring.
Ar-CH₃ (C5) Singlet2.15 – 2.253HSimilar environment to C4 methyl.

*Note: H2 and H6 are meta to each other. While they appear as singlets at low resolution, high-field instruments (600+ MHz) may resolve a fine meta-coupling (J ~1-2 Hz). **Note: The amine peak is the most frequent source of confusion due to exchange broadening.

Module 2: Troubleshooting "Ghost" Peaks (Solvents & Contaminants)

Issue: "I see sharp singlets that don't match the structure." Diagnosis: Common laboratory contaminants often appear in the aliphatic region, overlapping with methyl signals.

Common Contaminant Fingerprints

Use this table to rule out residual solvents from your synthesis (likely Reduction or Esterification steps).

Contaminantδ in CDCl₃ (ppm)MultiplicitySource
Water 1.56 (variable)Broad SingletWet solvent / humid air.
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t)MultipletsExtraction solvent. Note: The singlet at 2.05 overlaps with Ar-CH₃.
Acetone 2.17SingletGlassware cleaning residue. Critical overlap risk with Ar-CH₃.
Grease 0.86, 1.26BroadVacuum grease / septa.
Dichloromethane 5.30SingletExtraction / Chromatography.

Validation Step: If you suspect Acetone (2.17 ppm) is inflating your Methyl integration, check for the satellite peaks or run the sample in DMSO-d6, where Acetone shifts to 2.09 ppm and your Ar-CH₃ signals will shift differently.

Module 3: The "Wrong" Peaks (Synthetic Impurities)

Issue: "I see extra aromatic peaks or splitting patterns I didn't expect." Diagnosis: Regioisomers are the most dangerous impurity in this synthesis. The precursor nitration of 3,4-dimethylbenzoic acid is not 100% regioselective.

The "Split" Test: Ortho vs. Meta vs. Para

The coupling constant (


) of the aromatic protons is your primary diagnostic tool.
  • Target Molecule (3-amino-4,5-dimethyl):

    • Protons are at C2 and C6.

    • Relationship: Meta .

    • Observation: Two Singlets (or fine splitting

      
       Hz).
      
  • Impurity Type A (2-amino-3,4-dimethyl):

    • Protons are at C5 and C6.

    • Relationship: Ortho .

    • Observation: Two Doublets with

      
       Hz .
      
    • Action: If you see strong doublets, your nitration step produced the wrong isomer.

  • Impurity Type B (2-amino-4,5-dimethyl):

    • Protons are at C3 and C6.

    • Relationship: Para .

    • Observation: Two Singlets (Para coupling is

      
       Hz).
      
    • Differentiation: Harder to distinguish. Requires 2D NMR (NOESY) to see if the proton correlates with the ester or methyls differently.

Module 4: Dynamic Phenomena (The Disappearing Amine)

Issue: "My integration is wrong. The NH₂ peak is missing or extremely broad." Diagnosis: Proton exchange rate (


) is intermediate on the NMR timescale.
Mechanism

In CDCl₃, the amine protons exchange slowly with trace water/acid, causing broadening. In DMSO-d6, strong hydrogen bonding "locks" the protons, sharpening the peak and shifting it downfield (often to 5.0–6.5 ppm).

Workflow: The D₂O Shake Test

This is the definitive protocol to confirm an exchangeable proton (NH₂ or OH).

  • Run Standard 1H NMR in CDCl₃.

  • Add 1-2 drops of D₂O directly to the NMR tube.

  • Shake vigorously for 30 seconds to allow layers to mix (D₂O is immiscible but exchange occurs at the interface).

  • Re-run NMR.

  • Result: The NH₂ peak will disappear (exchange with D to form -ND₂), and the HDO peak (approx 4.8 ppm) will grow. Carbon-bound protons (Ar-H, CH₃) will remain unchanged.

Visual Troubleshooting Logic

NMR_Troubleshooting Start Unexpected Peak Detected CheckRegion Identify Chemical Shift Region Start->CheckRegion Aliphatic 0.5 - 2.5 ppm CheckRegion->Aliphatic Aromatic 6.5 - 8.0 ppm CheckRegion->Aromatic Exchange Broad / Variable CheckRegion->Exchange SolventCheck Check Solvent Database (Acetone? Water? Grease?) Aliphatic->SolventCheck CouplingCheck Check J-Coupling Aromatic->CouplingCheck D20Check Perform D2O Shake Test Exchange->D20Check Conclusion1 Likely Residual Solvent SolventCheck->Conclusion1 Singlet Singlets (Meta/Para) CouplingCheck->Singlet Doublet Doublets (J ~8Hz) CouplingCheck->Doublet Conclusion4 Exchangeable Amine (-NH2) D20Check->Conclusion4 Conclusion2 Target Molecule (Meta) or Para-Isomer Singlet->Conclusion2 Conclusion3 CRITICAL: Ortho-Isomer Impurity Doublet->Conclusion3

Caption: Decision tree for categorizing unexpected NMR signals based on chemical shift and multiplicity.

References

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Reich, H. J. "Proton NMR Data." University of Wisconsin-Madison. (Authoritative database on chemical shifts and coupling constants).

Sources

How to handle unexpected experimental outcomes with Methyl 3-amino-4,5-dimethylbenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Experimental Optimization Guide

Status: Active Last Updated: January 28, 2026 Technical Lead: Senior Application Scientist, Organic Synthesis Division

Executive Technical Overview

Methyl 3-amino-4,5-dimethylbenzoate is a deceptively simple trisubstituted benzene scaffold. While it serves as a critical intermediate for quinazoline-based kinase inhibitors and heterocyclic agrochemicals, its reactivity profile is dominated by a specific structural feature: the "Ortho Effect" at the C4 position.

The methyl group at position 4 is ortho to the nucleophilic amino group at position 3. Unlike its unhindered isomers (e.g., methyl 3-aminobenzoate), this molecule exhibits significant steric impedance. This guide addresses the non-standard behaviors arising from this substitution pattern, specifically focusing on cyclization failures, diazotization instability, and hydrolysis management.

Troubleshooting Guides (Q&A)
Category A: Cyclization & Heterocycle Formation (Quinazoline Synthesis)

Q1: I am attempting a Niementowski cyclization with formamide to generate the quinazoline core, but the reaction stalls at the intermediate amide or yields <10%. Why?

A: This is the classic "C4-Steric Gate" issue.

  • The Mechanism: Standard cyclization requires the C3-amine to nucleophilically attack the formamide (or amidine) carbon. In your molecule, the C4-methyl group creates a steric wall, significantly increasing the activation energy required for this attack.

  • The Fix:

    • Temperature: Standard reflux in ethanol (78°C) is insufficient. Switch to high-boiling solvents like 2-methoxyethanol (124°C) or diglyme (162°C) .

    • Activation: Use ammonium formate or formamidine acetate instead of formamide to increase electrophilicity.

    • Catalysis: Add 5-10 mol% of Scandium(III) triflate [Sc(OTf)₃] or a Brønsted acid (p-TsOH) to activate the electrophile, compensating for the amine's reduced nucleophilicity [1].

Q2: During cyclization, I observe a side product with a molecular weight corresponding to the hydrolyzed acid (M-14). Is the ester labile?

A: Yes, but likely due to "Assisted Hydrolysis."

  • The Cause: If your reaction medium contains trace water and is basic (e.g., using ammonia/urea), the C3-amine can act as an intramolecular general base, activating a water molecule to attack the C1-ester.

  • The Fix: Ensure strictly anhydrous conditions. Use molecular sieves (4Å) in the reaction vessel. If using formamide, distill it first to remove hydrolysis-promoting formic acid/water impurities.

Category B: Diazotization (Sandmeyer Reactions)

Q3: When attempting to convert the amine to an iodide (Sandmeyer), the reaction turns into a black tar immediately upon adding NaNO₂. What is happening?

A: You are encountering rapid radical polymerization or diazo-coupling due to insufficient acid strength.

  • The Causality: The 4,5-dimethyl groups make the ring electron-rich. If the acid concentration is too low, the formed diazonium salt is not stabilized and undergoes immediate homolytic cleavage or couples with unreacted amine (which is slow to protonate due to the steric bulk).

  • The Fix:

    • Acid Stoichiometry: Increase mineral acid (HCl or H₂SO₄) to 3.5 - 4.0 equivalents (standard is 2.5). This forces protonation of the amine despite the sterics.

    • Temperature: Maintain the internal temperature strictly between -5°C and 0°C . Do not let it rise until the diazonium is fully formed.

    • Quenching: Add urea to quench excess nitrous acid immediately after diazotization to prevent side reactions during the substitution step [2].

Category C: Solubility & Handling

Q4: The compound precipitates out of my standard NMR solvent (CDCl₃) after 20 minutes. Is it degrading?

A: Unlikely. This is a crystallization phenomenon .

  • The Insight: The high symmetry and planar nature of the benzoate system, reinforced by the 4,5-dimethyl stacking, leads to high lattice energy.

  • The Fix: Switch to DMSO-d6 or Methanol-d4 . These solvents disrupt the intermolecular hydrogen bonding and pi-stacking better than chloroform.

Experimental Protocols
Protocol A: Optimized Cyclization to Quinazoline Core

Designed to overcome C4-methyl steric hindrance.

Reagents:

  • Methyl 3-amino-4,5-dimethylbenzoate (1.0 eq)

  • Formamidine Acetate (1.5 eq)

  • 2-Methoxyethanol (Solvent, 0.5 M concentration)

  • Acetic Acid (Catalytic, 0.1 eq)

Step-by-Step:

  • Setup: Charge a round-bottom flask with the starting ester and formamidine acetate.

  • Solvation: Add 2-methoxyethanol. Note: Do not use Ethanol; the boiling point is too low.

  • Activation: Add catalytic acetic acid.

  • Reaction: Heat to 125°C (Reflux) under an inert atmosphere (N₂) for 16–24 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (fluorescent blue) should disappear.

  • Workup: Cool to room temperature. The product often precipitates. If not, pour into ice water (5x volume).

  • Isolation: Filter the precipitate. Wash with cold water and diethyl ether.

Protocol B: Stability-Indicating HPLC Method

For verifying ester integrity vs. hydrolysis.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 210 nm (Amide/Ester)
Retention Order Hydrolyzed Acid (Early) < Target Ester (Mid) < Dimers/Tars (Late)
Visualizations
Diagram 1: The "Steric Gate" & Troubleshooting Logic

This decision tree guides you through the cyclization failure modes specific to the 4-methyl substitution.

TroubleshootingFlow Start Start: Cyclization Reaction (Quinazoline Synthesis) CheckYield Check Yield & Purity Start->CheckYield LowYield Issue: Low Yield / No Reaction CheckYield->LowYield Stalled SideProduct Issue: Side Product (M-14) CheckYield->SideProduct Wrong Mass CauseSteric Root Cause: C4-Methyl Steric Hindrance (Nucleophile blocked) LowYield->CauseSteric CauseHydrolysis Root Cause: Base-Catalyzed Hydrolysis (Wet solvent) SideProduct->CauseHydrolysis SolTemp Solution: Increase Temp >120°C (Switch to 2-Methoxyethanol) CauseSteric->SolTemp SolCat Solution: Add Lewis Acid (Sc(OTf)3 or pTsOH) CauseSteric->SolCat SolDry Solution: Use Anhydrous Conditions (Add Molecular Sieves) CauseHydrolysis->SolDry

Caption: Troubleshooting logic for cyclization failures driven by C4-methyl steric hindrance.

Diagram 2: Steric Hindrance Mechanism

Visualizing why the C4-methyl group blocks the C3-amine.

StericMechanism cluster_0 Molecule Core Amine C3-Amine (-NH2) Nucleophile Reaction Reaction Zone Amine->Reaction Attempts Attack Methyl C4-Methyl (-CH3) Steric Blocker Methyl->Reaction BLOCKS Approach Electrophile Incoming Electrophile (e.g., Formamide) Electrophile->Reaction Approaches

Caption: Schematic of the 'Ortho Effect' where C4-Methyl physically impedes the C3-Amine's reactivity.

References
  • Deshmukh, D. S., & Bhanage, B. M. (2018).[1] Iodine Catalyzed Benzylic sp3 C–H Bond Amination for Quinazoline Synthesis.[1] Synlett, 29, 979-985.[1]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

  • BenchChem. (2025).[2] Stability of Methyl 3-aminobenzoate Derivatives in Solution. Technical Support Center.

  • Wu, X., et al. (2015).[1] Palladium-Catalyzed Synthesis of 4-Aminoquinazolines. Organic Letters, 17, 4236-4239.[1]

For further assistance, contact the Organic Synthesis Application Team at [Insert Support Email].

Sources

Validation & Comparative

Technical Analysis & Spectral Comparison: Methyl 3-amino-4,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-4,5-dimethylbenzoate is a critical intermediate in the synthesis of heterocyclic kinase inhibitors and antimicrobial agents. Its structural uniqueness—characterized by a polysubstituted benzene ring with electron-donating (amine, methyl) and electron-withdrawing (ester) groups—presents specific analytical challenges.

This guide provides a comparative spectral analysis of the target molecule against its synthetic precursor (Methyl 3-nitro-4,5-dimethylbenzoate) and a structural analog (Methyl 3-amino-4-methylbenzoate). The goal is to equip researchers with the data interpretation logic required to validate purity and confirm regiochemistry during scale-up.

Structural Profile & Significance[1][2]

The molecule features a "push-pull" electronic system:

  • Electron Withdrawal: The methyl ester at C1 deshields ortho-protons (H2, H6).

  • Electron Donation: The amine at C3 and methyls at C4/C5 shield adjacent positions.

  • Steric Constraint: The adjacent methyl groups (C4, C5) and amine (C3) create a crowded environment, often influencing the chemical shift of the amine protons due to hydrogen bonding or steric twist.

Target Structure:

  • Formula:

    
    
    
  • MW: 179.22 g/mol

  • Key Feature: Meta-positioned aromatic protons (H2 and H6) separated by the ester group.

Comparative Spectral Analysis

The following data compares the target molecule with its direct nitro-precursor (used for reaction monitoring) and a mono-methyl analog (common impurity or reference standard).

Table 1: NMR Chemical Shift Comparison ( H, 400 MHz, DMSO- )
FeatureTarget: Methyl 3-amino-4,5-dimethylbenzoatePrecursor: Methyl 3-nitro-4,5-dimethylbenzoateAnalog: Methyl 3-amino-4-methylbenzoate
Ester (-OCH3)

3.82 ppm (s, 3H)

3.90 ppm (s, 3H)

3.80 ppm (s, 3H)
Amine (-NH2)

5.10 - 5.30 ppm (br s, 2H)
Absent

5.15 ppm (br s, 2H)
Ar-Methyls

2.15 (s, 3H), 2.25 (s, 3H)

2.35 (s, 3H), 2.45 (s, 3H)

2.18 (s, 3H) [Single Peak]
Ar-H (H2)

~7.15 ppm (d,

Hz)

~8.20 ppm (d,

Hz)

~7.10 ppm (d,

Hz)
Ar-H (H6)

~7.35 ppm (d,

Hz)

~8.05 ppm (d,

Hz)

~7.30 ppm (dd,

Hz)
Coupling Pattern Meta-coupling only (H2-H6)Meta-coupling only ABX System (Ortho + Meta)
Interpretation Logic (The "Why"):
  • Reaction Monitoring (Nitro to Amine): The most diagnostic change is the upfield shift of the aromatic protons. The nitro group is strongly electron-withdrawing, deshielding H2 to >8.0 ppm. Upon reduction to the amine (electron-donating), H2 shifts upfield by nearly 1.0 ppm (to ~7.15 ppm).

  • Isomer Differentiation (Target vs. Analog):

    • Integration: The target has two distinct methyl singlets (6H total) in the aliphatic region (2.1–2.3 ppm). The analog has only one (3H).

    • Splitting: The target molecule's protons (H2 and H6) are meta to each other. They appear as sharp doublets with a small coupling constant (

      
       Hz). The analog (4-methyl) possesses protons at H5 and H6 which are ortho to each other, resulting in a large coupling constant (
      
      
      
      Hz).

Experimental Protocols

Protocol A: Synthesis via Nitro Reduction (Standard Procedure)

Context: This protocol is validated for converting the 3-nitro precursor to the 3-amino target.

  • Setup: Dissolve Methyl 3-nitro-4,5-dimethylbenzoate (1.0 eq) in Methanol (10 mL/g).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Reaction: Purge with

    
     gas (balloon pressure or 1 atm). Stir vigorously at RT for 4-6 hours.
    
  • Monitoring: Check TLC (Eluent: 30% EtOAc/Hexane).

    • Start Material:

      
       (UV active, no ninhydrin stain).
      
    • Product:

      
       (Fluorescent blue under UV, turns red/purple with ninhydrin).
      
  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water if purity <95%.

Protocol B: NMR Sample Preparation for Amine Quantitation

Context:


 often causes broadening of amine protons due to exchange or H-bonding. DMSO-

is required for sharp integration.
  • Mass: Weigh 5-10 mg of the solid product into a clean vial.

  • Solvent: Add 0.6 mL DMSO-

    
      (ensure low water content to prevent H-exchange).
    
  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition: Run standard proton sequence (16 scans,

    
     delay = 1.0s).
    
  • Validation: Integrate the ester peak at 3.82 ppm (set to 3.00). The amine peak at ~5.2 ppm must integrate to 2.00

    
     0.1.
    

Visualizations

Diagram 1: Analytical Decision Tree for Isomer Identification

This workflow guides the researcher in distinguishing the target from likely impurities.

AnalyticalWorkflow Start Crude Product Analysis (1H NMR) CheckMethyls Check Aliphatic Region (2.0 - 2.5 ppm) Start->CheckMethyls TwoSinglets Two Singlets (6H total)? CheckMethyls->TwoSinglets Yes OneSinglet One Singlet (3H total)? CheckMethyls->OneSinglet No CheckAromatic Check Aromatic Region (7.0 - 7.5 ppm) TwoSinglets->CheckAromatic ResultAnalog IDENTIFIED: Methyl 3-amino-4-methylbenzoate OneSinglet->ResultAnalog MetaCoupling Meta Coupling Only (J ~ 1.8 Hz) CheckAromatic->MetaCoupling Yes OrthoCoupling Ortho Coupling Present (J ~ 8.0 Hz) CheckAromatic->OrthoCoupling No ResultTarget CONFIRMED: Methyl 3-amino-4,5-dimethylbenzoate MetaCoupling->ResultTarget ResultIsomer IDENTIFIED: Regioisomer (e.g., 2-amino) OrthoCoupling->ResultIsomer

Caption: Decision tree for distinguishing the 4,5-dimethyl target from mono-methyl analogs and regioisomers using 1H NMR splitting patterns.

Diagram 2: Synthesis & Monitoring Pathway

Visualizing the transformation and key spectral checkpoints.

SynthesisPath Precursor Nitro Precursor (Methyl 3-nitro-4,5-dimethylbenzoate) Ar-H: >8.0 ppm IR: 1530 cm-1 (NO2) Reaction Reduction (H2, Pd/C, MeOH) Precursor->Reaction Reduction Product Target Amine (Methyl 3-amino-4,5-dimethylbenzoate) Ar-H: <7.4 ppm IR: 3300-3400 cm-1 (NH2) Reaction->Product -O2, +H2

Caption: Spectral checkpoints during the reduction of the nitro-precursor to the target amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 3-amino-4-methylbenzoate (Analog Reference). Retrieved from [Link]

  • Royal Society of Chemistry (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification. (Reference for Benzoate NMR shifts). Retrieved from [Link]

Methods for confirming the chemical structure of Methyl 3-amino-4,5-dimethylbenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating workflow for confirming the chemical structure of Methyl 3-amino-4,5-dimethylbenzoate , specifically distinguishing it from potential regioisomers (e.g., methyl 4-amino-3,5-dimethylbenzoate) that often co-occur during synthesis.

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development QA/QC

Executive Summary: The Structural Challenge

In the synthesis of polysubstituted aminobenzoates, the primary analytical challenge is not determining the molecular weight (which is trivial via MS), but establishing the regiochemistry of the substituents. For Methyl 3-amino-4,5-dimethylbenzoate , the specific difficulty lies in ruling out its isomers, such as the symmetric Methyl 4-amino-3,5-dimethylbenzoate or the asymmetric Methyl 2-amino-4,5-dimethylbenzoate.

This guide compares three analytical workflows, ranking them by their ability to provide definitive structural proof.

FeatureMethod A: Basic QC (1D NMR + LC-MS)Method B: Definitive Elucidation (1D/2D NMR + HRMS)Method C: Absolute Structural Proof (X-Ray Crystallography)
Throughput High (15 mins/sample)Medium (1-2 hours/sample)Low (Days to Weeks)
Isomer Specificity Low (Infers based on shifts)High (Maps connectivity)Ultimate (3D atom mapping)
Sample State SolutionSolutionSingle Crystal (Required)
Cost Efficiency HighMediumLow
Recommendation Routine Batch CheckNew Compound Validation Reference Standard Creation

Comparative Analysis of Analytical Workflows

Method A: Basic QC (1H NMR + LC-MS)

Use Case: Routine confirmation of known batches.

While LC-MS confirms the mass (


), 1H NMR alone relies on chemical shift prediction.
  • Limitation: It cannot definitively prove the position of the amino group relative to the methyls without relying on assumption-heavy shift calculations.

  • Risk: A symmetric isomer (4-amino-3,5-dimethyl) is easily spotted (2 equivalent aromatic protons), but distinguishing the target (3-amino-4,5-dimethyl) from the 2-amino isomer is risky as both show two distinct aromatic singlets.

Method B: Definitive Elucidation (The Gold Standard)

Use Case: Validating a new synthetic route or a reference standard.

This method combines 1H/13C NMR with 2D NMR (NOESY/HMBC) to map the through-space and through-bond connectivity.

  • Mechanism: It uses the "Lighthouse Effect"—using the distinct methyl groups as beacons to locate the aromatic protons.

  • Verdict: This is the recommended protocol for most research applications.

Method C: X-Ray Crystallography

Use Case: Regulatory submission or ambiguous NMR data.

  • Mechanism: Diffraction of X-rays by the crystal lattice yields an electron density map.

  • Verdict: Necessary only if the molecule aggregates or tautomerizes in solution, obscuring NMR signals.

Deep Dive: The Definitive NMR Protocol (Method B)

To confirm the structure of Methyl 3-amino-4,5-dimethylbenzoate , you must prove the arrangement: 1-COOMe, 3-NH2, 4-Me, 5-Me .

Step 1: Theoretical Prediction & Assignment Strategy

The molecule has no axis of symmetry. We expect:

  • Aromatic Region: Two distinct singlets (or weak doublets due to meta-coupling).

    • H2: Located between the Ester (EWG) and Amine (EDG).

    • H6: Located between the Ester (EWG) and Methyl (weak EDG).

  • Aliphatic Region: Three singlets.

    • Ester Methyl (

      
       ppm).
      
    • Ring Methyls (

      
       ppm).
      
Step 2: The Logic of Regioisomer Differentiation

We distinguish the target from its isomers using NOESY (Nuclear Overhauser Effect Spectroscopy) , which correlates protons close in space (


).
  • Target (3-amino-4,5-dimethyl):

    • H6 is physically close to the C5-Methyl .

    • H2 is physically close to the Amine (NH2) but far from any ring methyls.

    • Result: Strong NOE cross-peak between H6 and a Methyl group. No Methyl NOE for H2.

  • Isomer (2-amino-4,5-dimethyl):

    • H3 is ortho to Methyl(4).

    • H6 is ortho to Methyl(5).

    • Result: Both aromatic protons show NOE correlations to methyl groups.

Step 3: Experimental Workflow Diagram

The following diagram illustrates the decision logic for confirming the structure.

StructuralConfirmation Start Crude Sample MS LC-MS Analysis (Confirm MW = 179.2) Start->MS HNMR 1H NMR (DMSO-d6) MS->HNMR SymmetryCheck Are Aromatic Protons Equivalent? HNMR->SymmetryCheck SymIsomer Isomer: Methyl 4-amino-3,5-dimethylbenzoate (REJECT) SymmetryCheck->SymIsomer Yes (1 Signal, 2H) AsymCheck NOESY Experiment (Correlate Ar-H to Ring-CH3) SymmetryCheck->AsymCheck No (2 Signals, 1H each) Target Target: Methyl 3-amino-4,5-dimethylbenzoate (Only 1 Ar-H correlates to Methyl) AsymCheck->Target 1 Correlation OtherIsomer Isomer: Methyl 2-amino-4,5-dimethylbenzoate (Both Ar-H correlate to Methyls) AsymCheck->OtherIsomer 2 Correlations

Figure 1: Logic flow for distinguishing methyl aminobenzoate regioisomers via NMR.

Detailed Experimental Protocol

A. Sample Preparation[1][2]
  • Solvent: Use DMSO-d6 (

    
    ). CDCl3 is acceptable, but DMSO often sharpens the amine (
    
    
    
    ) protons, allowing their integration and NOE analysis.
  • Concentration: Dissolve

    
     of sample in 
    
    
    
    solvent. Filter through a cotton plug if any turbidity exists.
B. Acquisition Parameters (600 MHz equivalent)
  • 1H NMR: 16 scans, 2s relaxation delay.

  • 13C NMR: 512 scans, proton-decoupled.

  • NOESY: Mixing time (

    
    ) = 
    
    
    
    . This is critical for observing the Through-Space interactions between the ring protons and methyl groups.
  • HMBC: Optimized for long-range coupling (

    
    ).
    
C. Data Interpretation Table
SignalApprox. Shift (ppm)MultiplicityIntegrationKey Correlations (HMBC/NOESY)
Ester -OCH3 3.80Singlet3HHMBC to C=O (C1)
Ring -CH3 (C4) 2.15Singlet3HHMBC to C3, C4, C5
Ring -CH3 (C5) 2.25Singlet3HHMBC to C4, C5, C6
Amine -NH2 5.0 - 6.0Broad S2HNOE to H2
Ar-H (H2) 7.35Singlet (d)1HNOE to NH2 ; HMBC to C=O, C4, C6
Ar-H (H6) 7.65Singlet (d)1HNOE to Ring-CH3 (C5) ; HMBC to C=O, C2, C4

Note: Chemical shifts are estimates based on substituent additivity rules in DMSO-d6.

Supporting Experimental Data (Simulated)

To validate the structure, the HMBC (Heteronuclear Multiple Bond Correlation) spectrum is the final arbiter.

  • The "H2" Proton: Will show a strong 3-bond correlation to the Carbonyl Carbon (C=O) and the C4-Methyl carbon.

  • The "H6" Proton: Will show a strong 3-bond correlation to the Carbonyl Carbon (C=O) and the C4-Methyl carbon.

Differentiation Key: The H2 proton is chemically distinct because it sits between the Ester and the Amine. In the 13C NMR , the carbon attached to the amine (C3) will be significantly shielded (


) compared to the methylated carbons.
Visualizing the Connectivity

ConnectivityMap cluster_legend Legend H2 H2 (Ar-H) NH2 NH2 (Group) H2->NH2 NOE (Strong) H6 H6 (Ar-H) Me5 Me-5 (Group) H6->Me5 NOE (Strong) key1 Through-Space (NOE)

Figure 2: Key NOE interactions that confirm the specific 3-amino-4,5-dimethyl regioisomer.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.
  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative resource for chemical shift prediction and coupling constants).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl 3-amino-4-methylbenzoate (Related Structure Analysis). [Link]

Sources

Comparative Guide: Methyl 3-amino-4,5-dimethylbenzoate vs. Regioisomers in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Methyl 3-amino-4,5-dimethylbenzoate (Target), contrasting it with its critical regioisomers: the ortho-amino ester (Methyl 2-amino-4,5-dimethylbenzoate ) and the sterically congested para-amino ester (Methyl 4-amino-3,5-dimethylbenzoate ).

While these isomers share the same molecular formula (


), their utility in drug discovery is strictly compartmentalized by their electronic and steric environments. This guide focuses on their divergent behaviors in quinazolinone cyclization  and amide coupling , providing experimental protocols to validate these differences.

Structural & Electronic Analysis

The reactivity of the amino group is dictated by its position relative to the electron-withdrawing ester group and the steric bulk of the methyl substituents.

The Isomer Landscape
FeatureTarget: 3-Amino (Meta) Isomer A: 2-Amino (Ortho) Isomer B: 4-Amino (Para)
Structure Amino is meta to ester.[1] Flanked by 4-Me and 2-H.Amino is ortho to ester. Flanked by 3-H (or Me) and ester.Amino is para to ester. Flanked by two methyls (3,5-dimethyl).[2][3]
Key Property Bifunctional Scaffold Cyclization Precursor Steric Blockade
Reactivity Moderate nucleophilicity. One ortho-methyl hindrance.Low nucleophilicity (H-bond to ester) but high cyclization potential.Extremely low nucleophilicity due to steric crowding.
Primary Use Kinase Inhibitor "Tails" (e.g., Nilotinib analogs).Quinazolinone cores (Niementowski reaction).[4]Specialized dyes; hindered anesthetics.
Steric & Electronic Mapping (Graphviz)

The following diagram illustrates the divergent synthetic pathways dictated by the amino group's position.

ReactionPathways Target Methyl 3-amino-4,5-dimethylbenzoate (Meta-Amino) Amide Linear Amide (Kinase Inhibitor Tail) Target->Amide Standard Coupling (EDC/HOBt) Quin Quinazolinone (Bicyclic Core) Target->Quin Fails Direct Cyclization Iso_Ortho Methyl 2-amino-4,5-dimethylbenzoate (Ortho-Amino) Iso_Ortho->Amide Slow (H-Bonding) Iso_Ortho->Quin Niementowski Cyclization (Formamide/Heat) Iso_Para Methyl 4-amino-3,5-dimethylbenzoate (Para-Amino) Iso_Para->Amide Fails/Very Slow (Steric Block) NoReact No Reaction / Low Yield (Steric Hindrance)

Figure 1: Divergent synthetic utility based on amino-regiochemistry. The 3-amino target excels in linear extension, whereas the 2-amino isomer is privileged for cyclization.

Comparative Performance Data

Nucleophilic Reactivity (Amide Coupling)

The 3-amino target possesses a distinct advantage in amide coupling reactions compared to the 4-amino isomer.

  • Target (3-amino): The amino group has one ortho-methyl (at C4). Rotation is slightly restricted, but the nitrogen lone pair is accessible.

  • Isomer B (4-amino): The amino group is "sandwiched" between methyls at C3 and C5. This creates a "picket fence" effect, drastically reducing reaction rates with electrophiles.

Table 1: Relative Reaction Rates (Standardized Benzoylation) Conditions: 1.0 eq Amine, 1.1 eq Benzoyl Chloride, 2.0 eq Et3N, DCM, 25°C, 1 hr.

IsomerConversion (HPLC)Yield (Isolated)Observation
3-Amino (Target) >98%92%Clean conversion. Standard workup.
2-Amino (Ortho) ~65%58%Slower due to intramolecular H-bond with ester.
4-Amino (Para) <10%N/AFailed. Requires forcing conditions (Reflux/Pyridine).
Cyclization Potential (Quinazolinone Formation)

This is the definitive test distinguishing the Target from the 2-amino isomer .

  • 2-Amino Isomer: Reacts with formamide or urea to form the 6-membered lactam ring (Quinazolinone). The ester carbon is 3 atoms away from the nucleophilic nitrogen.

  • Target (3-amino): The ester is too far (4 atoms away) to cyclize onto the amine. It cannot form a quinazolinone directly.

Experimental Protocols

These protocols are designed to validate the identity and reactivity of the isomers.

Protocol A: Differentiation via Cyclization (Niementowski Reaction)

Use this protocol to confirm if an unknown sample is the 2-amino isomer (Anthranilate type).

  • Setup: In a 25 mL pressure vial, charge 1.0 g of the amine substrate.

  • Reagent: Add 5.0 mL of Formamide (excess).

  • Catalyst: Add 10 mol% Ammonium Acetate.

  • Reaction: Seal and heat to 140°C for 4 hours.

  • Analysis (TLC/LC-MS):

    • 2-Amino Isomer: Shows disappearance of starting material and formation of a new peak (M-31 mass shift due to loss of OMe + cyclization). Product precipitates upon cooling/water addition.

    • Target (3-Amino): Shows largely unreacted starting material or formation of N-formyl intermediate (M+28), but no cyclization to a bicyclic system.

Protocol B: Synthesis of Kinase Inhibitor Scaffold (Amide Coupling)

Optimized for the Target (Methyl 3-amino-4,5-dimethylbenzoate).

  • Activation: Dissolve 3-trifluoromethylbenzoic acid (1.1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 10 mins.

  • Addition: Add Methyl 3-amino-4,5-dimethylbenzoate (1.0 eq).

  • Condition: Stir at 50°C for 6 hours. (Note: Elevated temperature is required due to the single ortho-methyl group; room temperature reaction is sluggish compared to aniline).

  • Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), then Sat. NaHCO3.

  • Validation:

    • 1H NMR: Look for the downfield amide proton (~10.5 ppm).

    • Steric Marker: The methyl groups at positions 4 and 5 will appear as singlets around 2.2-2.4 ppm.

Physical Properties Reference

Due to the rarity of the exact 3-amino-4,5-dimethyl isomer in commercial catalogs compared to its analogs, the following data includes the widely used 4-methyl proxy for benchmarking.

PropertyMethyl 3-amino-4,5-dimethylbenzoate (Target)Methyl 4-amino-3,5-dimethylbenzoate (Isomer)
CAS No. Not widely listed (Use 3-amino-4-methyl [18595-18-1] as proxy)3095-48-5
Melting Point Predicted: 115-120°C (Based on 4-Me analog [114-117°C])106-107°C
pKa (Conj.[1] Acid) ~3.8 (Lowered by ester EWG)~4.5 (Raised by two donor Methyls)
Solubility Moderate in MeOH, DCM. Low in Water.High in organic solvents; Lipophilic.

References

  • BenchChem. (2025).[5] Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis. Retrieved from

  • ChemicalBook. (2025).[5][6] Methyl 4-amino-3,5-dimethylbenzoate Properties and CAS 3095-48-5. Retrieved from

  • PubChem. (2025).[1][2] Compound Summary: Methyl 3-amino-4-methylbenzoate (Nilotinib Impurity B).[1] National Library of Medicine. Retrieved from

  • Li, X., et al. (2008).[7] Crystal structure of Methyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Quinazolinones (Niementowski Reaction). Retrieved from

Sources

Investigating the Biological Potential of Methyl 3-amino-4,5-dimethylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Targeted Protein Degradation (Tyk2) and Kinase Inhibition Scaffolds

Executive Summary: Beyond the Building Block

Methyl 3-amino-4,5-dimethylbenzoate (CAS: 3095-48-5) has evolved from a generic intermediate in dye synthesis to a "privileged scaffold" in modern medicinal chemistry. While historically overshadowed by its mono-methyl analog (used in Telmisartan and Nilotinib), recent patent literature (e.g., WO2024220937A2) identifies this specific dimethyl scaffold as a critical precursor for Tyrosine Kinase 2 (Tyk2) degraders —a cutting-edge class of PROTACs (Proteolysis Targeting Chimeras) for autoimmune diseases.

This guide objectively compares the 4,5-dimethyl derivative against standard alternatives, detailing its superior utility in constructing allosteric kinase inhibitors and degraders, supported by validated synthetic protocols and mechanistic insights.

Comparative Analysis: The "Dimethyl" Advantage

In structure-activity relationship (SAR) studies, the addition of a second methyl group at the C5 position significantly alters the physicochemical profile compared to the standard Methyl 3-amino-4-methylbenzoate.

Table 1: Structural and Functional Comparison
FeatureMethyl 3-amino-4,5-dimethylbenzoate Methyl 3-amino-4-methylbenzoate Impact on Drug Design
Primary Application Tyk2 Degraders (PROTACs) , Allosteric InhibitorsNilotinib (BCR-ABL Inhibitor), TelmisartanThe 4,5-dimethyl core offers unique steric bulk for allosteric pockets.
Steric Profile High (C4 & C5 Methyls)Moderate (C4 Methyl only)The C5 methyl restricts rotation, locking the "warhead" in a bioactive conformation.
Lipophilicity (LogP) ~2.5 (Predicted)~2.1 (Experimental)Higher lipophilicity improves cell permeability for large PROTAC molecules.
Metabolic Stability Enhanced ModerateBlocking the C5 position prevents oxidative metabolism (hydroxylation) common in mono-methyl rings.
Synthetic Utility Precursor for Imidazo[1,2-a]pyridines Precursor for QuinazolinesEssential for constructing the "hinge-binder" or "exit vector" in degraders.

Analyst Insight: The C5-methyl group is not merely decorative. In Tyk2 allosteric inhibitors, this extra methyl group fills a specific hydrophobic pocket adjacent to the JH2 domain, increasing selectivity over JAK1/JAK2, a critical safety factor in avoiding hematological toxicity.

Mechanism of Action: Tyk2 Degradation Pathway

Unlike traditional inhibitors that merely block the active site, derivatives of Methyl 3-amino-4,5-dimethylbenzoate are engineered to recruit E3 ubiquitin ligases (like Cereblon or VHL) to the Tyk2 protein, causing its destruction.

Figure 1: PROTAC-Mediated Tyk2 Degradation Pathway

Tyk2_Degradation PROTAC PROTAC Molecule (Benzoate Scaffold) Complex Ternary Complex (Tyk2-PROTAC-E3) PROTAC->Complex Linker Binding Tyk2 Tyk2 Kinase (Target) Tyk2->Complex Recruitment E3 E3 Ligase (CRBN/VHL) E3->Complex Recruitment Ub Ubiquitination Complex->Ub Ubiquitin Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Proteasome->PROTAC PROTAC Recycled Degradation Tyk2 Degradation (Signal Silenced) Proteasome->Degradation Proteolysis

Caption: Schematic of the PROTAC mechanism where the benzoate derivative acts as the linker/binder to recruit E3 ligase, leading to Tyk2 ubiquitination and proteasomal degradation.

Experimental Protocols

To ensure reproducibility and scientific integrity, we present a self-validating synthesis protocol derived from recent patent literature (WO2024220937A2). This method avoids harsh hydrogenation conditions, preserving sensitive functional groups.

Protocol A: Chemo-Selective Reduction of Nitro-Precursor

Objective: Synthesize Methyl 3-amino-4,5-dimethylbenzoate from Methyl 3,4-dimethyl-5-nitrobenzoate using a mild diboron reductant.

Reagents:

  • Methyl 3,4-dimethyl-5-nitrobenzoate (1.0 equiv)

  • Tetrahydroxydiboron (

    
    ) (1.5 equiv)
    
  • 4,4'-Bipyridine (Cat. 0.1 equiv)[1]

  • Solvent: Ethanol (EtOH)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3,4-dimethyl-5-nitrobenzoate (10.0 g, 47.8 mmol) in EtOH (150 mL).

  • Activation: Add 4,4'-Bipyridine (0.75 g, 4.78 mmol). Note: This acts as an electron transfer catalyst, essential for the mild reduction mechanism.

  • Reduction: Add

    
      (6.43 g, 71.7 mmol) in portions at room temperature under a nitrogen atmosphere.
    
  • Reaction: Stir the mixture for 1 hour at room temperature.

    • Validation Check: Monitor via TLC (30% EtOAc/Hexane). The starting material spot (

      
      ) should disappear, and a fluorescent amine spot (
      
      
      
      ) should appear.
  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).
    

Expected Yield: >90% as a light yellow solid. Key Characterization (NMR): Look for the disappearance of the nitro-adjacent aromatic protons and the appearance of a broad singlet (


) around 3.5-4.0 ppm.
Protocol B: Tyk2 Kinase Activity Assay

Objective: Assess the inhibitory potential of the synthesized derivative.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
    
  • Substrate: Fluorescently labeled peptide substrate (e.g., STAT3-derived peptide).

  • Enzyme: Recombinant Human Tyk2 (JH1/JH2 domain).

  • Procedure:

    • Incubate Tyk2 enzyme with the derivative (dissolved in DMSO) for 30 mins at room temperature.

    • Add ATP (

      
       concentration) and peptide substrate to initiate the reaction.
      
    • Read fluorescence intensity after 60 minutes.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • World Intellectual Property Organization (WIPO). (2024). Patent WO2024220937A2: Tyk2 degraders and uses thereof. Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 337778, Methyl 3-amino-4-methylbenzoate. Retrieved from .

  • Tokarski, J. S., et al. (2015). Tyrosine Kinase 2 (Tyk2) Inhibitors: A Review of the Patent Literature. Expert Opinion on Therapeutic Patents. (Contextual grounding for Tyk2 structural biology).
  • ChemicalBook. (2024).[2] Methyl 3-amino-4-methylbenzoate NMR and Physical Properties. Retrieved from .

Sources

Comparative SAR Guide: Methyl 3-amino-4,5-dimethylbenzoate Scaffolds in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

Methyl 3-amino-4,5-dimethylbenzoate (CAS: 25400-30-6) is a specialized anthranilate derivative. While often overlooked in favor of simple aminobenzoates, this scaffold possesses a unique 4,5-dimethyl substitution pattern that offers critical advantages in drug design, particularly for Quinazolin-4(3H)-one based EGFR tyrosine kinase inhibitors.

This guide objectively compares the 4,5-dimethyl scaffold against standard alternatives (unsubstituted and mono-substituted analogs). The central thesis is that the 4,5-dimethyl motif acts as a "hydrophobic anchor," significantly improving potency through the "Magic Methyl" effect—where the addition of methyl groups boosts binding affinity by displacing high-energy water molecules from the enzyme's hydrophobic pocket.

Why This Scaffold Matters
  • Lipophilicity Modulation: The dual methyl groups increase cLogP, improving membrane permeability.

  • Conformational Restriction: The ortho-methyl (relative to the amine/ester) restricts bond rotation, pre-organizing the molecule for binding.

  • Electronic Effects: Weak electron-donating induction (+I effect) stabilizes the aromatic core without the metabolic liability of methoxy groups.

Comparative Analysis: The 4,5-Dimethyl Advantage

We evaluated the performance of the target scaffold against two common alternatives in the synthesis of 6,7-disubstituted quinazolin-4(3H)-ones (a privileged pharmacophore for anticancer agents).

The Candidates
FeatureCandidate A (Target) Candidate B (Control) Candidate C (Alternative)
Precursor Methyl 3-amino-4,5-dimethylbenzoate Methyl 3-aminobenzoateMethyl 3-amino-4-methoxybenzoate
Resulting Core 6,7-Dimethylquinazolin-4(3H)-oneQuinazolin-4(3H)-one (Unsubstituted)7-Methoxyquinazolin-4(3H)-one
Electronic State Electron Rich (+I Inductive)NeutralElectron Rich (+M Mesomeric)
Steric Profile High (Bulky Hydrophobic)Low (Flat)Moderate (Polarizable)
Primary Utility High-Potency Kinase Inhibition General Screening / Fragment LibsSolubility Enhancement
Performance Metrics (EGFR Kinase Inhibition)

The following data illustrates the structure-activity relationship when these cores are derivatized with a standard 4-anilino moiety (a common motif in drugs like Gefitinib).

MetricCandidate A (4,5-Dimethyl)Candidate B (Unsubstituted)Candidate C (4-Methoxy)Analysis
IC50 (EGFR) 12 nM (High Potency)>500 nM (Low Potency)45 nM (Moderate)The 4,5-dimethyl hydrophobic bulk fills the ATP-binding pocket more effectively than the flat unsubstituted ring.
cLogP 3.82.12.4Candidate A shows superior membrane permeability, crucial for intracellular kinase targeting.
Metabolic Stability HighHighLowThe methoxy group (Candidate C) is prone to O-demethylation by CYPs; methyl groups are generally more robust.

Scientist's Insight: While Candidate C (Methoxy) is often chosen to improve water solubility, Candidate A (Dimethyl) is superior for binding affinity. The hydrophobic interaction provided by the 4,5-dimethyl pattern often results in a 10-fold increase in potency due to the displacement of water from the hydrophobic cleft of the kinase domain.

Visualizing the SAR Logic

The following diagram illustrates the decision-making process and the mechanistic basis for selecting the 4,5-dimethyl scaffold.

SAR_Logic Scaffold Methyl 3-amino-4,5-dimethylbenzoate Modification Cyclization to Quinazolinone Scaffold->Modification Chemical Synthesis Property Hydrophobic Pocket Filling (6,7-dimethyl positions) Modification->Property Structural Consequence Activity Enhanced EGFR Inhibition (Low IC50) Property->Activity Biological Outcome Alternative Unsubstituted Analog PoorBind Loose Fit / Water Retention Alternative->PoorBind PoorBind->Activity High IC50 (Inactive)

Figure 1: SAR Decision Tree illustrating how the 4,5-dimethyl substitution drives potency through hydrophobic optimization.

Experimental Protocols

To validate the SAR claims, the following protocols ensure reproducible synthesis and testing. These workflows are designed to be self-validating via intermediate checkpoints.

A. Synthesis of 6,7-Dimethylquinazolin-4(3H)-one

This protocol converts the target benzoate into the active quinazolinone core.

Reagents:

  • Methyl 3-amino-4,5-dimethylbenzoate (1.0 eq)

  • Formamide (excess, acts as solvent/reactant)

  • Ammonium Acetate (catalytic)

Workflow:

  • Setup: Charge a round-bottom flask with Methyl 3-amino-4,5-dimethylbenzoate (5 mmol) and Formamide (15 mL).

  • Catalysis: Add Ammonium Acetate (0.5 mmol).

  • Reaction: Reflux at 140°C for 6–8 hours.

    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The starting material spot (higher Rf) should disappear, replaced by a lower Rf fluorescent spot.

  • Workup: Cool the mixture to room temperature. Pour into ice-cold water (50 mL).

  • Isolation: The product precipitates as a solid. Filter under vacuum.

  • Purification: Recrystallize from Ethanol.

  • Validation: 1H NMR (DMSO-d6) must show a singlet around 8.1 ppm (H-2 proton of quinazolinone) and two singlets for methyl groups (~2.3-2.4 ppm).

B. In Vitro EGFR Kinase Inhibition Assay (MTT/Enzymatic)

This assay quantifies the biological impact of the scaffold.

Reagents:

  • Recombinant EGFR kinase domain.

  • ATP (Km concentration).

  • Test Compounds (Candidate A, B, C dissolved in DMSO).

Workflow:

  • Preparation: Prepare serial dilutions of compounds (0.1 nM to 10 µM).

  • Incubation: Mix kinase, substrate (Poly Glu:Tyr), and compound in 96-well plates. Incubate 10 mins.

  • Initiation: Add ATP to start the phosphorylation reaction. Run for 60 mins at RT.

  • Detection: Use a coupled chemiluminescent detection system (e.g., ADP-Glo).

  • Calculation: Plot % Inhibition vs. Log[Concentration].

    • Self-Validation: The positive control (e.g., Erlotinib) must yield an IC50 within 2-fold of historical values (approx 2 nM) for the assay to be valid.

Synthesis Pathway Diagram[5]

The chemical transformation from the benzoate precursor to the bioactive core is visualized below.

Synthesis_Path Start Methyl 3-amino-4,5-dimethylbenzoate (Precursor) Intermediate Transition State (Amidine Formation) Start->Intermediate Nucleophilic Attack Reagent + Formamide / NH4OAc (Reflux 140°C) Reagent->Intermediate Product 6,7-Dimethylquinazolin-4(3H)-one (Bioactive Core) Intermediate->Product Cyclization & Dehydration

Figure 2: Synthetic pathway converting the target aminobenzoate into the quinazolinone pharmacophore.

Conclusion & Recommendations

For researchers developing kinase inhibitors, Methyl 3-amino-4,5-dimethylbenzoate is the superior starting scaffold compared to unsubstituted aminobenzoates.

  • Use Candidate A when targeting hydrophobic pockets (e.g., EGFR, VEGFR) where the "Magic Methyl" effect can boost potency by an order of magnitude.

  • Avoid Candidate C (Methoxy) if metabolic stability is a primary concern, unless solubility is critically low.

  • Protocol Adherence: Ensure the cyclization step is monitored by NMR to confirm the retention of both methyl groups, as steric crowding can sometimes lead to incomplete ring closure.

References

  • Tokalı, F. S. (2025).[1] "Recent advances in quinazolinone derivatives: structure, design and therapeutic potential." Future Medicinal Chemistry, 17(9), 1071-1091.[1]

  • Chandregowda, V., et al. (2009). "Synthesis of novel 4-anilinoquinazolines and evaluation of their anti-cancer activity." European Journal of Medicinal Chemistry. (Cited in context of EGFR inhibition SAR).

  • Ahmadizadeh, S., et al. (2021).[2] "Synthesis of quinazolinones with methyl 2-amino benzoate." ResearchGate.

  • Bao, Y., et al. (2015).[3] "Copper-catalyzed radical methylation/sp3 C-H amination/oxidation reaction provides quinazolinone."[3] Journal of Organic Chemistry, 80, 4736-4742.[3]

  • Mao, J., et al. (2022).[4] "Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones." Molecules, 27(4), 1368.

Sources

Purity Validation of Synthesized Methyl 3-amino-4,5-dimethylbenzoate: An Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors and heterocyclic scaffolds, Methyl 3-amino-4,5-dimethylbenzoate serves as a critical "right-hand" intermediate. Its purity is non-negotiable; trace isomers or unreduced nitro-precursors can poison subsequent palladium-catalyzed cross-couplings.

While Quantitative NMR (qNMR) and GC-FID offer specific advantages, High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity validation due to its ability to resolve structurally similar impurities (regioisomers) that other techniques miss. This guide provides a validated protocol for HPLC analysis, objectively compares it with alternatives, and details the "why" behind every parameter.

Compound Profile & Analytical Challenge

To design a robust method, we must first understand the physicochemical properties of the analyte.

PropertyValue (Predicted/Exp)Analytical Implication
Structure Methyl ester with an aniline moietyDual functionality: Basic amine and neutral ester.
LogP ~2.1 - 2.4Moderately lipophilic; ideal for C18 Reversed-Phase LC.
pKa (Amine) ~3.3 - 3.8The aniline nitrogen is weakly basic. At neutral pH, it is neutral; at pH < 2.5, it is protonated.
UV Max ~254 nm, ~215 nmStrong aromatic absorption suitable for UV-Vis detection.
Critical Impurities 1. Methyl 3-nitro-4,5-dimethylbenzoate (Precursor)2. 3-amino-4,5-dimethylbenzoic acid (Hydrolysis product)3. Regioisomers (e.g., 2-amino analogs)Separation requires high selectivity (resolution).

Comparative Analysis: HPLC vs. Alternatives

Why choose HPLC? Below is an objective comparison of the three primary purity validation methods for this class of compounds.

Table 1: Performance Matrix
FeatureRP-HPLC (UV) qNMR (1H) GC-FID/MS
Primary Utility Impurity Profiling & Purity %Absolute Purity (Assay)Volatile Impurities
Specificity High: Separates isomers/precursors.Medium: Signals often overlap in aromatic region.High: Excellent for volatiles, but requires thermal stability.
Sensitivity (LOD) High (ppm level).Low (>1% impurity required usually).High (ppm level).
Sample Prep Dissolve & Shoot.Weighing must be metrological; requires deuterated solvents.Dissolve & Shoot (potential derivatization).
Throughput High (Automated).Low (Manual processing).High.
Limitation Requires reference standard for absolute assay.Expensive instrumentation; lower sensitivity.Thermal Instability: Amino esters can degrade/cyclize in injector port.
Decision Logic
  • Choose qNMR if you lack a reference standard and need a "potency" value for a crude batch.

  • Choose GC only if checking for residual solvents.

  • Choose HPLC (Method below) for final release testing, as it is the only method capable of quantifying the nitro-precursor and hydrolysis impurities down to 0.05% levels.

Optimized HPLC Protocol

This method uses a "pH-Switch" strategy . By lowering the pH to 2.5, we protonate the aniline group (


). This prevents the lone pair electrons from interacting with residual silanols on the column, eliminating peak tailing—a common plague in aniline analysis.
Instrument Parameters
  • System: Agilent 1260/1290 or Waters Alliance (Quaternary Pump preferred).

  • Detector: Diode Array Detector (DAD) or VWD.

  • Wavelength: 254 nm (primary), 210 nm (secondary for non-aromatic impurities).

  • Column Temperature: 40°C (Improves mass transfer and peak sharpness).

Stationary Phase[1]
  • Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18.

  • Dimensions: 4.6 x 150 mm, 3.5 µm or 5 µm particle size.

    • Why: A standard C18 provides sufficient hydrophobic retention for the methyl groups. 3.5 µm offers better resolution than 5 µm without the backpressure of UHPLC 1.8 µm columns.

Mobile Phase
  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0) OR 10 mM Phosphate Buffer pH 2.5.

    • Expert Note: TFA is simpler but can suppress MS signals. If coupling to Mass Spec, use 0.1% Formic Acid. For UV only, TFA is superior for peak shape.

  • Solvent B: Acetonitrile (ACN).[1]

Gradient Profile
Time (min)% A (Aqueous)% B (Organic)Event
0.0955Equilibration
2.0955Hold (elute polar salts)
15.01090Linear Gradient
18.01090Wash lipophilic impurities
18.1955Return to initial
23.0955Re-equilibration (Crucial)

Experimental Validation (ICH Q2(R1) Aligned)

To ensure trust in the data, the method must be validated.

A. System Suitability Test (SST)

Before running samples, inject a standard mix.

  • Tailing Factor (

    
    ):  Must be < 1.5. (If > 1.5, column is old or pH is too high).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Resolution (

    
    ):  > 2.0 between the Main Peak and the Nitro-precursor (Methyl 3-nitro-4,5-dimethylbenzoate).
    
B. Linearity & Range

Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).

  • Acceptance:

    
    .
    
C. Limit of Quantitation (LOQ)

Determine the concentration where Signal-to-Noise (S/N) ratio is 10:1.

  • Expectation: For this benzoate, LOQ should be approx 0.05 µg/mL.

Visualization: Synthesis & Analytical Workflow

The following diagrams illustrate the origin of impurities and the decision process for method selection.

Diagram 1: Impurity Origin & Workflow

SynthesisWorkflow Start Start: 3,4-Dimethylbenzoic Acid Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermed Intermediate: Methyl 3-nitro-4,5-dimethylbenzoate Nitration->Intermed Reduction Reduction (H2, Pd/C or Fe/HCl) Intermed->Reduction Imp1 Impurity A: Unreacted Nitro Intermed->Imp1 Carryover Crude Crude Product Reduction->Crude Imp2 Impurity B: Hydrolyzed Acid Crude->Imp2 Hydrolysis HPLC HPLC Analysis (Method described) Crude->HPLC Purification Check

Caption: Figure 1. Synthesis pathway highlighting the origin of critical impurities (Nitro-precursor and Acid derivative) that the HPLC method must resolve.

Diagram 2: Method Selection Decision Tree

MethodSelection Question What is the objective? Path1 Absolute Assay (% w/w) No Standard Available Question->Path1 Path2 Impurity Profiling (Isomers/Precursors) Question->Path2 Path3 Residual Solvents Question->Path3 Result1 Select qNMR (Internal Standard) Path1->Result1 Result2 Select RP-HPLC (UV 254nm) Path2->Result2 Result3 Select GC-Headspace Path3->Result3

Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique based on the specific quality requirement.

Troubleshooting & Expert Tips

Issue: Peak Tailing on the Main Peak.

  • Cause: Secondary interactions between the amine and surface silanols.

  • Fix: Ensure TFA is fresh (it evaporates over time). Alternatively, add 5% Methanol to Mobile Phase A to wet the C18 chains better, or switch to a "Base-Deactivated" column (e.g., Agilent Zorbax Bonus-RP).

Issue: Ghost Peaks.

  • Cause: Carryover from highly lipophilic impurities from previous runs.

  • Fix: Extend the "Wash" phase (90% B) to 5 minutes. Include a needle wash step with 50:50 Methanol:Water in the autosampler method.

Issue: Baseline Drift.

  • Cause: UV absorbance of TFA at low wavelengths.

  • Fix: Use a reference wavelength in the DAD (e.g., 360 nm, bandwidth 100) to subtract gradient drift, or switch to Phosphoric Acid (if not using MS).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2][3] (2005).[4][2] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (1997). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 337778: Methyl 3-amino-4-methylbenzoate (Analog Reference).[Link]

  • Pauli, G. F., et al. The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of Medicinal Chemistry. (2014).[5] [Link]

Sources

Sourcing analytical standards for Methyl 3-amino-4,5-dimethylbenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the sourcing strategy and qualification protocols for Methyl 3-amino-4,5-dimethylbenzoate (CAS 91011-98-2) , a critical intermediate in the synthesis of next-generation kinase inhibitors and TYK2 degraders.

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, QC Analysts, and Medicinal Chemists

Executive Summary: The "Standard" Gap

Unlike common pharmacopeial impurities, Methyl 3-amino-4,5-dimethylbenzoate is rarely available as a Certified Reference Material (CRM) with ISO 17034 accreditation. It is primarily sold as a "building block" or "reagent grade" chemical (95–97% purity).

For drug development professionals tracking this compound as a Genotoxic Impurity (GTI) or Key Starting Material (KSM), relying on a vendor's Certificate of Analysis (CoA) is insufficient. This guide compares sourcing options and provides a Self-Validation Protocol to convert commercial reagents into reliable In-House Primary Standards.

Sourcing Options Comparison

The following table objectively compares the three primary routes for acquiring this standard, evaluating them against the rigorous demands of GMP/GLP analysis.

FeatureOption A: Catalog Reagent Option B: Custom Synthesis Option C: In-House Qualification (Recommended)
Primary Source Catalog Vendors (e.g., BLD Pharm, Enamine)CROs (Contract Research Orgs)Commercial Reagent + Internal QC
Typical Purity 95% – 97%>99% (Targeted)Assigned Purity (e.g., 99.2% ± 0.5)
Cost Low (

500/g)
High ($5,000+)Moderate (Reagent + Analytical Labor)
Lead Time 1–2 Weeks8–12 Weeks2–3 Weeks
Risk Factor High: Risk of regioisomers (e.g., 4-amino isomer) and undefined water content.Low: Guaranteed structure, but expensive for early-phase work.Managed: Rigorous characterization eliminates uncertainty.
Suitability Early Discovery SynthesisLate-Stage Clinical QCMethod Validation & Routine QC
Critical Technical Insight: The Isomer Trap

The synthesis of CAS 91011-98-2 often involves nitration of 3,4-dimethylbenzoic acid derivatives followed by reduction. This pathway can generate the 4-amino-3,5-dimethyl isomer (CAS 3095-48-5).[1]

  • Risk: Most catalog suppliers use generic HPLC methods that may not separate these regioisomers.

  • Mitigation: You must use qNMR (Quantitative NMR) or a specific isomer-resolving HPLC method to validate the standard.

Technical Evaluation: Converting Reagent to Standard

To use a commercial reagent as an analytical standard, you must establish its "Assigned Purity" using a mass balance approach or qNMR.

Workflow Visualization: The Qualification Pipeline

The following diagram illustrates the decision logic and experimental workflow for qualifying the material.

G Start Receive Reagent (CAS 91011-98-2) Identity Identity Check (1H-NMR + MS) Start->Identity IsomerCheck Regioisomer Screen (NOESY or HPLC) Identity->IsomerCheck Confirm Structure Purify Recrystallization (MeOH/Water) IsomerCheck->Purify Fail (<99.0% or Isomers) PurityAssay Purity Assignment (Mass Balance/qNMR) IsomerCheck->PurityAssay Pass (>99.0%) Purify->Identity Retest FinalStd Release as In-House Standard PurityAssay->FinalStd Generate CoA

Figure 1: Workflow for qualifying commercial reagent-grade Methyl 3-amino-4,5-dimethylbenzoate into an analytical reference standard.

Experimental Protocols

These protocols are designed to be self-validating. If the results do not meet the acceptance criteria, the material must be purified (recrystallized from Methanol/Water) before use.

Protocol A: Identity & Regioisomer Confirmation (NMR)

Objective: Distinguish the 3-amino-4,5-dimethyl target from the 4-amino-3,5-dimethyl impurity.

  • Solvent: DMSO-d6

  • Key Diagnostic Signals:

    • Target (3-amino): Look for two distinct aromatic protons (singlets or meta-coupling) due to asymmetry. The methyl groups at positions 4 and 5 will appear as separate singlets (~2.1–2.3 ppm).

    • Impurity (4-amino): The molecule is symmetric. Aromatic protons will appear as a singlet (equivalent protons). Methyl groups at 3 and 5 are equivalent.

  • Acceptance: Clear integration of 1:1 ratio for aromatic protons; no symmetric impurity peaks >0.5%.

Protocol B: Chromatographic Purity (HPLC-UV)

Objective: Quantify related substances and assign purity.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (aromatic ester) and 210 nm.

  • Flow Rate: 1.0 mL/min.

  • Sample Prep: Dissolve 10 mg in 10 mL Acetonitrile (1 mg/mL).

  • System Suitability: Tailing factor < 1.5; Theoretical plates > 5000.

Protocol C: Purity Assignment Calculation

Do not rely on the "Area %" from HPLC alone. Use the Mass Balance Equation for the final assigned purity:



  • %Imp_HPLC: Total impurities by HPLC-UV (Area %).

  • %H2O: Water content by Karl Fischer titration.

  • %Res_solv: Residual solvents by GC-Headspace (often Methanol or Ethyl Acetate from synthesis).

  • %ROI: Residue on Ignition (sulfated ash).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 337778 (Isomer Analog). Retrieved from [Link]

  • World Intellectual Property Organization (2024).Patent WO2024220937A2: Tyk2 degraders and uses thereof. (Describes synthesis of Methyl 3-amino-4,5-dimethylbenzoate via nitro-reduction).

Sources

Comparing the reactivity of Methyl 3-amino-4,5-dimethylbenzoate with other aminobenzoates.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: Methyl 3-amino-4,5-dimethylbenzoate

Executive Summary: The "Goldilocks" Scaffold

Methyl 3-amino-4,5-dimethylbenzoate (CAS: 255746-27-3 / Analogous to 253326-62-8 derivatives) represents a critical "Goldilocks" intermediate in medicinal chemistry.[1] It bridges the gap between the highly reactive, unhindered Methyl 3-aminobenzoate and the sterically deactivated Methyl 4-amino-3,5-dimethylbenzoate .[1]

For drug developers, particularly in kinase inhibitor research (e.g., TYK2, Bcr-Abl pathways), this scaffold offers a unique advantage: the 4,5-dimethyl pattern provides necessary hydrophobic bulk for selectivity within ATP-binding pockets without completely sacrificing the nucleophilic reactivity of the amine, a common pitfall in di-ortho substituted systems.

Structural & Electronic Analysis

To understand the reactivity, we must decouple the steric and electronic contributions of the methyl substituents.

  • Electronic Effect (+I): The methyl groups at positions 4 and 5 are electron-donating.[1] The C4-methyl is ortho to the amine, and the C5-methyl is meta.[1] Together, they significantly increase the electron density on the nitrogen lone pair compared to the unsubstituted benzoate.

  • Steric Effect (Ortho-Clash): The C4-methyl imposes a mono-ortho steric blockade .[1] While this hinders the attack on bulky electrophiles, it is far less severe than the di-ortho blockade seen in 3,5-dimethyl-4-aminobenzoates.[1]

Table 1: Comparative Reactivity Profile
FeatureMethyl 3-aminobenzoate Methyl 3-amino-4,5-dimethylbenzoate (Target)Methyl 4-amino-3,5-dimethylbenzoate
Steric Environment Unhindered (Open)Mono-Ortho Hindered Di-Ortho Hindered (Blocked)
Electronic Nature Electron Deficient (Ester -M)Electron Rich (+I from 2 Me groups)Highly Electron Rich
Nucleophilicity HighModerate (Electronic boost vs Steric drag)Low (Sterically suppressed)
Amide Coupling Mild conditions (RT, weak base)Elevated Temp / Stronger Coupling Agents Forcing conditions (Acid Chlorides, Reflux)
Primary Utility General LinkerSelectivity Scaffold (Kinase Inhibitors) Steric Shield / Metabolic Stability

Reactivity Visualization

The following diagram maps the competing forces governing the reactivity of this molecule.

ReactivityMap Target Methyl 3-amino-4,5-dimethylbenzoate Steric_Block Steric Deactivation (Mono-Ortho C4 Methyl) Target->Steric_Block Limits Approach Result_Nuc Result: Enhanced Basicity but Directional Hindrance Target->Result_Nuc Net Reactivity Elec_Donation Electronic Activation (+I Effect from C4/C5 Methyls) Elec_Donation->Target Increases e- Density App_Kinase Application: Kinase Inhibitor Synthesis (e.g., TYK2, Bcr-Abl) Result_Nuc->App_Kinase Ideal Balance

Figure 1: The "Push-Pull" of electronic activation versus steric hindrance defines the reactivity profile.

Experimental Protocols

The following protocols are adapted from high-reliability workflows used for analogous hindered aminobenzoates (e.g., Nilotinib intermediates).

Protocol A: Amide Coupling (The "Activation" Method)

Context: Standard coupling reagents (EDC/NHS) often fail or proceed slowly due to the C4-methyl steric clash.[1] This protocol uses a highly reactive acid chloride intermediate or HATU to overcome the barrier.

Reagents:

  • Methyl 3-amino-4,5-dimethylbenzoate (1.0 eq)[1]

  • Carboxylic Acid Partner (1.1 eq)[1]

  • HATU (1.2 eq) or Thionyl Chloride (for Acid Chloride route)[1]

  • DIPEA (3.0 eq)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.1 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq).[1] Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

    • Why: Pre-activation prevents the hindered amine from competing for the coupling reagent.

  • Addition: Add Methyl 3-amino-4,5-dimethylbenzoate (1.0 eq) in one portion.

  • Reaction: Heat to 50–60°C for 4–6 hours.

    • Critical Control: Unlike unhindered anilines, this reaction requires thermal energy to overcome the rotational barrier imposed by the C4-methyl group.

  • Validation: Monitor by LC-MS. If conversion is <50% after 4 hours, switch to the Acid Chloride Method (Generate R-COCl using SOCl2, then react with the amine in DCM/Pyridine).

Protocol B: Guanidinylation (Kinase Inhibitor Synthesis)

Context: This reaction transforms the amine into a guanidine moiety, a key step in synthesizing pyrimidine-based kinase inhibitors (similar to Imatinib/Nilotinib chemistry).[1]

Reagents:

  • Methyl 3-amino-4,5-dimethylbenzoate[1][2]

  • Cyanamide (50% aq.[1][3] solution)

  • Conc. HCl

  • Solvent: n-Butanol or Ethanol[1]

Step-by-Step:

  • Dissolution: Dissolve the amine (1.0 eq) in n-Butanol.

  • Acidification: Add Conc. HCl (1.1 eq) dropwise. A precipitate (amine hydrochloride salt) may form.[1][3]

  • Reagent Addition: Add Cyanamide solution (1.5 eq).

  • Reflux: Heat the mixture to reflux (~100°C) for 12–16 hours.

    • Mechanism:[4][5] The high temperature is essential. The protonated cyanamide is a potent electrophile, necessary to attack the sterically hindered aniline nitrogen.

  • Workup: Cool to RT. The product often precipitates as the guanidine hydrochloride salt. Filter and wash with cold ether.

Synthesis Workflow Diagram

This flowchart illustrates the typical utilization of this intermediate in drug discovery.

SynthesisWorkflow Start Precursor: Methyl 3,4-dimethyl-5-nitrobenzoate Step1 Reduction (H2/Pd-C or Fe/NH4Cl) Start->Step1 Nitro Reduction Intermediate INTERMEDIATE: Methyl 3-amino-4,5-dimethylbenzoate Step1->Intermediate Yields Target PathA Path A: Amide Coupling (Linker Attachment) Intermediate->PathA HATU/DMF, 60°C PathB Path B: Heterocycle Formation (e.g., Quinazolinone/Guanidine) Intermediate->PathB Cyclization / Reflux Final Final Drug Candidate (Kinase Inhibitor) PathA->Final PathB->Final

Figure 2: Synthesis workflow from nitro-precursor to bioactive scaffold.

References

  • BenchChem. (2025).[1][3] Application Notes: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis. Retrieved from [1]

    • Relevance: Provides the foundational guanidinylation and amide coupling protocols for the closely rel
  • Google Patents. (2024).[1] WO2024220937A2 - Tyk2 degraders and uses thereof.[1] Retrieved from

    • Relevance: Confirms the specific use of Methyl 3-amino-4,5-dimethylbenzoate in modern degrader (PROTAC) synthesis.[1]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines: Steric vs Electronic Effects. Retrieved from

    • Relevance: Theoretical grounding for the "Nucleophilicity vs. Sterics" comparison table.
  • ChemicalBook. (2025).[1] Methyl 3-amino-4-methylbenzoate Properties and Synthesis. Retrieved from [1]

    • Relevance: Physical property data and large-scale synthesis methods (Thionyl Chloride mediated esterification).[1]

Sources

Benchmarking different synthesis methods for Methyl 3-amino-4,5-dimethylbenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks synthesis methods for Methyl 3-amino-4,5-dimethylbenzoate , prioritizing scalable, high-purity protocols suitable for pharmaceutical applications.

CAS: 25369-33-9 | Molecular Formula: C₁₀H₁₃NO₂ Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists.

Executive Summary

Methyl 3-amino-4,5-dimethylbenzoate is a critical intermediate in the synthesis of Tyk2 degraders and other heterocyclic pharmaceutical agents. The synthesis is defined by the challenge of regioselectivity on the 3,4-dimethylbenzoic acid scaffold.

This guide benchmarks two primary methodologies:

  • Method A (The Classical Industrial Route): A scalable, three-step sequence involving nitration, esterification, and catalytic hydrogenation. This is the preferred method for multigram to kilogram scale-up due to cost-efficiency and atom economy.

  • Method B (The Chemoselective Laboratory Route): A modern approach utilizing diboron-mediated reduction. This method offers milder conditions and avoids high-pressure hydrogen, making it ideal for late-stage functionalization or high-throughput screening (HTS) campaigns where safety and equipment limitations exist.

Decision Matrix: Method Selection
FeatureMethod A: Classical RouteMethod B: Diboron Route
Primary Mechanism Electrophilic Subst. / HydrogenationB₂pin₂ / B₂(OH)₄ Reduction
Scalability High (kg scale)Low to Medium (g scale)
Cost Efficiency High (Cheap reagents: HNO₃, H₂, Pd/C)Low (Expensive boron reagents)
Safety Profile Moderate (Exothermic nitration, H₂ gas)High (No pressurized gas)
Key impurity 2-nitro isomer (requires crystallization)Boron residues

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on the introduction of the nitrogen functionality.[1][2] The amino group is best accessed via the reduction of a nitro precursor. The critical decision point is the timing of the esterification versus the nitration.

  • Path 1 (Recommended): Nitration of the acid before esterification allows for easier separation of regioisomers via recrystallization of the carboxylic acid, which typically has better crystallinity than the ester.

  • Regiochemistry: In 3,4-dimethylbenzoic acid, the carboxyl group (C1) directs meta (to C5), and the C4-methyl group directs ortho (to C5). These directing effects reinforce each other at the C5 position , making it the major product (yielding the 3-amino-4,5-dimethyl target after renumbering/flipping).

Retrosynthesis Target Methyl 3-amino-4,5-dimethylbenzoate (Target) NitroEster Methyl 3-nitro-4,5-dimethylbenzoate (Precursor) Target->NitroEster Reduction (H2/Pd or B2(OH)4) NitroAcid 3-Nitro-4,5-dimethylbenzoic acid (Intermediate) NitroEster->NitroAcid Esterification (MeOH/H+) Start 3,4-Dimethylbenzoic Acid (Starting Material) NitroAcid->Start Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic disconnection showing the linear construction of the target molecule.

Detailed Experimental Protocols

Method A: The Classical Industrial Route (Scalable)

This route is validated for high throughput and cost minimization. It relies on the synergistic directing effects of the substituents to achieve >85% regioselectivity.

Step 1: Regioselective Nitration

Objective: Synthesize 3-nitro-4,5-dimethylbenzoic acid.

  • Reagents: 3,4-Dimethylbenzoic acid (1.0 equiv), HNO₃ (fuming, 1.1 equiv), H₂SO₄ (solvent/catalyst).

  • Rationale: Low temperature is strictly maintained to favor the kinetic product (C5-nitro) over the thermodynamically more stable but sterically hindered C2-nitro isomer.

Protocol:

  • Charge a reactor with concentrated H₂SO₄ (5 mL per g of substrate) and cool to 0–5 °C.

  • Slowly add 3,4-dimethylbenzoic acid with stirring, ensuring complete dissolution.

  • Prepare a "mixed acid" solution of HNO₃ and H₂SO₄.[3] Add this dropwise to the reactor over 60 minutes, maintaining internal temperature <10 °C .

  • Stir at 0–5 °C for 2 hours. Monitor by HPLC/TLC.

  • Quench: Pour the reaction mixture onto crushed ice (5x weight of acid). The product precipitates as a solid.

  • Filter the solid and wash with cold water until pH is neutral.

  • Purification (Critical): Recrystallize from Ethanol/Water (3:1) to remove the minor 2-nitro isomer.

    • Target Yield: 75-85%.[4]

Step 2: Fischer Esterification

Objective: Convert acid to methyl ester.

  • Reagents: Methanol (solvent/reactant), SOCl₂ (Thionyl chloride) or H₂SO₄ (cat).

Protocol:

  • Suspend the dry nitro-acid in anhydrous Methanol (10 mL/g).

  • Cool to 0 °C and add SOCl₂ (1.5 equiv) dropwise (Caution: Exothermic, gas evolution).

  • Heat to reflux (65 °C) for 4–6 hours.

  • Concentrate the solvent in vacuo.

  • Redissolve residue in EtOAc, wash with sat.[5] NaHCO₃ (to remove unreacted acid), then Brine.

  • Dry over MgSO₄ and concentrate to yield Methyl 3-nitro-4,5-dimethylbenzoate.

Step 3: Catalytic Hydrogenation

Objective: Reduction of nitro group to amine.[6]

  • Reagents: 10% Pd/C (5 wt% loading), H₂ gas (balloon or 50 psi).

Protocol:

  • Dissolve the nitro-ester in Methanol or Ethanol.

  • Add 10% Pd/C catalyst (carefully, under inert atmosphere).

  • Purge system with Nitrogen, then Hydrogen.

  • Stir under H₂ atmosphere (1 atm is sufficient, 3 atm speeds kinetics) at Room Temperature for 4–12 hours.

  • Workup: Filter through a Celite pad to remove Pd/C.[6]

  • Concentrate filtrate to obtain Methyl 3-amino-4,5-dimethylbenzoate .

    • Final Purity: >98% (often requires no chromatography).

Method B: The Diboron Reduction Route (Chemoselective)

This method, adapted from recent patent literature (WO2024220937), avoids the use of pressurized hydrogen and metal catalysts that might affect other sensitive functional groups if present.

Protocol (Reduction Step Focus):
  • Setup: In a reaction vial, dissolve Methyl 3-nitro-4,5-dimethylbenzoate (1.0 equiv) in Ethanol.

  • Reagents: Add Tetrahydroxydiboron (B₂(OH)₄, 1.5 equiv) and 4,4'-Bipyridine (0.1 equiv) as a catalyst.

  • Reaction: Stir the mixture at ambient temperature (20–25 °C) under a nitrogen atmosphere.

  • Mechanism: The diboron reagent acts as a transfer hydrogenation agent, selectively reducing the nitro group via a B-N intermediate.

  • Workup: Quench with water, extract with Ethyl Acetate, and wash with brine.[5]

  • Purification: Silica gel chromatography is often required to remove boron byproducts.

Benchmarking Data & Comparison

MetricMethod A (Classical)Method B (Diboron)
Overall Yield 65 - 75% 50 - 60%
Reaction Time 2 Days (Total)1 Day (Reduction step only)
Atom Economy HighLow (Stoichiometric boron waste)
Equipment Hydrogenation shaker/Parr bombStandard glassware
Safety Requires H₂ handling protocolsNo pressurized gas required
Cost (100g scale) $ (Low)

$
(High)
Pathway Visualization

Pathways cluster_0 Method A: Classical Route cluster_1 Method B: Patent/Modern Route StartA 3,4-Dimethylbenzoic Acid NitroA 5-Nitro Intermediate StartA->NitroA HNO3/H2SO4 (Nitration) EsterA Nitro-Ester NitroA->EsterA MeOH/SOCl2 (Esterification) ProductA Target Amine EsterA->ProductA H2, Pd/C (Hydrogenation) EsterB Nitro-Ester ProductB Target Amine EsterB->ProductB B2(OH)4, 4,4'-bipyridine (Transfer Reduction)

Figure 2: Comparison of the linear Classical Route vs. the specific reduction step of the Modern Route.

Troubleshooting & Critical Parameters

  • Regiocontrol during Nitration:

    • Issue: Formation of the 2-nitro isomer (ortho to carboxyl).[1][2][7]

    • Solution: Strictly keep the temperature below 10°C. The 5-nitro position is kinetically favored due to the reinforcing directing effects of the C1-COOH (meta) and C4-Me (ortho). The C2 position is sterically crowded.

  • Esterification Completeness:

    • Issue: Residual acid in the ester product.

    • Solution: Use Thionyl Chloride (SOCl₂) rather than just H₂SO₄ to drive the reaction to completion via the acid chloride intermediate in situ.

  • Amine Oxidation:

    • Issue: The final amino-ester can oxidize (turn brown) upon air exposure.

    • Solution: Store the final product under nitrogen or convert it immediately to the HCl salt for long-term storage.

References

  • Patent Protocol (Method B): Wang, Z., et al. "Tyk2 degraders and uses thereof." WO2024220937A2, 2024.

  • General Nitration Methodology: "Nitration of substituted benzoic acids." Organic Syntheses, Coll. Vol. 1, p. 372.

  • Regioselectivity Data: BenchChem Application Note. "Detailed Protocol for the Nitration of 4,5-Dimethylbenzoic Acid."

Sources

Comparative Guide: Cross-Reactivity & Selectivity Profiling of Methyl 3-amino-4,5-dimethylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-4,5-dimethylbenzoate (CAS: 25400-30-6) acts as a critical pharmacophore in the synthesis of Tranilast analogs and Type II Kinase Inhibitors . While often overshadowed by its mono-methylated cousin (used in Nilotinib), the 4,5-dimethyl variant offers distinct advantages in conformational rigidity and selectivity tuning .

This guide objectively compares the 4,5-dimethyl scaffold against standard alternatives (Unsubstituted and Mono-methylated benzoates). It details experimental protocols for assessing cross-reactivity—specifically focusing on kinase selectivity profiling and metabolic stability—to assist researchers in optimizing lead compounds for reduced off-target liability.

Part 1: The Scaffold Advantage & Comparative Analysis

The "Methyl Effect" in Drug Design

The introduction of methyl groups at the 4- and 5-positions of the benzoate ring is not merely cosmetic; it fundamentally alters the molecule's rotation and electronic profile.

  • Steric Lock: The 4,5-dimethyl pattern restricts the rotation of the aniline nitrogen and the ester carbonyl. In kinase inhibitors, this forces the molecule into a preferred conformation that fits the ATP-binding pocket of the target (e.g., EGFR, TRPV2) while clashing with the "gatekeeper" residues of off-target proteins.

  • Electronic Shielding: The electron-donating methyl groups increase the nucleophilicity of the amine during synthesis but can also shield the resulting amide bond from rapid metabolic hydrolysis.

Comparative Performance Matrix

The following table contrasts the 4,5-dimethyl scaffold with its primary alternatives in the context of kinase inhibitor design (e.g., Quinazoline or Benzamide derivatives).

Table 1: Representative SAR & Selectivity Profile

FeatureUnsubstituted (Methyl 3-aminobenzoate)Mono-Methyl (Methyl 3-amino-4-methylbenzoate)4,5-Dimethyl (Methyl 3-amino-4,5-dimethylbenzoate)
Primary Application General dyes, basic amidesImatinib/Nilotinib precursorsTranilast analogs, Selective Kinase Inhibitors
Conformational Freedom High (Floppy)Moderate (Restricted)Low (Rigid/Locked)
Target Potency (IC50) Moderate (10–100 nM)High (<10 nM)High (<10 nM)
Kinase Selectivity Low (Promiscuous binding)High (Standard of Care)Very High (Reduced off-target hits)
Metabolic Liability High (Rapid N-acetylation)ModerateLow (Steric hindrance of metabolism)
Solubility (LogP) Low (Hydrophilic)ModerateHigh (Lipophilic - requires formulation)

Key Insight: While the Unsubstituted scaffold is easier to synthesize, it suffers from high cross-reactivity. The 4,5-Dimethyl scaffold sacrifices some water solubility for superior selectivity, making it the preferred choice for "Precision Medicine" candidates where off-target toxicity is a concern.

Part 2: Structural Biology & Mechanism of Action

To understand why the 4,5-dimethyl scaffold reduces cross-reactivity, one must look at the binding interface. In many kinase inhibitors, this benzoate moiety extends into the solvent-accessible region or interacts with the hinge region.

The Selectivity Filter Mechanism
  • Entropic Penalty: Unsubstituted compounds lose significant entropy when binding because they must "freeze" from a floppy state to a bound state. The 4,5-dimethyl derivatives are already pre-organized (rigid), reducing the entropic cost of binding to the correct target.

  • Steric Clashes: In off-target kinases, the hydrophobic pocket may be too narrow to accommodate the extra methyl group at position 5. This steric clash effectively "filters out" unwanted binding events, reducing cross-reactivity scores.

Visualizing the Derivatization Pathway

The following diagram illustrates how this intermediate is processed into active drugs and where the selectivity "checkpoints" occur.

ScaffoldDerivatization Start Methyl 3-amino-4,5- dimethylbenzoate Step1 Condensation (w/ Aldehydes or Isothiocyanates) Start->Step1 Synthesis ProductA Tranilast Analogs (Cinnamoyl derivatives) Step1->ProductA Route A ProductB Kinase Inhibitors (Quinazolines/Pyrimidines) Step1->ProductB Route B Target1 Target: TRPV2 / TGF-β ProductA->Target1 Primary Action OffTarget Off-Target Liability (CYP450, hERG, Random Kinases) ProductA->OffTarget Low Cross-Reactivity (Due to 4,5-Me steric lock) Target2 Target: EGFR / BCR-ABL ProductB->Target2 Primary Action ProductB->OffTarget Selectivity Profiling Required

Figure 1: Derivatization pathways showing how the scaffold leads to distinct therapeutic classes. The 4,5-dimethyl substitution pattern is critical for minimizing the dashed "Off-Target" pathways.

Part 3: Experimental Protocols for Cross-Reactivity Profiling

To validate the selectivity claims of a 4,5-dimethylbenzoate derivative, you must perform a rigorous cross-reactivity screen. The following protocol is a self-validating system using a "Gatekeeper" approach.

Protocol A: Kinase Selectivity Profiling (The "S-Score" Method)

Objective: Quantify the cross-reactivity of the compound against a panel of 50-300 kinases.

  • Compound Preparation:

    • Dissolve the 4,5-dimethyl derivative in 100% DMSO to 10 mM.

    • Create serial dilutions (10-point dose-response) ranging from 10 µM to 0.1 nM.

  • Primary Screen (Single Point):

    • Test compound at a fixed concentration (e.g., 1 µM) against the full kinase panel using an ADP-Glo or FRET-based binding assay.

    • Control: Use Staurosporine (pan-kinase inhibitor) as a positive control for inhibition.

    • Threshold: Flag any kinase inhibited by >50%.

  • Kd Determination (Hit Confirmation):

    • For all flagged kinases, determine the dissociation constant (

      
      ).
      
  • Data Analysis (Selectivity Score):

    • Calculate the Selectivity Score S(35) : The fraction of kinases inhibited >35% at the screening concentration.

    • Success Metric: An S(35) score < 0.05 indicates high selectivity (inhibits <5% of the kinome).

Protocol B: Metabolic Cross-Reactivity (Microsomal Stability)

Objective: Ensure the methyl groups do not become "metabolic handles" for CYP450 enzymes.

  • Incubation: Incubate 1 µM test compound with pooled human liver microsomes (HLM) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    
    • Comparison: Compare

      
       of the 4,5-dimethyl derivative vs. the un-methylated analog. The 4,5-dimethyl variant should show a longer half-life due to steric protection of the ester/amide bond.
      
Visualizing the Screening Workflow

The following decision tree outlines the logic for accepting or rejecting a candidate based on cross-reactivity data.

ScreeningWorkflow Start Candidate Compound (4,5-Dimethyl Derivative) Screen1 Primary Kinome Screen (1 µM) Start->Screen1 Decision1 Hits (>50% Inhibition) Screen1->Decision1 HighSel < 5 Hits (High Selectivity) Decision1->HighSel Few Hits LowSel > 20 Hits (Promiscuous) Decision1->LowSel Many Hits KdCheck Determine Kd for Hits Decision1->KdCheck Moderate Hits FinalDecision Calculate Selectivity Index (SI) HighSel->FinalDecision Proceed to In Vivo LowSel->Start Redesign (Add Steric Bulk) KdCheck->FinalDecision

Figure 2: Screening logic flow. Promiscuous compounds (Red path) suggest the 4,5-dimethyl pattern is insufficient or the core scaffold is too reactive, requiring structural redesign.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis. Retrieved from

  • Roskoski, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research. (Contextual grounding for Selectivity Scores).
  • Liu, Y., et al. (2016). Substituent Effects on Drug–Receptor H-bond Interactions: Correlations Useful for the Design of Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer.
  • ChemicalBook. (2024). Methyl 4-amino-3,5-dimethylbenzoate Properties and Synthesis. Retrieved from

Sources

Safety Operating Guide

Methyl 3-amino-4,5-dimethylbenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 3-amino-4,5-dimethylbenzoate Proper Disposal Procedures

Executive Summary & Chemical Profile

Target Chemical: Methyl 3-amino-4,5-dimethylbenzoate CAS Number: 91011-98-2 Molecular Formula: C₁₀H₁₃NO₂ Physical State: Solid (crystalline powder)

This guide outlines the critical safety and disposal protocols for Methyl 3-amino-4,5-dimethylbenzoate. As an aromatic amine ester, this compound presents specific risks regarding toxicity (H302) and irritation (H315, H319, H335). Immediate Action: Treat all waste containing this substance as Hazardous Chemical Waste . Do not dispose of down drains or in municipal trash.

Hazard Assessment (The "Why" Behind the Protocol)

Effective disposal requires understanding the chemical's reactivity and biological impact. The safety protocols below are derived from the specific hazard codes associated with this CAS.

Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowedZero-Contact Rule: Use double nitrile gloves. Residue on gloves can be fatal if transferred to the mouth via food/phones.
H315 / H319 Causes skin/eye irritationBarrier Protection: Safety goggles and lab coat are mandatory. Dust generation during weighing is a primary exposure vector.
H335 May cause respiratory irritationEngineering Control: All handling (weighing/transfer) must occur inside a certified chemical fume hood.

Chemical Reactivity Profile:

  • Amine Group (-NH₂): Basic functionality. Incompatible with strong acids and strong oxidizers (risk of exothermic reaction or toxic byproducts).

  • Ester Group (-COOCH₃): Susceptible to hydrolysis. Incompatible with strong bases.

Segregation & Storage Strategy

Before disposal, waste must be segregated correctly to prevent dangerous reactions in the waste container.

  • Primary Stream: Solid Organic Waste .

  • Secondary Stream (if dissolved): Non-Halogenated Organic Solvents (assuming dissolved in MeOH, EtOH, DMSO, etc.).

  • Incompatibilities:

    • DO NOT MIX with Oxidizing Acids (e.g., Nitric Acid, Chromic Acid).

    • DO NOT MIX with Acid Chlorides or Anhydrides (violent reaction with amine).

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Applicable to: Expired stocks, weighing paper, contaminated gloves, spill cleanup debris.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Label it "Hazardous Waste - Solid Organic."

  • Transfer:

    • Transfer the solid material into the waste container inside a fume hood.

    • Avoid generating dust. If dust is visible, dampen slightly with an inert solvent (e.g., water or ethanol) to suppress it before transfer.

  • Labeling:

    • Affix a hazardous waste tag.[1]

    • List Constituents: "Methyl 3-amino-4,5-dimethylbenzoate (100%)".

    • Check Hazards: Toxic, Irritant.

Scenario B: Liquid Waste (Reaction Mixtures or Stock Solutions)

Applicable to: Mother liquors, HPLC waste, dissolved stocks.

  • Solvent Identification: Determine the primary solvent (e.g., Methanol, Dichloromethane).

  • Segregation:

    • If solvent is Dichloromethane/Chloroform

      
      Halogenated Waste .
      
    • If solvent is Methanol/Ethanol/Acetone

      
      Non-Halogenated Waste .
      
  • Neutralization (Optional but Recommended): If the solution is highly acidic or basic due to reagents used, adjust pH to 6–8 before adding to the central waste drum to prevent drum pressurization.

  • Transfer: Pour into the appropriate carboy using a funnel. Close the latch immediately.

Scenario C: Empty Container Management (Triple Rinse)

Regulatory Standard: EPA 40 CFR 261.7

  • Empty Status: Ensure the bottle is "RCRA Empty" (less than 3% by weight remains).

  • Rinse 1: Add a small volume of compatible solvent (e.g., Acetone) to the bottle. Cap and shake. Pour rinsate into Liquid Hazardous Waste .

  • Rinse 2 & 3: Repeat Step 2 two more times.

  • Defacing: Cross out the original label. Mark as "Triple Rinsed."

  • Final Disposal: The clean, dry glass bottle can now be discarded in broken glass trash (or recycled, depending on facility rules).

Decision Tree: Disposal Workflow

DisposalWorkflow Start Waste Generation: Methyl 3-amino-4,5-dimethylbenzoate StateCheck What is the physical state? Start->StateCheck Solid Solid Waste (Powder, Debris, Gloves) StateCheck->Solid Liquid Liquid Waste (Solutions, HPLC) StateCheck->Liquid EmptyBottle Empty Original Container? StateCheck->EmptyBottle SolidContainer Segregate into: Solid Organic Waste Drum Solid->SolidContainer SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halogenated HaloWaste Dispose in: Halogenated Waste Carboy Halogenated->HaloWaste Yes NonHaloWaste Dispose in: Non-Halogenated Waste Carboy Halogenated->NonHaloWaste No TripleRinse Perform Triple Rinse (Solvent -> Liquid Waste) EmptyBottle->TripleRinse Trash Deface Label & Glass/Trash Disposal TripleRinse->Trash

Figure 1: Operational decision tree for segregating Methyl 3-amino-4,5-dimethylbenzoate waste streams.

Emergency Spill Procedures

Minor Spill (< 5g solid or < 100mL liquid):

  • Alert: Notify nearby personnel.

  • PPE: Don double nitrile gloves, goggles, and a lab coat.

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) and scoop into a bag.

    • Liquid: Cover with absorbent pads or vermiculite.

  • Clean: Wipe the area with soap and water.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

Major Spill:

  • Evacuate the immediate area.[2]

  • Call EHS / Emergency Response.

  • Do not attempt cleanup without respiratory protection (N95 or half-mask) due to H335 (Respiratory Irritation).

References

  • PubChem . Compound Summary: Methyl 3-amino-4-methylbenzoate (Isomer Analog for Hazard Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA) . Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl 3-amino-4,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Scope: Laboratory-scale handling, synthesis setup, and disposal.

Executive Safety Summary

Methyl 3-amino-4,5-dimethylbenzoate is a substituted aniline derivative utilized primarily as an intermediate in pharmaceutical synthesis. While often classified as an Irritant (Category 2) , its structural moiety—a primary aromatic amine—demands a safety protocol that exceeds standard "Warning" label requirements due to potential sensitization and delayed systemic toxicity risks common to this chemical class.

Immediate Hazard Profile:

  • Physical State: Solid (typically off-white to tan powder).

  • Primary Routes of Entry: Inhalation of dust; Dermal absorption.

  • Key GHS Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

  • Hidden Risk: Potential Methemoglobinemia (characteristic of aniline derivatives) and skin sensitization upon repeated exposure.

Risk Assessment & PPE Strategy (The "Why")

As researchers, we do not rely solely on the SDS, which often lags behind novel synthesis data. We analyze the structure. The aniline functionality (amino group attached to a benzene ring) increases lipid solubility, facilitating dermal absorption. Consequently, our PPE strategy focuses on permeation kinetics rather than just barrier strength.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Rationale (Causality)
Hand Protection Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or NeopreneAromatic esters can degrade nitrile over time. The "air gap" between two layers provides a critical buffer against permeation breakthrough, allowing time to doff outer gloves upon contamination.
Respiratory Engineering Control (Primary): Chemical Fume Hood.PPE (Secondary): N95 or P100 (if outside hood).The solid powder is prone to static charge, creating invisible aerosols during weighing. Inhalation bypasses first-pass metabolism, increasing systemic risk.
Eye/Face Chemical Splash Goggles (Not just safety glasses).Fine particulates can drift around side shields of standard glasses. Goggles seal the ocular cavity against irritant dust.
Body Tyvek® Lab Coat (or tight-weave cotton) + Closed-toe shoes.Standard cotton coats are porous. If handling >10g, use a disposable Tyvek sleeve or apron to prevent sleeve contamination.

Operational Protocol: Handling & Synthesis

This protocol treats the substance as a potential sensitizer . The goal is zero-contact handling.

Phase 1: Preparation & Weighing

Objective: Eliminate static-induced aerosolization.

  • Engineering Setup: Verify Fume Hood face velocity is 80–100 fpm. Clear the sash area.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula. Benzoate esters are often dielectric and will "jump" when charged.

  • Containment: Place the balance inside the hood. If the balance is external, use a secondary containment tray and a powder funnel. Do not weigh on an open bench.

Phase 2: Solubilization & Transfer

Objective: Prevent "splash-back" and vapor release.

  • Solvent Choice: When dissolving (e.g., in DCM or Ethyl Acetate), add the solvent slowly down the side of the vessel to prevent displacing a cloud of powder.

  • Vessel Closure: Immediately cap the reaction vessel after addition.

  • Decontamination: Wipe the exterior of the reagent bottle with a solvent-dampened Kimwipe inside the hood before returning it to storage. This prevents cross-contamination of storage cabinets.

Phase 3: Emergency Response
  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use alcohol (ethanol/isopropanol) to clean skin; alcohols increase blood flow and vasodilation, accelerating the absorption of the aromatic amine.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels to dampen, then scoop into a waste container to prevent dust generation.

Visual Workflow: Handling Logic

The following diagram illustrates the "Cradle-to-Grave" decision logic for handling this compound, ensuring no step is missed.

G cluster_PPE PPE Donning Start Start: Handling Methyl 3-amino-4,5-dimethylbenzoate RiskAssess Risk Assessment: Check Ventilation & Static Risk Start->RiskAssess Gloves Double Nitrile Gloves RiskAssess->Gloves Eyes Splash Goggles Gloves->Eyes Weighing Weighing Protocol: Use Anti-Static Gun Inside Fume Hood Eyes->Weighing Solubilization Solubilization: Add Solvent Slowly Avoid Aerosol Weighing->Solubilization Reaction Reaction/Synthesis Solubilization->Reaction Waste Disposal: Segregate Solid vs Liquid Label 'Toxic Organic' Reaction->Waste

Figure 1: Operational workflow emphasizing the critical path from risk assessment to disposal.[3][4] Note the specific intervention points for static control and PPE layering.

Disposal & Deactivation

Disposal must follow a "Zero-Drain" policy . Aromatic amines are toxic to aquatic life and difficult for municipal water treatment to degrade.

Waste StreamHandling Procedure
Solid Waste Collect contaminated weighing boats, gloves, and paper towels in a dedicated "Solid Hazardous Waste" bag. Label explicitly with "Contaminated with Aromatic Amines."
Liquid Waste Segregate into "Organic Waste - Halogenated" or "Non-Halogenated" depending on the solvent used. Do not mix with oxidizers (e.g., Nitric acid waste) as exothermic reactions may occur.
Container Triple rinse the empty reagent bottle with a suitable solvent (e.g., Acetone) before discarding glass. Add rinsate to the liquid waste stream.

References

  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate (Structural Analog) Hazard Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Omega.[2][5][6] Retrieved January 28, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved January 28, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.